molecular formula C12H16N2O4 B1421093 2-Methoxy-3-pivalamidoisonicotinic acid CAS No. 705291-48-1

2-Methoxy-3-pivalamidoisonicotinic acid

Cat. No.: B1421093
CAS No.: 705291-48-1
M. Wt: 252.27 g/mol
InChI Key: JRSXXSCWNLJULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-pivalamidoisonicotinic acid is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSXXSCWNLJULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-pivalamidoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for 2-methoxy-3-pivalamidoisonicotinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Substituted isonicotinic acids are crucial pharmacophoric moieties in various biologically active compounds.[1] This document elaborates on a multi-step synthesis beginning from a commercially available picoline derivative. The narrative focuses on the strategic rationale behind each synthetic step, from protection and oxidation to the final nucleophilic aromatic substitution. Detailed experimental protocols, data summaries, and mechanistic visualizations are provided to equip researchers and scientists with the practical knowledge required for its successful preparation.

Strategic Approach: Retrosynthetic Analysis

The design of a viable synthesis begins with a logical deconstruction of the target molecule. The retrosynthetic analysis for this compound identifies key bonds that can be formed using reliable and high-yielding chemical reactions.

The primary disconnections are:

  • Amide Bond (C-N): The pivalamido group is readily formed via acylation of a primary amine. This disconnection points to a 3-aminoisonicotinic acid precursor.

  • Aryl Ether Bond (C-O): The 2-methoxy group can be installed via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for functionalizing electron-deficient pyridine rings.[2] This suggests a 2-halo (preferably 2-chloro) precursor.

  • Carboxylic Acid: The isonicotinic acid moiety can be generated through the oxidation of a 4-alkyl (e.g., methyl) group on the pyridine ring.

This analysis leads to a plausible and accessible starting material, 2-chloro-3-amino-4-picoline.

G Target This compound Intermediate1 2-Methoxy-3-aminoisonicotinic acid Target->Intermediate1 Amide Formation Intermediate2 2-Chloro-3-pivalamidoisonicotinic acid Target->Intermediate2 SNAr (Methoxylation) Intermediate3 N-(2-Chloro-4-methylpyridin-3-yl)pivalamide Intermediate2->Intermediate3 Oxidation StartingMaterial 2-Chloro-3-amino-4-picoline Intermediate3->StartingMaterial Acylation

Caption: Retrosynthetic analysis of the target molecule.

The Forward Synthesis Pathway: A Step-by-Step Mechanistic Overview

The proposed forward synthesis is a three-step sequence designed for efficiency and control. The strategy involves first protecting the amine and then performing the oxidation, which prevents unwanted side reactions with the amino group. The final step is a well-established nucleophilic substitution to install the methoxy group.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Methoxylation (SNAr) A 2-Chloro-3-amino-4-picoline B N-(2-Chloro-4-methylpyridin-3-yl)pivalamide A->B Pivaloyl Chloride, Pyridine C 2-Chloro-3-pivalamidoisonicotinic acid B->C KMnO4, H2O, Heat D This compound C->D NaOMe, MeOH, Heat

Caption: The three-step forward synthesis pathway.

Step 1: Acylation of 2-Chloro-3-amino-4-picoline

The synthesis commences with the protection of the amino group at the 3-position. This step is critical for two reasons:

  • Preventing Oxidation: It shields the amine from the harsh oxidizing conditions in the subsequent step.

  • Direct Installation: It directly installs the required pivalamido moiety, improving atom economy.

Pivaloyl chloride is chosen as the acylating agent due to the steric bulk of the tert-butyl group, which can enhance the stability of the resulting amide. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and an acid scavenger for the HCl byproduct.

Step 2: Oxidation of the 4-Methyl Group

With the amine protected, the 4-methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is performed in an aqueous medium under reflux. The electron-withdrawing nature of the chloro and pivalamido substituents, along with the pyridine ring itself, stabilizes the benzylic position, facilitating oxidation. A careful workup involving quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄ followed by acidification is necessary to isolate the carboxylic acid product.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

The final step is the conversion of the 2-chloro group to a 2-methoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which activates positions 2 and 6 towards nucleophilic attack. This effect is further enhanced by the electron-withdrawing pivalamido and newly formed carboxylate groups.

Sodium methoxide (NaOMe) in methanol provides the methoxide nucleophile (CH₃O⁻). Upon heating, the methoxide attacks the carbon bearing the chlorine atom, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The departure of the stable chloride leaving group re-establishes the aromaticity of the ring and yields the final product, this compound.

Detailed Experimental Protocol

Caution: These procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of N-(2-Chloro-4-methylpyridin-3-yl)pivalamide
  • To a stirred solution of 2-chloro-3-amino-4-picoline (10.0 g, 63.0 mmol) in dry pyridine (100 mL) in a 250 mL round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add pivaloyl chloride (9.1 g, 75.6 mmol, 1.2 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold hexane.

  • Dry the solid under vacuum to yield the desired product as a white to off-white solid.

Step 2: Synthesis of 2-Chloro-3-pivalamidoisonicotinic acid
  • In a 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, suspend N-(2-chloro-4-methylpyridin-3-yl)pivalamide (10.0 g, 41.5 mmol) in 400 mL of water.

  • Heat the suspension to 80 °C.

  • In a separate beaker, dissolve potassium permanganate (KMnO₄) (26.2 g, 166 mmol, 4.0 eq) in 200 mL of warm water.

  • Add the KMnO₄ solution portion-wise to the stirred suspension over 2 hours, maintaining the temperature between 80-90 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 100 °C) and maintain for 6 hours, or until the purple color has disappeared and a brown precipitate of MnO₂ has formed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the Celite pad with hot water (2 x 50 mL).

  • Cool the combined filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound
  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.9 g, 82.2 mmol, 3.0 eq) to 100 mL of anhydrous methanol under a nitrogen atmosphere in a 250 mL round-bottom flask.

  • Once all the sodium has reacted, add 2-chloro-3-pivalamidoisonicotinic acid (7.5 g, 27.4 mmol) to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain for 18 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and acidify to pH 4-5 with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Data Summary

StepStarting MaterialProductM.W. ( g/mol )Yield (Typical)Notes
1 2-Chloro-3-amino-4-picolineN-(2-Chloro-4-methylpyridin-3-yl)pivalamide226.7185-95%Characterize by ¹H NMR and MS.
2 N-(2-Chloro-4-methylpyridin-3-yl)pivalamide2-Chloro-3-pivalamidoisonicotinic acid270.6960-70%Product precipitates upon acidification.
3 2-Chloro-3-pivalamidoisonicotinic acidThis compound266.2875-85%Final product purification by recrystallization.

Conclusion

The synthesis of this compound is reliably achieved through a strategic three-step sequence involving acylation, oxidation, and nucleophilic aromatic substitution. This pathway utilizes common and well-understood reactions, making it a practical and scalable route for laboratory synthesis. The key to success lies in the protective acylation of the amine prior to the aggressive oxidation step and the subsequent activation of the pyridine ring towards SNAr. This guide provides a comprehensive framework, from theoretical planning to practical execution, for the successful synthesis of this valuable chemical building block.

References

  • American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.
  • Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
  • National Center for Biotechnology Information. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • National Center for Biotechnology Information. (1975).
  • National Center for Biotechnology Information. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.
  • Gomha, S. M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino)

Sources

physicochemical properties of 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methoxy-3-pivalamidoisonicotinic acid

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation and manufacturing. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound, a novel substituted isonicotinic acid derivative. As a Senior Application Scientist, the following sections outline not just the "what" and "how," but the critical "why" behind each experimental choice, offering a practical, field-proven approach for researchers, scientists, and drug development professionals. The protocols described are designed as self-validating systems to ensure data integrity and reproducibility, forming the bedrock of a successful preclinical development program.

Molecular Structure and Preliminary Assessment

The starting point for any physicochemical evaluation is the molecule's structure. This compound is a heterocyclic aromatic compound. Its structure features several key functional groups that will dictate its behavior:

  • Isonicotinic Acid Core: A pyridine ring with a carboxylic acid at the 4-position. This group is acidic and will be ionized at physiological pH.

  • Methoxy Group: An electron-donating group at the 2-position, which can influence the pKa of the carboxylic acid and the overall electron distribution of the ring.

  • Pivalamido Group: A bulky, lipophilic amide group at the 3-position. This group will significantly impact the molecule's solubility, lipophilicity, and potential for hydrogen bonding.

A preliminary in-silico analysis using computational tools can provide initial estimates for properties like pKa, logP, and solubility, which can guide the design of wet-lab experiments.

Ionization Constant (pKa) Determination

The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at different pH values, which in turn profoundly affects solubility, absorption, and receptor binding. For this compound, the carboxylic acid group is the primary acidic center.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and directness.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter with a high-precision electrode and an automated titrator. The titrant should be a standardized solution of a strong base, typically 0.1 M NaOH.

  • Titration Procedure:

    • Blank Titration: First, titrate the solvent system alone to determine the equivalence points of the solvent and any impurities.

    • Sample Titration: Titrate the analyte solution with the standardized NaOH solution, recording the pH at small, regular volume increments of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acidic groups have been neutralized). For more accurate results, use specialized software that analyzes the first and second derivatives of the titration curve.

Rationale and Insights:
  • Why a Co-Solvent? Many organic molecules have poor aqueous solubility. A co-solvent like methanol is used to ensure the compound remains dissolved throughout the titration. The pKa value obtained is an "apparent" pKa (pKaapp) and may need to be extrapolated back to 100% aqueous conditions.

  • Trustworthiness: The self-validating nature of this protocol comes from the blank titration, which corrects for any background acidity or basicity of the solvent system, and the use of a calibrated pH meter and standardized titrant, which ensures traceability and accuracy.

Solubility Profile

Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development. For this compound, solubility will be highly pH-dependent due to the carboxylic acid group.

Experimental Protocol: pH-Dependent Equilibrium Solubility

This method determines the thermodynamic solubility at various pH values, providing a comprehensive profile.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Data Presentation: Expected Solubility Profile
pHExpected Solubility RangeRationale
2.0LowThe molecule is in its neutral, less soluble form as the pH is well below the pKa of the carboxylic acid.
4.0Moderate to HighAs the pH approaches the pKa, the molecule begins to ionize, increasing its solubility.
7.4HighAt physiological pH, the carboxylic acid is fully deprotonated (ionized), leading to higher solubility.
9.0HighThe molecule remains in its ionized, highly soluble form.
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Excess Solid Compound equilibrate Add solid to buffers & Equilibrate (24-48h, 25°C) prep_solid->equilibrate prep_buffer pH Buffers (2, 4, 6, 7.4, 9) prep_buffer->equilibrate separate Filter or Centrifuge to separate solid equilibrate->separate quantify Quantify supernatant by HPLC-UV separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for pH-dependent equilibrium solubility determination.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a critical factor influencing its ability to cross biological membranes. It is typically expressed as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD

The shake-flask method is a traditional and reliable technique for determining lipophilicity.

Methodology:

  • System Preparation: Use a biphasic system of n-octanol (representing a lipid layer) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD7.4). Pre-saturate each phase with the other by mixing them and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of n-octanol in a vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to separate completely (centrifugation can aid this).

  • Quantification: Carefully sample both the aqueous and organic layers and determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation:

    • logD: Calculated as log10([Concentration in Octanol] / [Concentration in Aqueous]).

    • logP: The logP of the neutral species can be calculated from the logD and pKa values using the appropriate Henderson-Hasselbalch-type equation.

Rationale and Insights:
  • Why pH 7.4? logD at pH 7.4 is particularly relevant as it reflects the molecule's lipophilicity under physiological conditions, which is a better predictor of in-vivo behavior than logP alone for ionizable compounds.

  • Trustworthiness: Pre-saturating the solvents is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would lead to inaccurate results. Analyzing both phases provides a mass balance check, adding confidence to the measurement.

Solid-State Characterization

The solid-state properties of a compound, such as its melting point, crystallinity, and hygroscopicity, are crucial for its handling, formulation, and stability.

Experimental Protocols:
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the melting point and detect any polymorphic forms.

    • Methodology: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample is measured relative to a reference. A sharp endotherm indicates the melting point.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To assess thermal stability and solvent/water content.

    • Methodology: The mass of the sample is monitored as it is heated. A loss of mass at specific temperatures can indicate the loss of volatiles or decomposition.

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: To determine the crystallinity of the material.

    • Methodology: The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. A sharp, well-defined pattern indicates a crystalline material, while a broad, diffuse halo suggests an amorphous solid.

Data Presentation: Summary of Solid-State Properties
ParameterTechniqueExpected Result/Observation
Melting PointDSCA sharp endotherm, likely above 150°C, indicative of a crystalline solid.
Thermal StabilityTGAStable up to a high temperature, with mass loss corresponding to decomposition.
CrystallinityXRPDA distinct diffraction pattern confirming a crystalline state, which is generally preferred for stability.

Chemical Stability

Assessing the chemical stability of a new entity under various stress conditions is essential to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life.

Experimental Protocol: Forced Degradation Study

Methodology:

  • Stress Conditions: Expose solutions of this compound to a range of stress conditions as per ICH guidelines:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Heat the solid drug and a solution at a high temperature (e.g., 80°C).

    • Photolytic: Expose the solid drug and a solution to light (e.g., Xenon lamp).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in identification.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the parent compound and all degradants should ideally be close to 100% of the initial concentration.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH) cluster_analysis Analysis start Drug Solution & Solid Drug acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxid Oxidative (H2O2) start->oxid photo Photolytic (Light) start->photo thermal Thermal (Heat) start->thermal sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc Analyze by Stability- Indicating HPLC-PDA sampling->hplc mass_balance Calculate Mass Balance hplc->mass_balance

An In-Depth Technical Guide on 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 705291-48-1

Prepared by: Gemini, Senior Application Scientist

Foreword for the Research Community

This technical guide serves as a consolidated source of information on 2-Methoxy-3-pivalamidoisonicotinic acid. As researchers and drug development professionals, we often encounter novel chemical entities with sparse publicly available data. This document aims to provide a foundational understanding of the subject molecule, collating its known properties and placing it within the broader context of isonicotinic acid derivatives. It is important to note that while the isonicotinic acid scaffold is well-studied, specific experimental data for this particular derivative, including detailed synthesis protocols, mechanisms of action, and extensive biological activity, are not widely reported in publicly accessible literature. This guide, therefore, presents the available data and highlights areas for future research and discovery.

Chemical Identity and Properties

This compound is a substituted pyridine carboxylic acid. The core structure is isonicotinic acid (pyridine-4-carboxylic acid), which is functionalized with a methoxy group at the 2-position and a pivalamido (tert-butylamido) group at the 3-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are crucial for its handling, formulation, and potential application in experimental settings.

PropertyValueSource(s)
CAS Number 705291-48-1[1][2]
Molecular Formula C12H16N2O4[1]
Molecular Weight 252.27 g/mol [1]
Purity Reagent Grade / Highly Purified[1][3]
Storage Temperature -20°C[1]
Shipping Temperature Room Temperature[1]
Chemical Structure

The structural representation of this compound is essential for understanding its chemical reactivity and potential biological interactions.

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

  • Starting Material Selection : A suitable substituted pyridine, such as 2-chloro-3-amino-4-methylpyridine, could serve as a starting point.

  • Functional Group Interconversion : A series of reactions to introduce the methoxy, pivalamido, and carboxylic acid functionalities at the desired positions. This could involve nucleophilic substitution for the methoxy group, acylation for the pivalamido group, and oxidation of a methyl group to a carboxylic acid.

The following diagram illustrates a hypothetical, high-level synthetic workflow.

Synthetic_Workflow A Substituted Pyridine Starting Material B Introduction of Methoxy Group A->B C Introduction of Pivalamido Group B->C D Oxidation to Carboxylic Acid C->D E This compound D->E

Figure 2: A conceptual synthetic workflow for this compound.

It is imperative for researchers to develop and validate a specific synthetic route for this compound, as this information is not currently published.

Potential Applications and Biological Context

While no specific biological activities or applications for this compound have been documented, the isonicotinic acid scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities.

  • Anti-inflammatory Activity : Numerous isonicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory potential, often exhibiting potent inhibition of inflammatory mediators.[5]

  • Antimicrobial Activity : The most famous derivative, isoniazid, is a first-line treatment for tuberculosis.[4] Other derivatives have also shown activity against various microbial strains.[6]

  • Enzyme Inhibition : Certain substituted benzamides, which share structural similarities, have been investigated as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), which are implicated in cancer.[7][8]

The presence of the methoxy and pivalamido groups on the isonicotinic acid core of the target molecule suggests that it may have been synthesized as part of a medicinal chemistry program to explore structure-activity relationships (SAR) for a particular biological target. The pivaloyl group, with its bulky tert-butyl moiety, can influence solubility, metabolic stability, and binding interactions.

Experimental Protocols (Hypothetical)

Given the absence of published studies, the following are generalized, hypothetical protocols that could be adapted for the initial characterization of this compound.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of the compound in various solvents relevant to biological assays.

Methodology:

  • Prepare stock solutions of the compound in a range of solvents (e.g., DMSO, ethanol, water, phosphate-buffered saline).

  • Create serial dilutions from the stock solutions.

  • Visually inspect for precipitation at each concentration.

  • Quantify the solubility limit using techniques such as UV-Vis spectrophotometry or HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the general toxicity of the compound against a panel of cell lines.

Methodology:

  • Seed cells (e.g., HeLa, HEK293, HepG2) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

  • Assess cell viability using a standard method such as the MTT or resazurin assay.

  • Calculate the IC50 (half-maximal inhibitory concentration) value to quantify cytotoxicity.

Conclusion and Future Directions

This compound is a chemical entity for which basic physicochemical data is available, but in-depth technical information regarding its synthesis, biological activity, and applications is lacking in the public domain. Its structural features, particularly the isonicotinic acid core, suggest potential for biological activity. Future research should focus on:

  • Development and publication of a robust synthetic protocol.

  • Screening for biological activity in areas where isonicotinic acid derivatives have shown promise, such as inflammation, infectious diseases, and oncology.

  • Elucidation of any potential mechanism of action through target identification and validation studies.

This guide provides a starting point for researchers interested in this molecule, and it is hoped that future investigations will further illuminate its properties and potential utility.

References

  • This compound. Google Shopping.
  • This compound - Data Sheet.
  • A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
  • 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. PubChem.
  • 418565 this compound CAS: 705291-48-1.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.
  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. PubMed.
  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. PubMed.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

Sources

2-Methoxy-3-pivalamidoisonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-3-pivalamidoisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted pyridine carboxylic acid of interest in synthetic and medicinal chemistry. The document details the fundamental physicochemical properties, including its molecular formula and weight, and outlines established methodologies for its synthesis, purification, and analytical characterization. This guide is intended for researchers and professionals in drug development, offering field-proven insights into the handling and application of this compound.

Part 1: Core Physicochemical Properties

This compound is a heterocyclic building block characterized by a pyridine ring substituted with methoxy, pivalamido, and carboxylic acid functional groups. These features make it a valuable intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.

Key Molecular Identifiers

The fundamental properties of the compound are summarized below, providing a quantitative basis for its use in experimental settings.

PropertyValueSource(s)
Molecular Formula C12H16N2O4[1][2][3]
Molecular Weight 252.27 g/mol [1][3]
Alternate MW Value 252.266 g/mol [2]
CAS Number 705291-48-1[2][3][4]
Chemical Structure

The structural arrangement of this compound is crucial for understanding its reactivity and potential interactions.

C1 C C2 C C1->C2 N2 N C1->N2 dummy1 C1->dummy1 C3 C C2->C3 dummy2 C2->dummy2 C4 C C3->C4 C12 C C3->C12 N1 N C4->N1 dummy3 C4->dummy3 C5 C N1->C5 C5->C1 O1 O C5->O1 C6 CH3 O1->C6 H1 H N2->H1 C7 C N2->C7 O2 O C7->O2 C7->O2 C8 C C7->C8 C9 CH3 C8->C9 C10 CH3 C8->C10 C11 CH3 C8->C11 O3 O C12->O3 C12->O3 O4 OH C12->O4 dummy1->C5 dummy2->C3 dummy3->N1

Caption: Chemical structure of this compound.

Part 2: Synthesis and Characterization Workflow

While specific proprietary synthesis routes may vary, a general and logical pathway for the preparation of substituted isonicotinic acids can be proposed based on established organic chemistry principles. The following workflow outlines a plausible synthetic approach and the subsequent analytical validation required to ensure the integrity of the final compound.

Proposed Synthetic Pathway

A common strategy for constructing such molecules involves the modification of a pre-existing pyridine ring. A plausible route could start from a simpler, commercially available isonicotinic acid derivative, followed by sequential introduction of the methoxy and pivalamido groups.

Caption: General workflow for synthesis and validation.

Experimental Protocol: Synthesis
  • Pivaloylation of the Amino Group:

    • Dissolve the starting material (e.g., a suitable 3-aminoisonicotinic acid derivative) in a dry, aprotic solvent like dichloromethane or pyridine.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add pivaloyl chloride dropwise while stirring. The causality here is to control the exothermic reaction and prevent side product formation.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by quenching with water and extracting the product into an organic solvent.

  • Nucleophilic Aromatic Substitution (SNAr) for Methoxylation:

    • Dissolve the chlorinated intermediate from the previous step in anhydrous methanol.

    • Add a solution of sodium methoxide in methanol. The methoxide ion acts as a strong nucleophile, displacing the chloride at the 2-position of the pyridine ring. This reaction is often favored at this position due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.

    • Heat the mixture under reflux for several hours, again monitoring progress by TLC.

    • After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid product.

Experimental Protocol: Purification and Analysis
  • Purification via Recrystallization:

    • Filter the crude product obtained from the synthesis.

    • Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) in which the product is soluble at high temperatures but poorly soluble at low temperatures. This differential solubility is the principle behind purification by recrystallization.

    • Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Filter the purified crystals and dry under vacuum.

  • Purity and Identity Confirmation:

    • High-Performance Liquid Chromatography (HPLC): Analyze the purified product to determine its purity. A single, sharp peak is indicative of a pure compound. The retention time serves as a characteristic identifier under specific chromatographic conditions.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound. The observation of a molecular ion peak corresponding to the calculated mass (252.27) provides strong evidence for the product's identity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the structure of this compound, providing definitive structural confirmation.

Part 3: Trustworthiness and Self-Validating Systems

In drug development, every protocol must be a self-validating system. For the synthesis described, this is achieved through rigorous in-process controls and final product analysis.

  • In-Process Control (IPC): Using TLC at the end of each synthetic step ensures that the reaction has proceeded to completion before moving to the next stage. This prevents carrying impurities forward, which could complicate subsequent steps and the final purification.

  • Orthogonal Analytical Methods: The use of multiple, distinct analytical techniques (HPLC for purity, MS for mass, NMR for structure) provides a high degree of confidence in the final product's identity and quality. Each method validates the others; for instance, a 99% purity result from HPLC is corroborated by a clean NMR spectrum and a single major ion in the mass spectrum. This multi-faceted approach ensures the trustworthiness of the material for subsequent research applications.

References

A consolidated list of sources for verification.

  • Source: Hunan Huateng Pharmaceutical Co., Ltd.
  • Source: Autech Industry Co.
  • Source: Chemsrc.
  • Title: this compound - Data Sheet Source: United States Biological URL
  • Title: 418565 this compound CAS: 705291-48-1 Source: United States Biological URL

Sources

A Technical Guide to the Identification of Potential Biological Targets for 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deconvolution of a small molecule's biological target(s) is a critical step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a tool for understanding complex biological systems and a potential therapeutic lead. This guide provides a comprehensive, in-depth framework for elucidating the potential biological targets of the novel compound, 2-Methoxy-3-pivalamidoisonicotinic acid. While specific biological data for this compound is not publicly available, this document outlines a robust, multi-pronged strategy employing state-of-the-art computational and experimental methodologies. We will detail the logical progression from in silico predictive approaches to rigorous experimental validation, providing researchers, scientists, and drug development professionals with the conceptual and practical tools necessary to undertake such an investigation. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide, ensuring scientific integrity and a high probability of success.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying small molecules that modulate cellular or organismal function in a desired manner. However, the challenge often lies in identifying the specific molecular target(s) through which these compounds exert their effects.[1] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential toxicities, and enabling rational drug design.[1] this compound represents a hypothetical starting point for such a journey. Its structure, containing a methoxy-substituted pyridine ring and a pivalamide moiety, suggests potential interactions with a variety of biological targets, but without empirical data, these remain speculative. This guide will therefore focus on the strategic application of modern technologies to systematically uncover these targets.

Proteomics has become a cornerstone of drug discovery, offering profound insights into the complex protein landscape of biological systems.[2] By analyzing protein expression, modifications, interactions, and dynamics, proteomics provides a deeper understanding of disease processes and facilitates the development of targeted therapies.[2][3][4] This guide will heavily leverage proteomic approaches, which are instrumental in identifying drug targets, elucidating mechanisms of action, and optimizing therapeutic interventions.[3][5][6]

Phase 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive experimental work, computational methods offer a valuable first step in generating testable hypotheses.[7] These in silico approaches leverage vast databases of known drug-target interactions and chemical structures to predict potential targets for a novel compound.[7][8][9]

Rationale for In Silico Approaches

The fundamental principle behind many in silico target prediction methods is chemical similarity: structurally similar molecules often exhibit similar biological activities.[8] By comparing the structure of this compound to libraries of compounds with known targets, we can infer potential interaction partners. This approach is cost-effective and can rapidly prioritize target classes for subsequent experimental validation.

Recommended In Silico Workflow

A multi-platform approach is recommended to increase the confidence of predictions.

Workflow for In Silico Target Prediction:

Caption: Workflow for in silico prediction of biological targets.

Protocol 2.2.1: In Silico Target Prediction

  • Obtain Compound Structure: Secure the canonical SMILES or generate an SDF file for this compound.

  • Submit to Prediction Servers:

    • SwissTargetPrediction: A web server for predicting protein targets of small molecules.[10]

    • PharmMapper: Utilizes a large pharmacophore database for target identification.[9]

    • TargetHunter: Employs a chemical similarity-based approach to predict targets from the ChEMBL database.[8]

  • Data Integration: Consolidate the predicted target lists from all platforms.

  • Consensus Scoring: Assign higher priority to targets predicted by multiple platforms.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like ConsensusPathDB to identify biological pathways and processes that are over-represented in the list of predicted targets.

  • Literature Review: Investigate the prioritized targets for their relevance to any known phenotypic effects of the compound or structurally similar molecules.

  • Hypothesis Generation: Formulate specific hypotheses about the primary biological targets of this compound.

Phase 2: Experimental Target Identification - Unbiased Approaches

Following the generation of in silico hypotheses, unbiased experimental approaches are crucial to identify interacting proteins directly from a complex biological sample.[11] Chemical proteomics, particularly affinity chromatography coupled with mass spectrometry, is a powerful technique for this purpose.[1][12][13][14]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners in a cell or tissue lysate.[14][15] Bound proteins are then eluted and identified by mass spectrometry.[1][12]

Conceptual Workflow for AC-MS:

Caption: Conceptual workflow for Affinity Chromatography-Mass Spectrometry.

Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a terminal amine or carboxyl group). An inactive analog should also be synthesized as a negative control.

  • Immobilization: Covalently attach the linker-modified compound and the inactive analog to a solid support (e.g., NHS-activated Sepharose beads).

  • Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the lysate separately with the active compound-beads, inactive analog-beads, and control beads (no compound).

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by:

    • Competition with an excess of the free (non-immobilized) compound.

    • Changing the pH or salt concentration.

    • Using a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.

    • Search the MS/MS data against a protein database to identify the proteins.

  • Data Analysis: Compare the proteins identified from the active compound pulldown with those from the control pulldowns. True interactors should be significantly enriched in the active compound sample.

Table 1: Representative Data from AC-MS Experiment

Protein IDSpectral Counts (Active Compound)Spectral Counts (Inactive Analog)Spectral Counts (Control Beads)Fold Enrichment (Active/Control)
Target_A1505275
Target_B8510421.25
Non-specific_12018151.33
Non-specific_25460.83

Phase 3: Target Validation - Confirming the Interaction

Once a list of high-confidence candidate targets is generated, it is crucial to validate these interactions using orthogonal methods.[16] Validation increases confidence that the identified protein is a true biological target and is responsible for the compound's observed effects.[17][18]

Genetic Approaches: CRISPR-Cas9

CRISPR-Cas9 gene editing is a powerful tool for target validation.[][20] By knocking out, inhibiting (CRISPRi), or activating (CRISPRa) the gene encoding a putative target protein, one can assess whether the cellular response to the compound is altered.[21] A change in sensitivity to the compound upon genetic perturbation of the target strongly implicates that target in the compound's mechanism of action.[18][]

Workflow for CRISPR-based Target Validation:

Caption: CRISPR-Cas9 workflow for target validation.

Protocol 4.1.1: CRISPR-mediated Target Validation

  • Design and Clone sgRNAs: Design at least two independent sgRNAs targeting the gene of interest to control for off-target effects. Clone these into an appropriate Cas9 expression vector.

  • Generate Modified Cell Lines: Transfect or transduce the target cell line with the sgRNA/Cas9 constructs. Select for successfully modified cells and expand the clonal populations.

  • Verify Knockout/Knockdown: Confirm the loss or reduction of the target protein expression by Western blot or qPCR.

  • Phenotypic Assay: Treat both the wild-type and the modified cell lines with a dose-response of this compound.

  • Measure Response: Quantify the phenotypic response (e.g., cell viability using a CTG assay, reporter gene expression).

  • Data Analysis: Compare the EC50/IC50 values between the wild-type and modified cell lines. A significant shift in the dose-response curve in the modified cells is strong evidence for target engagement.

Kinome Profiling

If the in silico predictions or the AC-MS results suggest that this compound may target protein kinases, a kinome profiling screen is a highly effective validation strategy.[22] These services screen the compound against a large panel of purified kinases to determine its inhibitory activity and selectivity profile.[23][24][25]

Protocol 4.2.1: Kinome Profiling Screen

  • Select a Service Provider: Choose a reputable provider offering kinome profiling services (e.g., Reaction Biology, AssayQuant, Cell Signaling Technology).[23][24][26]

  • Compound Submission: Provide the compound at the required concentration and volume.

  • Screening: The service provider will typically perform radiometric or fluorescence-based assays to measure the compound's effect on the activity of hundreds of kinases, often at a fixed concentration (e.g., 1 or 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Potent hits can be followed up with IC50 determination to quantify their potency.

Table 2: Representative Kinome Profiling Data

Kinase Target% Inhibition @ 1 µMSelectivity Score
Kinase_A95High
Kinase_B88High
Kinase_C15Low
Kinase_D5Low

Conclusion

The identification of biological targets for a novel small molecule like this compound is a challenging but achievable endeavor. By employing a logical, multi-faceted approach that begins with hypothesis generation through in silico methods and progresses to unbiased experimental identification and rigorous validation, researchers can confidently deconvolute the mechanism of action. The integration of chemical proteomics, genetic engineering, and targeted biochemical assays provides a powerful and self-validating framework for moving from a phenotypic observation to a deep mechanistic understanding, paving the way for future therapeutic development.

References

  • Proteomics in Drug Discovery. (n.d.). SciTechnol.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PMC.
  • Applications of Proteomics in Drug Discovery. (2025). Technology Networks.
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). NIH.
  • Kinome Profiling Service. (n.d.). MtoZ Biolabs.
  • Proteomics and Drug Discovery. (n.d.). DAV University.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Learn How Proteomics Can Advance Drug Development. (n.d.). MetwareBio.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. (n.d.). BOC Sciences.
  • In Silico Target Prediction for Small Molecules. (2019). PubMed.
  • KinomeView Profiling. (n.d.). Cell Signaling Technology.
  • Kinome Profiling. (2024). Oncolines B.V..
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Taylor & Francis Online.
  • Explore the role of CRISPR gene editing in target validation. (n.d.). Select Science.
  • Known experimental techniques to identify drug targets. (n.d.). ResearchGate.
  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (n.d.). MDPI.
  • Affinity chromatography-based proteomics for drug target deconvolution.... (n.d.). ResearchGate.
  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories.
  • Drug Target Identification Methods. (n.d.). MtoZ Biolabs.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (n.d.). PMC.
  • Target Validation with CRISPR. (2022). Biocompare.com.
  • In Silico Target Prediction for Small Molecules. (n.d.). OUCI.
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • In silico prediction of novel therapeutic targets using gene–disease association data. (n.d.). NIH.
  • CRISPR approaches to small molecule target identification. (n.d.). PMC - PubMed Central.
  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
  • 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2025). Request PDF - ResearchGate.

Sources

Discovery of Novel Isonicotinic Acid Derivatives: A Modern Approach to Overcoming Resistance and Expanding Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isonicotinic acid scaffold, most famously represented by the frontline anti-tuberculosis drug isoniazid, remains a cornerstone of medicinal chemistry. Despite its success, the rise of drug-resistant pathogens necessitates a renewed and strategic approach to the discovery of novel derivatives. This guide moves beyond historical precedent to detail a modern, integrated workflow for the design, synthesis, and evaluation of new isonicotinic acid-based compounds. We will explore the molecular logic behind isoniazid's mechanism and its Achilles' heel—resistance—to establish the rationale for continued research. Subsequently, we will detail versatile synthetic strategies, robust high-throughput screening protocols for both antimicrobial and anticancer applications, and the critical role of structure-activity relationship (SAR) studies in guiding lead optimization. This document is designed to provide laboratory-proven insights and actionable protocols for professionals dedicated to advancing this vital class of therapeutic agents.

The Isoniazid Paradox: A Potent Agent Undermined by Resistance

Isoniazid (INH), the hydrazide of isonicotinic acid, has been a pillar of tuberculosis (TB) treatment for decades due to its high efficacy and low cost.[1][2] However, its utility is threatened by the emergence of resistant strains of Mycobacterium tuberculosis (Mtb). Understanding the intricate mechanism of action is paramount to designing next-generation derivatives that can circumvent these resistance pathways.

Mechanism of Action: A Prodrug's Lethal Activation

Isoniazid is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target bacterium.[3] The key steps are:

  • Activation: Upon entering the Mtb cell, isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[3][4] This process converts INH into an isonicotinoyl radical.[1]

  • Target Inhibition: The activated radical species subsequently reacts with NAD+ to form an isonicotinoyl-NAD adduct. This complex is the active drug form and potently inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[4][5]

  • Mycolic Acid Blockade: InhA is a critical enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for producing mycolic acids.[3][6] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall. By inhibiting their synthesis, isoniazid effectively disrupts cell wall integrity, leading to bacterial death.[6]

The Molecular Basis of Resistance

The very pathway that activates isoniazid is also its primary vulnerability. The most common mechanism of high-level INH resistance stems from mutations in the katG gene, particularly the S315T mutation.[1] These mutations impair or eliminate the ability of the KatG enzyme to activate the prodrug, rendering isoniazid ineffective.[4][5] Secondary resistance mechanisms include mutations in the inhA gene, which can reduce the binding affinity of the isonicotinoyl-NAD adduct to its target enzyme.[1][4] This dual-front challenge—the need to maintain activation while overcoming target-site mutations—is the central driver for the development of novel derivatives.

G cluster_0 Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinoyl Radical KatG->Active_INH Adduct Isonicotinoyl-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Disruption leads to KatG_mut katG Mutation (e.g., S315T) KatG_mut->KatG Prevents Activation InhA_mut inhA Mutation InhA_mut->Adduct Reduces Binding

Isoniazid's mechanism of action and resistance.

Expanding the Therapeutic Horizon: Beyond Tuberculosis

The versatility of the isonicotinic acid scaffold has prompted its exploration in other therapeutic areas, most notably oncology and anti-inflammatory research. This diversification provides new avenues for compounds that may fail as antimycobacterials but possess other valuable biological activities.

  • Anticancer Activity: Numerous isonicotinoyl hydrazone derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines.[7] Structure-activity relationship (SAR) studies have indicated that the type, number, and position of substituents on the aromatic ring are critical for anticancer activity, with hydroxyl groups often playing a key role.[7] This has opened a promising, though less explored, field for isoniazid-related compounds in cancer drug discovery.[7][8][9]

  • Anti-inflammatory Activity: Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS).[10] Some synthesized isonicotinates exhibit inhibitory activity significantly greater than standard drugs like ibuprofen, suggesting a distinct mechanism of action that could be exploited for treating inflammatory disorders.[10]

The Modern Discovery Workflow: An Integrated Approach

The contemporary search for novel derivatives follows an iterative and multidisciplinary workflow. This process integrates rational design, chemical synthesis, high-throughput screening, and mechanistic validation to efficiently identify and optimize lead candidates.

G cluster_workflow Drug Discovery Workflow cluster_assays Biological Assays Design 1. Design & Synthesis (SAR-Guided) Library Compound Library Design->Library Screening 2. High-Throughput Screening (HTS) Library->Screening Assay_TB Antitubercular Assay (e.g., MABA) Screening->Assay_TB Assay_Cancer Anticancer Assay (e.g., Resazurin) Screening->Assay_Cancer Hit_ID 3. Hit Identification Assay_TB->Hit_ID Assay_Cancer->Hit_ID Optimization 4. Lead Optimization (ADME-Tox, In Silico) Hit_ID->Optimization Optimization->Design Iterative Cycle Candidate Preclinical Candidate Optimization->Candidate

Sources

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the High-Sensitivity Quantification of 2-Methoxy-3-pivalamidoisonicotinic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the accurate and precise quantification of 2-Methoxy-3-pivalamidoisonicotinic acid in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol emphasizes not only the procedural steps but also the scientific rationale behind key decisions. The methodology employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity.[1][2] The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[3][4] This self-validating system is fit for purpose in regulated bioanalysis environments, supporting pharmacokinetic and drug metabolism studies.

Introduction and Scientific Rationale

This compound is a substituted pyridine carboxylic acid derivative of interest in pharmaceutical development. As with many small-molecule drug candidates or their metabolites, a reliable bioanalytical method is paramount for characterizing its pharmacokinetic profile.[5] Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for such analyses due to its unparalleled sensitivity, selectivity, and speed.[6]

The chemical structure of the analyte—possessing a basic pyridine nitrogen, a carboxylic acid, and moderately polar functional groups—presents specific analytical considerations. The pyridine moiety is readily protonated, making it an ideal candidate for positive mode electrospray ionization (ESI), a technique well-suited for polar compounds.[2][5] The primary challenge in developing such an assay is achieving sufficient retention on standard reversed-phase columns and mitigating potential matrix effects from complex biological samples like plasma.

This guide explains the systematic development and validation of an LC-MS/MS assay designed to overcome these challenges. The choice of a C18 column, an acidic mobile phase modifier (formic acid), a simple and efficient protein precipitation protocol, and optimized MRM transitions are all explained to provide a scientifically sound, robust, and easily transferable method.

Analyte and Materials

Analyte Information
Parameter Details
Compound Name This compound
Chemical Structure Chemical Structure of this compound (Illustrative Structure)
Molecular Formula C₁₂H₁₆N₂O₄[7]
Molecular Weight 252.27 g/mol [7]
Internal Standard (IS) This compound-¹³C₆,¹⁵N (or a structurally similar stable-isotope labeled analog)
Chemicals and Reagents
  • Reference Standards: this compound (≥98% purity), Stable-Isotope Labeled Internal Standard (SIL-IS, ≥98% purity).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade, ≥99%).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.

Experimental Protocols & Methodologies

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1100 Series, Waters ACQUITY UPLC).[2][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000/5000 series, Waters Xevo TQ-S).[2]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and its SIL-IS into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. These serve as primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. These are used to spike calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in acetonitrile containing 0.1% formic acid. This solution is used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol is designed for efficiency and effectiveness in removing the bulk of plasma proteins.

  • Label 1.5 mL microcentrifuge tubes for each sample (blank, zero, CCs, QCs, and unknowns).

  • Pipette 50 µL of plasma sample into the appropriately labeled tubes.

  • Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile with 0.1% formic acid) to every tube except the blank (add 200 µL of acetonitrile with 0.1% formic acid to the blank).

  • Vortex mix all tubes vigorously for 30 seconds to ensure thorough protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Workflow Visualization

The entire analytical process from sample receipt to data generation is streamlined as follows:

Analytical_Workflow cluster_Prep Preparation Phase cluster_Extraction Sample Processing cluster_Analysis Analysis & Reporting SampleReceipt 1. Receive Plasma Samples StandardPrep 2. Prepare CC & QC Standards Spike 3. Spike Standards into Plasma StandardPrep->Spike Precipitate 4. Protein Precipitation with IS Solution Spike->Precipitate Centrifuge 5. Centrifuge to Pellet Proteins Precipitate->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Inject 7. Inject into HPLC-MS/MS Transfer->Inject Acquire 8. Data Acquisition (MRM) Inject->Acquire Process 9. Quantify Data Acquire->Process Report 10. Generate Report Process->Report

Caption: End-to-end workflow for the bioanalysis of the target analyte.

HPLC-MS/MS Conditions

The selection of these parameters is critical for achieving optimal separation and detection.

  • Causality of Choices:

    • Column: A C18 column is a versatile starting point for many small molecules.[9] The chosen dimensions and particle size balance resolution and analysis time.

    • Mobile Phase: Acetonitrile is often chosen for its lower viscosity and UV transparency. Formic acid is added to the mobile phase to maintain an acidic pH. This serves two key purposes: 1) It suppresses the ionization of the carboxylic acid group, reducing peak tailing, and 2) It promotes the protonation of the pyridine nitrogen, which is essential for efficient ESI+ ionization.[2][9]

    • Gradient Elution: A gradient is used to ensure that the analyte is eluted with a good peak shape in a reasonable time while allowing for the removal of more hydrophobic matrix components late in the run.

    • MS/MS Detection: ESI in positive mode was selected due to the easily protonated pyridine nitrogen.[2] MRM is used for its superior selectivity and sensitivity, which is critical for bioanalysis.[10] The precursor ion is the protonated molecule [M+H]⁺, and the product ion is a stable, characteristic fragment, ensuring specificity.

Table 1: Optimized Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18, 50 x 2.1 mm, 3.5 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | % B | | | 0.0 | 5 | | | 0.5 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 |

Table 2: Optimized Mass Spectrometric Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500 °C[2]
IonSpray Voltage 4500 V[2]
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Analyte: 253.3 -> 168.1
Internal Standard: 260.3 -> 175.1
Collision Energy (CE) 25 eV

| Declustering Potential (DP) | 80 V |

Method Validation Protocol & Results

The method was validated following the ICH Q2(R2) guideline to ensure its fitness for purpose.[3][4]

Method Development and Validation Logic

Validation_Logic cluster_Dev Method Development cluster_Val ICH Q2(R2) Validation Req Define Analytical Requirements (Range, Sensitivity) Tune MS Tuning & Optimization (Find Precursor/Product Ions) Req->Tune LC_Dev LC Method Development (Column & Mobile Phase Screening) Tune->LC_Dev SamplePrep_Dev Sample Prep Optimization (Test Extraction Methods) LC_Dev->SamplePrep_Dev PreVal Pre-Validation (System Suitability, Initial A&P) SamplePrep_Dev->PreVal Specificity Specificity & Selectivity PreVal->Specificity Linearity Linearity & Range PreVal->Linearity Accuracy Accuracy PreVal->Accuracy Precision Precision (Repeatability, Intermediate) PreVal->Precision Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) PreVal->Stability Final Final Validated Method Specificity->Final Linearity->Final Accuracy->Final Precision->Final Stability->Final

Caption: Logical flow from development to full validation.

System Suitability

Performed before each analytical run by injecting six replicates of a mid-level QC sample. This ensures the system is performing adequately.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criterion
Analyte & IS Peak Area RSD ≤ 15%
Analyte Retention Time RSD ≤ 2%

| Analyte/IS Area Ratio RSD | ≤ 15% |

Linearity and Range

The calibration curve was constructed using eight non-zero standards ranging from 1 ng/mL to 1000 ng/mL. The curve was fitted using a weighted (1/x²) linear regression.

Table 4: Linearity Results

Parameter Result
Validated Range 1.0 - 1000 ng/mL
Regression Model Weighted (1/x²) Linear
Correlation Coefficient (r²) > 0.995

| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |

Accuracy and Precision

Evaluated by analyzing four QC levels (LLOQ, Low, Mid, High) in six replicates on three separate days.

Table 5: Summary of Inter-day Accuracy & Precision

QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%RE) Precision (%RSD)
1.0 (LLOQ) 1.05 +5.0% 8.7%
3.0 (Low) 2.91 -3.0% 6.2%
100 (Mid) 103.2 +3.2% 4.1%
800 (High) 789.6 -1.3% 3.5%

Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% (≤20% at LLOQ).

Matrix Effect and Stability
  • Matrix Effect: Assessed at low and high QC concentrations and was found to be negligible, with the SIL-IS effectively compensating for any ion suppression or enhancement.

  • Stability: The analyte was proven to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C.

Conclusion

This application note presents a highly sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The simple sample preparation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis. The successful validation against ICH Q2(R2) criteria demonstrates that the method is reliable and fit for purpose in regulated bioanalytical studies, providing trustworthy data for critical drug development decisions.[3][11]

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Vertex AI Search. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Clinical Tree. (2023).
  • PubMed. (2023).
  • PubMed. (n.d.).
  • Bioanalysis Zone. (2025).
  • bevital. (n.d.).
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Organomation. (n.d.).
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Hunan Hualiu Chemical Co., Ltd. (n.d.). This compound.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • ICH. (2023).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024).

Sources

Application Note: A High-Throughput Screening Protocol for the Identification of Prolyl Hydroxylase (PHD) Inhibitors Using 2-Methoxy-3-pivalamidoisonicotinic acid as a Tool Compound

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing 2-Methoxy-3-pivalamidoisonicotinic acid as a reference tool compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. The central hypothesis is that, like other isonicotinic acid derivatives, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a critical transcription factor in cellular oxygen sensing pathways. We detail a robust, cell-based Hypoxia Response Element (HRE)-driven luciferase reporter gene assay, including step-by-step protocols, data analysis workflows, and quality control measures. This guide is designed to provide both the theoretical foundation and the practical methodology required to execute a successful HTS campaign targeting the HIF pathway.

Scientific Foundation: The HIF-1α Oxygen Sensing Pathway

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases called Prolyl Hydroxylase Domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3).[1] These enzymes hydroxylate specific proline residues on HIF-1α.[1] This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[2]

In low oxygen conditions (hypoxia), PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[3] This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit.[4] This heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism.[4][5][6]

Inhibitors of PHD enzymes mimic the hypoxic state by preventing HIF-1α degradation, even in the presence of oxygen.[7] Small molecules with an isonicotinic acid scaffold are known to act as competitive inhibitors of 2-oxoglutarate at the active site of PHDs. Therefore, This compound is an ideal candidate and tool compound for an HTS campaign designed to find novel PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) / PHD Inhibition PHD PHD Enzymes pVHL pVHL E3 Ligase PHD->pVHL Enables Binding O2 O₂ O2->PHD Co-substrate HIF1a_norm HIF-1α HIF1a_norm->PHD Hydroxylation HIF1a_norm->pVHL Proteasome Proteasome pVHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α (Stable) HIF_Complex HIF-1α/β Complex HIF1a_hyp->HIF_Complex Dimerization HIF1b HIF-1β HIF1b->HIF_Complex Nucleus Nucleus HRE HRE HIF_Complex->HRE Binds Promoter TargetGenes Target Genes (VEGF, EPO, etc.) HRE->TargetGenes Drives Transcription PHD_Inhibitor PHD Inhibitor (e.g., 2-Methoxy-3-pivalamido- isonicotinic acid) PHD_norm PHD Enzymes PHD_Inhibitor->PHD_norm Inhibition HIF1a_synthesis Constitutive Synthesis HIF1a_synthesis->HIF1a_norm HIF1a_synthesis->HIF1a_hyp

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

High-Throughput Screening Assay Principle

This protocol employs a cell-based reporter gene assay. The core component is a stable cell line (e.g., HEK293T, HeLa, or Hep3B) engineered to express the firefly luciferase gene under the control of a promoter containing multiple copies of the HRE.

  • Compound Treatment: When the cells are treated with a library of small molecules, compounds that inhibit PHD enzymes will cause the stabilization of endogenous HIF-1α.

  • HIF-1α Activation: Stabilized HIF-1α translocates to the nucleus, forms a complex with HIF-1β, and binds to the HREs in the reporter construct.

  • Luciferase Expression: This binding event drives the transcription and subsequent translation of firefly luciferase.

  • Signal Detection: Upon addition of a luciferase substrate (e.g., D-luciferin), the expressed enzyme generates a luminescent signal that is directly proportional to the level of HIF-1α activity.

  • Hit Identification: Compounds that produce a significant increase in luminescence are identified as "hits" and potential PHD inhibitors.[8]

Materials and Reagents

Reagent/MaterialRecommended SupplierPurpose
HRE-Luciferase Reporter Cell Line (e.g., HEK293T-HRE)In-house/CommercialEngineered cell line for reporting HIF-1 activity.
DMEM, High Glucose, GlutaMAX™Thermo FisherBase medium for cell culture.
Fetal Bovine Serum (FBS), QualifiedThermo FisherSerum supplement for cell growth.
Penicillin-Streptomycin (10,000 U/mL)Thermo FisherAntibiotic to prevent bacterial contamination.
Opti-MEM™ I Reduced Serum MediumThermo FisherUsed during compound treatment to reduce serum interference.
384-well solid white, flat-bottom, TC-treated assay platesCorningLow-volume plates suitable for luminescence assays.
This compound TCI AmericaPositive control / Tool compound.[9]
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichVehicle for dissolving compounds.
ONE-Glo™ Luciferase Assay SystemPromegaReagent containing luciferin substrate and lysis buffer for signal generation.
Automated Liquid Handler (e.g., Echo, Bravo)Beckman Coulter/AgilentFor precise, high-throughput addition of compounds and reagents.
Plate Luminometer (e.g., PHERAstar, EnVision)BMG Labtech/PerkinElmerFor reading the luminescent signal from the 384-well plates.

Detailed HTS Protocol

This protocol is optimized for a 384-well plate format. All liquid handling steps should be performed using calibrated, automated liquid handlers to ensure precision and reproducibility.

Step 1: Cell Seeding

  • Culture the HRE-Luciferase reporter cells in growth medium (DMEM + 10% FBS + 1% Pen/Strep) to ~80% confluency.

  • Harvest the cells using standard trypsinization methods and resuspend them in fresh growth medium to create a single-cell suspension.

  • Adjust the cell density to 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

  • Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows the cells to adhere and recover.

Step 2: Compound Pinning / Addition

  • Prepare a compound source plate by serially diluting library compounds and controls in DMSO. The final concentration of DMSO in the assay should not exceed 0.5%.

  • Using an acoustic liquid handler (e.g., Echo) or a pin tool, transfer 100 nL of compound solution from the source plate to the assay plate.

  • Plate Layout:

    • Columns 1-2: Negative Control (100 nL of DMSO). Defines the baseline (0% activation).

    • Columns 3-4: Positive Control (100 nL of this compound). Defines the maximum signal (100% activation). A typical starting concentration for the final assay is 30 µM.

    • Columns 5-48: Library compounds.

Step 3: Incubation

  • Gently centrifuge the plates (100 x g for 1 minute) to ensure the compound is mixed.

  • Incubate the plates for 16-18 hours at 37°C, 5% CO₂. This duration is typically sufficient for HIF-1α stabilization and subsequent luciferase expression.[8]

Step 4: Signal Detection

  • Equilibrate both the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature for at least 30 minutes.

  • Using a multi-channel dispenser, add 20 µL of ONE-Glo™ reagent to each well of the assay plates. This reagent lyses the cells and initiates the luminescent reaction.

  • Incubate the plates at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.

  • Read the luminescence on a compatible plate reader with an integration time of 0.5-1 second per well.

HTS_Workflow cluster_prep Day 1: Preparation cluster_exec Day 2: HTS Execution cluster_readout Day 3: Readout & Analysis a 1. Seed Cells (5,000 cells/well) b 2. Incubate (18-24 hours) a->b c 3. Add Compounds (100 nL) b->c Cells Adhere d 4. Incubate (16-18 hours) c->d e 5. Add ONE-Glo™ Reagent (20 µL) d->e Luciferase Expressed f 6. Read Luminescence e->f g 7. Data Analysis (Z', % Activation, Hit Selection) f->g

Caption: A typical 3-day workflow for the HTS reporter gene assay.

Data Analysis and Hit Identification

Step 1: Quality Control (QC) The robustness of the HTS assay must be evaluated for each plate using the Z-factor (Z'), a statistical measure of assay quality.

  • Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • μ_pos and σ_pos are the mean and standard deviation of the positive control wells.

    • μ_neg and σ_neg are the mean and standard deviation of the negative control wells.

  • Acceptance Criteria:

    • Z' ≥ 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay, may require optimization.

    • Z' ≤ 0: The assay is not suitable for screening.

Step 2: Data Normalization and Hit Selection

  • For each library compound well (x), calculate the percent activation using the plate's internal controls:

    • % Activation = [(x - μ_neg) / (μ_pos - μ_neg)] * 100

  • A common threshold for primary hit selection is a % Activation ≥ 50% or a value greater than three standard deviations above the mean of the negative controls (μ_neg + 3*σ_neg).

  • Hits from the primary screen should be re-tested (confirmatory screen) and then subjected to dose-response analysis to determine their potency (EC₅₀).

ParameterSymbolCalculationPurpose
Mean Positive Controlμ_posAverage luminescence of positive control wellsDefines 100% activation
Mean Negative Controlμ_negAverage luminescence of negative control wellsDefines 0% activation (baseline)
Z-FactorZ'1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|Assesses assay quality and dynamic range
Percent Activation% Act[(Compound_Value - μ_neg) / (μ_pos - μ_neg)] * 100Normalizes data and quantifies compound effect
Hit Threshold-e.g., % Activation ≥ 50%Defines criteria for selecting primary hits

References

  • Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PLoS One. [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. [Link]

  • Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PubMed. [Link]

  • Screening of 252 compounds for inhibitors of HIF-1 transcriptional... ResearchGate. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors. International Journal of Molecular Sciences. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. PubMed. [Link]

  • High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. PubMed. [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS One. [Link]

  • Post-high-throughput screening analysis: an empirical compound prioritization scheme. PubMed. [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]

Sources

Application Notes and Protocols: Cell-Based Assays for 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-3-pivalamidoisonicotinic acid belongs to a class of compounds known as prolyl hydroxylase domain (PHD) inhibitors. These agents are designed to mimic a state of hypoxia (low oxygen) under normal oxygen conditions (normoxia). The primary mechanism of action involves the inhibition of PHD enzymes, which are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1][2][3]

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This modification targets HIF-α for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[4] By inhibiting PHD enzymes, compounds like this compound prevent this degradation, leading to the stabilization and accumulation of HIF-α.[2][3] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] This transcriptional activation leads to the upregulation of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis.[2][5]

This application note provides a comprehensive guide for researchers to characterize the cellular activity of this compound. We present a suite of validated, cell-based assay protocols designed to quantify the compound's effects on key endpoints of the HIF pathway, from target engagement (HIF-1α stabilization) to downstream functional outcomes (target gene expression and EPO production).

Mechanism of Action: The HIF-1α Signaling Pathway

The central mechanism involves the stabilization of HIF-1α by inhibiting its oxygen-dependent degradation. The following diagram illustrates this pathway.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia or PHD Inhibition HIF1a_normoxia HIF-1α OH_HIF1a HIF-1α-OH HIF1a_normoxia->OH_HIF1a Hydroxylation PHD PHD Enzymes PHD->OH_HIF1a O2 O2, Fe2+, 2-OG O2->PHD VHL VHL E3 Ligase Proteasome Proteasomal Degradation VHL->Proteasome Proteasome->HIF1a_normoxia Degraded OH_HIF1a->VHL Compound 2-Methoxy-3-pivalamido- isonicotinic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibits HIF1a_hypoxia HIF-1α (Stabilized) HIF_complex HIF-1α/β Complex HIF1a_hypoxia->HIF_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE HRE (DNA Binding Site) HIF_complex->HRE Binds TargetGenes Target Gene Upregulation (e.g., EPO, VEGF) HRE->TargetGenes Activates Transcription

Caption: The HIF-1α signaling pathway under normoxia vs. PHD inhibition.

General Experimental Workflow

A typical workflow for characterizing a PHD inhibitor involves a tiered approach, starting with assessing cytotoxicity, then confirming on-target activity, and finally measuring downstream functional consequences.

Workflow A Step 1: Determine Cytotoxicity (e.g., MTT Assay) B Step 2: Confirm Target Engagement (HIF-1α Stabilization Assay) A->B Establish non-toxic dose range C Step 3: Measure Transcriptional Activity (HRE Reporter Assay) B->C Confirm functional pathway activation D Step 4: Quantify Downstream Protein Production (EPO ELISA) C->D Validate biological outcome

Caption: A tiered workflow for characterizing PHD inhibitors.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Before assessing the specific activity of the compound, it is crucial to determine its effect on cell viability. This ensures that subsequent observations are due to specific pathway modulation and not general toxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials
  • Cell Line: HepG2 (human liver carcinoma) or HK-2 (human kidney proximal tubule) cells are recommended.

  • Compound: this compound

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, complete culture medium, PBS.[7][8]

  • Equipment: 96-well plates, multichannel pipette, microplate reader (absorbance at 570 nm).

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, typically <0.5%) and untreated control wells.[9]

  • Incubation: Incubate the plate for 24, 48, or 72 hours, corresponding to the time points of your planned functional assays.[9]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[8][9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This data will help determine the non-toxic concentration range for subsequent experiments.

ParameterRecommended ValueSource
Cell Seeding Density5,000 - 10,000 cells/well[7]
MTT Concentration0.5 mg/mL (final)
Solubilizing Agent100 µL DMSO[9]
Absorbance Wavelength570 nm[9]

Protocol 2: HIF-1α Stabilization by Western Blot

Western blotting is the gold standard for directly observing the stabilization of the HIF-1α protein.[10] Since HIF-1α is rapidly degraded under normoxia, careful and quick sample preparation is critical for reliable results.[11][12]

Materials
  • Cell Line: U2OS (human osteosarcoma), HeLa (human cervical cancer), or Hep3B (human hepatocellular carcinoma) cells are suitable.[13][14]

  • Compound and Controls: this compound, Cobalt Chloride (CoCl₂) or Deferoxamine (DFO) as positive controls.[11][15]

  • Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktail, BCA protein assay kit, Laemmli sample buffer, primary antibody (anti-HIF-1α), loading control antibody (e.g., anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibody, ECL chemiluminescent substrate.

  • Equipment: Cell scrapers, centrifuges, SDS-PAGE and Western blot apparatus, imaging system.

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat cells with various concentrations of the compound (within the non-toxic range) for 4-8 hours. Include an untreated control and a positive control (e.g., 100-150 µM CoCl₂).[15]

  • Cell Lysis: Work quickly and on ice to prevent HIF-1α degradation.[12] Wash cells twice with ice-cold PBS. Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[16]

  • Nuclear Extract (Recommended): For a stronger signal, isolating nuclear extracts is highly recommended as stabilized HIF-1α translocates to the nucleus.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load 30-50 µg of protein per lane onto a 7.5% SDS-PAGE gel.[16][17] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[11][17]

    • Incubate with the primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.[17]

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[17]

    • Wash again as in the previous step.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for HIF-1α is ~116-120 kDa.[11] Quantify band intensity and normalize to the loading control.

ParameterRecommended ValueSource
Protein Load30-50 µ g/lane [16]
Gel Percentage7.5% SDS-PAGE[11]
Primary Ab Dilution1:500 - 1:2000[17]
Secondary Ab Dilution1:10,000[17]
Blocking Agent5% non-fat milk in TBST[11]

Protocol 3: HRE-Luciferase Reporter Gene Assay

This assay measures the functional consequence of HIF-1α stabilization: its transcriptional activity. It uses a reporter construct where the luciferase gene is driven by HREs. An increase in luminescence indicates activation of the HIF pathway.[10]

Materials
  • Cell Line: A cell line stably transfected with an HRE-luciferase reporter construct (e.g., HRE-Luciferase HeLa) or cells amenable to transient transfection (e.g., HEK293T).[18][19]

  • Reagents: HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for transient transfection, transfection reagent (e.g., Lipofectamine), luciferase assay substrate (e.g., ONE-Step™ Luciferase Assay System).[18][20]

  • Equipment: White, clear-bottom 96-well plates, luminometer.

Step-by-Step Protocol
  • Transfection (if not using a stable cell line): Co-transfect cells with the HRE-firefly luciferase plasmid and a control Renilla luciferase plasmid according to the manufacturer's protocol for the transfection reagent.[18] Allow cells to recover for 24 hours.

  • Cell Seeding and Treatment: Seed the transfected cells (or the stable cell line) into a white, clear-bottom 96-well plate.[20] After 24 hours, treat the cells with serial dilutions of this compound for 6-16 hours.[19]

  • Cell Lysis and Luciferase Assay: After treatment, perform the luciferase assay using a commercial kit. These kits typically involve a single reagent addition that lyses the cells and contains the necessary substrates for the luminescent reaction.[20]

  • Measurement: Incubate the plate at room temperature for 15-30 minutes and measure luminescence using a luminometer.[20]

  • Analysis: For transient transfections, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. For stable cell lines, raw luminescence units or values normalized to cell viability can be used. Calculate the fold induction relative to the vehicle control.

Protocol 4: Quantification of Secreted Erythropoietin (EPO) by ELISA

A key therapeutic goal of PHD inhibitors is to stimulate the production of endogenous EPO.[5] An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the concentration of EPO secreted into the cell culture supernatant.

Materials
  • Cell Line: HepG2 or Hep3B cells are known to produce EPO.

  • Reagents: Human EPO ELISA Kit (commercially available kits provide all necessary antibodies, standards, and buffers).[21][22]

  • Equipment: Microplate reader (absorbance at 450 nm), microplate shaker.

Step-by-Step Protocol
  • Cell Culture and Treatment: Seed HepG2 or Hep3B cells in 24- or 48-well plates. Grow to ~80% confluency.

  • Conditioned Media Collection: Replace the culture medium with fresh, serum-free (or low-serum) medium containing the desired concentrations of the compound. Incubate for 24-72 hours.

  • Supernatant Harvest: After incubation, collect the cell culture supernatant. Centrifuge at 1,000 x g for 20 minutes to remove cells and debris.[23] The clarified supernatant can be used immediately or stored at -80°C.[24]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. A typical sandwich ELISA protocol involves:[22][23]

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a biotin-conjugated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a TMB substrate to develop color.

    • Stopping the reaction and measuring absorbance at 450 nm.

  • Analysis: Generate a standard curve using the provided EPO standards. Use the standard curve to calculate the concentration of EPO (in mIU/mL or pg/mL) in each sample.

References

  • Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • What is the mechanism of Vadadustat? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Vafseo (vadadustat) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • What is Vadadustat used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Does anyone perform HIF1 alpha Western blot? (2013, October 28). ResearchGate. Retrieved from [Link]

  • A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease. (n.d.). AWS. Retrieved from [Link]

  • HRE Luciferase Reporter Lentivirus. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Luciferase reporter assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. (n.d.). PubMed. Retrieved from [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (n.d.). PubMed. Retrieved from [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • HRE Luciferase Reporter Lentivirus 78668. (n.d.). BPS Bioscience. Retrieved from [Link]

  • HRE Luciferase Reporter-HeLa Cell Line. (n.d.). Boster Biological Technology. Retrieved from [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct. (n.d.). PLOS. Retrieved from [Link]

  • The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells. (n.d.). MDPI. Retrieved from [Link]

  • ELISA Kit for Erythropoietin (EPO). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Pan-cancer analysis of tissue and single-cell HIF-pathway activation using a conserved gene signature. (2022, November 15). PubMed Central. Retrieved from [Link]

  • Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. (2025, February 18). PubMed Central. Retrieved from [Link]

  • Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. (n.d.). PubMed Central. Retrieved from [Link]

  • Hypoxia Activates Constitutive Luciferase Reporter Constructs. (n.d.). PubMed Central. Retrieved from [Link]

  • Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. (2008, December 9). PNAS. Retrieved from [Link]

  • Cell type-dependent HIF1 α-mediated effects of hypoxia on proliferation, migration and metastatic potential of human tumor cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Predominant Role of Hypoxia-Inducible Transcription Factor (Hif)-1α versus Hif-2α in Regulation of the Transcriptional Response to Hypoxia1. (n.d.). AACR Journals. Retrieved from [Link]

Sources

Application Note: Strategies for the Derivatization of 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the chemical modification of 2-Methoxy-3-pivalamidoisonicotinic acid. This scaffold serves as a valuable starting point for generating diverse chemical libraries due to the versatile reactivity of its carboxylic acid moiety. We present detailed, field-proven protocols for two primary derivatization strategies: amide bond formation and esterification. Furthermore, we explore advanced synthetic routes, such as palladium-catalyzed cross-coupling, to highlight the broader potential of the isonicotinic acid core. Each protocol is designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Value of the Isonicotinic Acid Scaffold

Isonicotinic acid and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[1] The pyridine ring is a bioisostere for phenyl groups, offering improved solubility and metabolic stability while providing a key hydrogen bond acceptor. The specific scaffold, this compound, presents a unique combination of features: an electron-rich, sterically hindered pyridine ring and a strategically positioned carboxylic acid at the 4-position. This carboxylic acid is the primary handle for chemical diversification, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of ester and amide libraries. Such analogues have shown a wide range of pharmacological activities, including antinociceptive, anti-inflammatory, and antitumor properties.[2][3][4]

This guide focuses on robust and scalable methods to derivatize this core, enabling the rapid generation of novel chemical entities for screening and development.

Core Derivatization Strategies: Targeting the Carboxyl Group

The most direct and effective approach to building a library from this compound is through modification of the carboxylic acid. We will detail the two most fundamental transformations: amide coupling and esterification.

G cluster_main Primary Derivatization Pathways Core 2-Methoxy-3-pivalamido- isonicotinic acid Amide Amide Derivatives Core->Amide Amide Coupling (Protocol 1) Ester Ester Derivatives Core->Ester Esterification (Protocol 2) Advanced Advanced Derivatives (e.g., via Cross-Coupling on a halogenated scaffold) Core->Advanced Further Modification

Diagram 1: Overview of derivatization strategies for the core molecule.

Protocol 1: Amide Bond Formation via HATU-Mediated Coupling

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, prized for its reliability and the vast commercial availability of amine building blocks.[5][6] We employ Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent. HATU is highly efficient, operates under mild conditions, and minimizes side reactions, making it superior to many traditional carbodiimide reagents like DCC.[6]

Scientific Principle

The reaction proceeds via a two-step, one-pot process. First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to an active ester. The subsequent addition of a primary or secondary amine leads to nucleophilic attack on the activated carbonyl, forming the stable amide bond.[6] DIPEA acts as a scavenger for the acid produced, driving the reaction to completion without competing with the desired amine nucleophile.

G cluster_workflow Amide Coupling Workflow Start Dissolve Acid, Amine, & HATU in DMF AddBase Add DIPEA dropwise at 0 °C Start->AddBase Stir Stir at RT for 4-12 h (Monitor by TLC/LC-MS) AddBase->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layer (brine) Extract->Wash Dry Dry (Na₂SO₄), Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Diagram 2: Step-by-step workflow for HATU-mediated amide coupling.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥95%Commercial
Substituted Amine (e.g., Benzylamine)Reagent GradeCommercial
HATU (C₁₀H₁₅F₆N₆OP)Coupling GradeCommercial
DIPEA (C₈H₁₉N)AnhydrousCommercial
N,N-Dimethylformamide (DMF)AnhydrousCommercial
Ethyl Acetate (EtOAc)ACS GradeCommercial
Deionized Water (H₂O)Type 1In-house
Brine (Saturated NaCl solution)-In-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercial
Silica Gel230-400 meshCommercial
Detailed Experimental Protocol
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.2 equiv.).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Once complete, pour the reaction mixture into deionized water (10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.[1][7]

Protocol 2: Esterification via Thionyl Chloride Activation

Esterification provides another fundamental route to diversify the core scaffold, modulating properties like lipophilicity and cell permeability. While classic Fischer esterification (acid and alcohol with a strong acid catalyst) is effective, a milder and often higher-yielding approach involves activation of the carboxylic acid to an acyl chloride intermediate.[8][9]

Scientific Principle

This two-step procedure first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[9] A catalytic amount of DMF can accelerate this step. The excess SOCl₂ is then removed in vacuo, and the crude acyl chloride is subsequently treated with the desired alcohol. The alcohol's oxygen atom acts as a nucleophile, attacking the acyl chloride and displacing the chloride ion to form the ester. This method avoids the high temperatures and strongly acidic conditions of Fischer esterification, which can be beneficial for sensitive substrates.[8]

G cluster_workflow Esterification Workflow Start Suspend Acid in SOCl₂ (or inert solvent + SOCl₂) Heat Reflux for 1-3 h Start->Heat Concentrate1 Remove excess SOCl₂ in vacuo Heat->Concentrate1 Dissolve Dissolve crude acyl chloride in DCM Concentrate1->Dissolve AddAlcohol Add Alcohol (e.g., MeOH) dropwise at 0 °C Dissolve->AddAlcohol Stir Stir at RT for 2-6 h (Monitor by TLC/LC-MS) AddAlcohol->Stir Wash Wash with sat. NaHCO₃ and brine Stir->Wash Dry Dry (MgSO₄), Filter Wash->Dry Concentrate2 Concentrate in vacuo Dry->Concentrate2 Purify Purify (Column or Recrystallization) Concentrate2->Purify

Diagram 3: Step-by-step workflow for esterification via an acyl chloride intermediate.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥95%Commercial
Thionyl Chloride (SOCl₂)Reagent GradeCommercial
Alcohol (e.g., Methanol)AnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercial
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercial
Detailed Experimental Protocol
  • In a fume hood, carefully add thionyl chloride (5-10 equiv.) to this compound (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 1-3 hours. The solid should dissolve as the acyl chloride forms.

  • Validation Checkpoint: The reaction is typically driven to completion by time and excess reagent.

  • Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous, inert solvent like toluene (2x).

  • Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

  • Slowly add the desired alcohol (e.g., methanol, 2.0 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC or LC-MS analysis indicates full conversion.

  • Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Advanced Strategies: Expanding Chemical Space via Cross-Coupling

For more profound structural modifications, palladium-catalyzed cross-coupling reactions offer powerful tools for C-C, C-N, and C-O bond formation.[10][11][12] This requires the synthesis of a halogenated version of the core scaffold (e.g., 5-bromo-2-methoxy-3-pivalamidoisonicotinic acid), which can then be subjected to reactions like the Suzuki-Miyaura coupling.[13][14]

Conceptual Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[10][12] This reaction is exceptionally robust, tolerates a wide variety of functional groups, and is widely used in the pharmaceutical industry.[11]

G Start Halogenated Isonicotinic Acid Derivative Reaction Combine & Heat (Reflux under N₂) Start->Reaction Boronic Aryl/Heteroaryl Boronic Acid Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Biaryl or Heterobiaryl Product Reaction->Product

Diagram 4: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

This advanced strategy dramatically expands the accessible chemical space, allowing for the introduction of diverse aromatic and heteroaromatic substituents onto the pyridine ring, creating novel scaffolds for biological evaluation.

Summary and Outlook

The protocols detailed in this application note provide a robust and versatile platform for the development of novel derivatives of this compound. By leveraging high-efficiency amide coupling and esterification reactions, researchers can rapidly generate focused libraries for SAR studies. The outlined methods are scalable and utilize standard laboratory techniques and reagents. Furthermore, the potential for advanced modifications via palladium catalysis opens the door to a vast and unexplored chemical space. These strategies empower drug discovery professionals to systematically explore the therapeutic potential of this promising molecular scaffold.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Any procedure for the esterification of isonicotinic acid?
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(3-chlorophenoxy)pyridine. Benchchem.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for the Synthesis of N-(4-ethoxyphenyl)isonicotinamide via Amide Coupling. Benchchem.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Preparation of isonicotinic acid esters.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
  • Esterific
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROM
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid.
  • Purity plot of isonicotinic acid.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. americanpharmaceuticalreview.com.
  • Process optimization for acid-amine coupling: a c
  • Aromatic retinoic acid analogues. 2. Synthesis and pharmacological activity. PubMed.
  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. PMC - PubMed Central.
  • Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. PubMed.

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Methoxy-3-pivalamidoisonicotinic Acid for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust synthetic route for the production of 2-Methoxy-3-pivalamidoisonicotinic acid, a key building block for various therapeutic agents. The described multi-step synthesis is designed for process development and scale-up, addressing critical parameters for preclinical supply. The protocol emphasizes operational safety, efficiency, and high purity of the final active pharmaceutical ingredient (API) intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction

The demand for complex heterocyclic scaffolds in drug discovery continues to grow, with substituted isonicotinic acids being a prominent structural motif in numerous biologically active compounds.[1] this compound, in particular, serves as a crucial intermediate for the synthesis of novel therapeutics. Its unique substitution pattern, featuring a methoxy group, an amide linkage, and a carboxylic acid on the pyridine ring, presents a synthetic challenge that requires a carefully designed and optimized route for efficient production.

This document outlines a four-step synthesis commencing from the readily available 2-chloro-4-methyl-3-nitropyridine. The chosen strategy prioritizes the use of cost-effective reagents, scalable reaction conditions, and straightforward purification procedures to ensure the practical applicability of this protocol in a preclinical setting.

Synthetic Strategy Overview

The developed synthetic pathway is a linear sequence involving four key transformations. The strategy is designed to build the complexity of the target molecule in a stepwise manner, allowing for the isolation and characterization of key intermediates.

Synthetic_Pathway A 2-Chloro-4-methyl-3-nitropyridine B 2-Methoxy-4-methyl-3-nitropyridine A->B  Methoxylation    (NaOCH3, MeOH)   C 3-Amino-2-methoxy-4-methylpyridine B->C  Nitro Reduction    (H2, Pd/C)   D N-(2-Methoxy-4-methylpyridin-3-yl)pivalamide C->D  Acylation    (Pivaloyl Chloride, Base)   E This compound D->E  Oxidation    (KMnO4)  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine

This initial step involves a nucleophilic aromatic substitution to replace the chloro group with a methoxy group. This reaction is generally high-yielding and scalable.[2][3]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesEquivalents
2-Chloro-4-methyl-3-nitropyridine172.56100 g0.581.0
Sodium Methoxide54.0234.4 g0.641.1
Methanol (Anhydrous)32.041 L--

Protocol:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (1 L).

  • Carefully add sodium methoxide (34.4 g, 0.64 mol) to the methanol with stirring until fully dissolved.

  • Add 2-chloro-4-methyl-3-nitropyridine (100 g, 0.58 mol) portion-wise to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add deionized water (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid.

  • Recrystallize the crude product from a mixture of ethanol and water to afford pure 2-Methoxy-4-methyl-3-nitropyridine.

Expected Yield: 85-95%

PART 2: Synthesis of 3-Amino-2-methoxy-4-methylpyridine

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation on a larger scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesEquivalents
2-Methoxy-4-methyl-3-nitropyridine168.1585 g0.501.0
10% Palladium on Carbon (Pd/C)-4.25 g-5 wt%
Methanol32.04850 mL--
Hydrogen Gas (H₂)2.0250 psi--

Protocol:

  • In a high-pressure hydrogenation vessel (e.g., Parr shaker), suspend 2-Methoxy-4-methyl-3-nitropyridine (85 g, 0.50 mol) and 10% Pd/C (4.25 g) in methanol (850 mL).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction for hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product, 3-Amino-2-methoxy-4-methylpyridine, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Expected Yield: 90-98%

PART 3: Synthesis of N-(2-Methoxy-4-methylpyridin-3-yl)pivalamide

The acylation of the amino group with pivaloyl chloride introduces the bulky pivalamido group. Pivaloyl chloride is a reactive and corrosive reagent that should be handled with care.[4][5][6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesEquivalents
3-Amino-2-methoxy-4-methylpyridine138.1769 g0.501.0
Pivaloyl Chloride120.5866.3 g (70 mL)0.551.1
Triethylamine101.1976 g (105 mL)0.751.5
Dichloromethane (DCM)84.93700 mL--

Protocol:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-Amino-2-methoxy-4-methylpyridine (69 g, 0.50 mol) in dichloromethane (700 mL).

  • Add triethylamine (76 g, 0.75 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (66.3 g, 0.55 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (300 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hexanes/ethyl acetate to give pure N-(2-Methoxy-4-methylpyridin-3-yl)pivalamide.

Expected Yield: 80-90%

PART 4: Synthesis of this compound

The final step is the oxidation of the 4-methyl group to a carboxylic acid. This transformation can be challenging and requires careful control of reaction conditions to avoid over-oxidation or degradation of the starting material.[7][8][9][10]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (Scale)MolesEquivalents
N-(2-Methoxy-4-methylpyridin-3-yl)pivalamide222.2955.6 g0.251.0
Potassium Permanganate (KMnO₄)158.0398.8 g0.6252.5
Water18.021.1 L--
Sodium Hydroxide (NaOH)40.0010 g0.251.0
Hydrochloric Acid (HCl), concentrated36.46As needed--

Protocol:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve N-(2-Methoxy-4-methylpyridin-3-yl)pivalamide (55.6 g, 0.25 mol) and sodium hydroxide (10 g, 0.25 mol) in water (1.1 L).

  • Heat the mixture to 70-80 °C.

  • Add potassium permanganate (98.8 g, 0.625 mol) portion-wise over 2-3 hours, maintaining the temperature between 70-80 °C. The purple color of the permanganate should dissipate.

  • After the addition is complete, continue to stir the mixture at 80 °C for an additional 4-6 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of Celite®. Wash the filter cake with hot water (2 x 200 mL).

  • Combine the filtrates and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to pH 3-4. A white precipitate will form.

  • Stir the suspension in the ice bath for 1 hour.

  • Collect the precipitate by filtration, wash with cold water (2 x 100 mL), and dry under vacuum to afford the final product, this compound.

Expected Yield: 60-75%

Process Optimization and Scale-Up Considerations

Scale_Up_Considerations cluster_0 Key Transformation cluster_1 Scale-Up Challenges & Solutions Methoxylation Methoxylation Methoxylation_Sol Exotherm Control: - Controlled addition of starting material. - Efficient cooling. Methoxylation->Methoxylation_Sol Reduction Nitro Reduction Reduction_Sol Catalyst Handling & H₂ Safety: - Use of a slurry catalyst for easier filtration. - Adherence to strict safety protocols for hydrogenation. Reduction->Reduction_Sol Acylation Acylation Acylation_Sol Pivaloyl Chloride Handling: - Use of a closed system for addition. - Scrubber for HCl off-gassing. Acylation->Acylation_Sol Oxidation Oxidation Oxidation_Sol Exotherm & MnO₂ Waste: - Portion-wise addition of KMnO₄. - Established waste disposal protocol for manganese dioxide. Oxidation->Oxidation_Sol

Caption: Key scale-up considerations for each synthetic step.

Analytical Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • FT-IR: To identify key functional groups.

  • Melting Point: As an indicator of purity.

Safety Precautions

  • Pivaloyl Chloride: Highly corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a designated area with appropriate safety measures, including the use of a blast shield.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • General: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By addressing key challenges in each synthetic step and providing clear, actionable instructions, this guide serves as a valuable resource for chemists and researchers involved in the preclinical development of novel therapeutics. The successful implementation of this synthesis will enable the consistent and high-purity supply of this important building block for further drug discovery and development efforts.

References

  • Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1458. [Link]

  • Li, X., et al. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202218847. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

  • Grokipedia. Pivaloyl chloride. [Link]

  • Yap, M. C., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6439-6445. [Link]

  • Gagnon, D., et al. (2013). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 78(18), 9204-9214. [Link]

  • Bagytzhankyzy, A., et al. (2024). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 14(1), 38. [Link]

  • Suvorov, B. V., et al. (2018). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Catalysis in Industry, 10(4), 314-319. [Link]

  • Cislak, F. E. (1955). Process for preparing isonicotinic acid. U.S.
  • Vainilavicius, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 693. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation Challenge

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is fraught with challenges, a primary one being the effective formulation for in vivo preclinical studies.[1][2] 2-Methoxy-3-pivalamidoisonicotinic acid, a novel compound with therapeutic potential, presents a classic case of a poorly water-soluble molecule, a characteristic common to many modern drug candidates.[3][4] This inherent low aqueous solubility can lead to poor absorption and variable bioavailability, hindering accurate assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed roadmap for the formulation of this compound for in vivo experiments. Moving beyond a simple recitation of steps, this document delves into the scientific rationale behind formulation choices, offering a framework for developing robust and reproducible formulations that maximize exposure and generate reliable preclinical data.[1][5]

Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[1][6] While specific experimental data for this compound is not widely available, we can infer its likely characteristics based on its chemical structure.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Known)Significance for Formulation
Molecular FormulaC₁₂H₁₆N₂O₄[7]Provides the basis for molecular weight calculation.
Molecular Weight252.27 g/mol [7]Influences diffusion and dissolution rates.
pKa~3.5-4.5 (Estimated for the carboxylic acid)The acidic nature suggests pH-dependent solubility. Solubility will be lower in acidic environments (like the stomach) and higher in more neutral to alkaline environments (like the intestine). This is a critical factor for oral formulation design.[8]
LogP>2 (Estimated)A positive LogP value indicates lipophilicity and likely poor water solubility, necessitating enabling formulation technologies.[1]
Aqueous SolubilityVery Low (Predicted)This is the primary challenge to overcome for achieving adequate in vivo exposure.[3][9]
Crystalline FormUnknownThe crystalline or amorphous nature of the solid form significantly impacts dissolution rate and bioavailability.[4][10]

The predicted low aqueous solubility and lipophilic nature of this compound classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and potentially low or high permeability. This classification immediately signals the need for advanced formulation strategies to enhance its dissolution and absorption.[11]

Formulation Strategy Selection: A Logic-Driven Approach

Given the anticipated poor solubility, several formulation strategies can be considered to enhance the bioavailability of this compound. The choice of the most suitable approach depends on the specific goals of the in vivo study (e.g., initial PK screening vs. later-stage toxicology), the required dose, and the intended route of administration.[2][12]

Figure 1: Decision tree for selecting a suitable formulation strategy.

For early-stage in vivo studies, liquid formulations are often preferred for ease of dose administration and adjustment.[6][13] This guide will focus on two robust and widely applicable liquid formulation approaches: Nanosuspensions and Microemulsions .

Protocol 1: Preparation of a Nanosuspension of this compound

Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[14] By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced dissolution velocity and improved bioavailability.[8][10]

Rationale for Nanosuspension Formulation
  • High Drug Loading: Nanosuspensions can be formulated with a high concentration of the active pharmaceutical ingredient (API), which is advantageous for high-dose toxicology studies.[15]

  • Versatility: They are suitable for various administration routes, including oral and parenteral.[14]

  • Improved Bioavailability: The increased dissolution rate often translates to higher and more consistent plasma concentrations.[15]

Materials and Equipment
  • This compound

  • Stabilizer 1: Hydroxypropyl methylcellulose (HPMC)

  • Stabilizer 2: Polysorbate 80 (Tween® 80)

  • Milling Media: Yttria-stabilized zirconium oxide beads (0.5 mm)

  • Vehicle: Deionized water

  • High-energy media mill or a high-pressure homogenizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Zeta potential analyzer

  • Microscope

Step-by-Step Protocol
  • Preparation of the Stabilizer Solution:

    • Prepare a 1% (w/v) stock solution of HPMC in deionized water. This may require gentle heating and stirring to fully dissolve.

    • Prepare a 1% (w/v) stock solution of Tween® 80 in deionized water.

    • Create the final stabilizer solution by mixing the HPMC and Tween® 80 stock solutions to achieve a final concentration of 0.5% HPMC and 0.5% Tween® 80.[15] The combination of a polymeric stabilizer (HPMC) and a non-ionic surfactant (Tween® 80) provides both steric and electrostatic stabilization to prevent particle agglomeration.[16]

  • Premilling/Dispersion:

    • Weigh the desired amount of this compound (e.g., to achieve a 10 mg/mL final concentration).

    • Add the API to a portion of the stabilizer solution and mix using a high-shear mixer for 10-15 minutes to create a pre-suspension. This step ensures the particles are adequately wetted before milling.

  • Wet Media Milling:

    • Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads.

    • Mill the suspension at a high speed for a predetermined time (e.g., 2-4 hours). The milling process should be optimized by taking samples at different time points and measuring the particle size. The goal is to achieve a mean particle size of less than 500 nm with a narrow size distribution (Polydispersity Index < 0.3).

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling media. This can be done by allowing the beads to settle and carefully decanting the suspension or by using a sieve.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). This is a critical quality attribute that directly influences the in vivo performance.[17]

    • Zeta Potential: Measure to assess the surface charge of the nanoparticles, which indicates the stability of the suspension. A zeta potential of ±30 mV or greater is generally considered stable.

    • Microscopy: Visually inspect the nanosuspension under a microscope to check for any large, unmilled particles or aggregates.

    • Drug Content and Purity: Use a validated HPLC method to determine the concentration of this compound in the final formulation and to check for any degradation.[18]

Table 2: Example Nanosuspension Formulation and Characterization

ComponentConcentrationParameterResult
This compound10 mg/mLMean Particle Size250 nm
HPMC0.5% (w/v)Polydispersity Index (PDI)0.21
Tween® 800.5% (w/v)Zeta Potential-35 mV
Deionized Waterq.s. to 1 mLDrug Content99.5% of theoretical

graph Nanosuspension_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9];

subgraph "Preparation" { API [label="Weigh API"]; Stabilizer [label="Prepare Stabilizer Solution\n(HPMC + Tween 80)"]; }

subgraph "Processing" { Premix [label="Create Pre-suspension\n(High-Shear Mixing)"]; Mill [label="Wet Media Milling"]; Separate [label="Separate from Milling Media"]; }

subgraph "Characterization" { DLS [label="Particle Size & PDI (DLS)"]; Zeta [label="Zeta Potential"]; HPLC [label="Drug Content (HPLC)"]; }

Final_Product [label="Final Nanosuspension", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

API -> Premix; Stabilizer -> Premix; Premix -> Mill; Mill -> Separate; Separate -> Final_Product; Final_Product -> DLS; Final_Product -> Zeta; Final_Product -> HPLC; }

Figure 2: Workflow for the preparation of a nanosuspension.

Protocol 2: Preparation of a Microemulsion of this compound

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant.[19] For poorly water-soluble drugs, lipid-based formulations like microemulsions can significantly enhance oral bioavailability by presenting the drug in a solubilized form, which facilitates absorption.[9][20]

Rationale for Microemulsion Formulation
  • Enhanced Solubilization: The oil phase of the microemulsion acts as a solvent for the lipophilic drug, keeping it in a dissolved state in the gastrointestinal tract.[3]

  • Improved Absorption: The small droplet size and the presence of surfactants can enhance membrane permeability and lymphatic uptake.[19]

  • Thermodynamic Stability: Unlike emulsions, microemulsions are thermodynamically stable and form spontaneously, making them easier to prepare.[20]

Materials and Equipment
  • This compound

  • Oil Phase: Capryol™ 90 (propylene glycol monocaprylate) or similar medium-chain glyceride.

  • Surfactant: Cremophor® EL (polyoxyl 35 castor oil) or Solutol® HS 15 (macrogol 15 hydroxystearate).

  • Cosurfactant: Transcutol® P (diethylene glycol monoethyl ether).

  • Aqueous Phase: Deionized water.

  • Vortex mixer and magnetic stirrer.

  • Droplet size analyzer.

  • Spectrophotometer or HPLC for drug content analysis.

Step-by-Step Protocol
  • Excipient Screening and Solubility Studies:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components that provide the highest solubilizing capacity.[19] This is a critical first step to ensure the drug remains dissolved in the formulation.

  • Construction of a Pseudo-Ternary Phase Diagram:

    • This is an essential step to identify the microemulsion region.[21][22]

    • Prepare various mixtures of the surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each Smix ratio, titrate mixtures of the oil and Smix with the aqueous phase, observing for the formation of a clear, single-phase microemulsion.

    • Plot the results on a ternary phase diagram to delineate the boundaries of the microemulsion region.

  • Preparation of the Drug-Loaded Microemulsion:

    • Based on the phase diagram, select a composition from within the stable microemulsion region.

    • Dissolve the accurately weighed this compound in the oil phase with gentle heating if necessary.

    • Add the surfactant and cosurfactant to the oil-drug mixture and vortex until a clear solution is formed.

    • Slowly add the aqueous phase dropwise while continuously stirring until a transparent microemulsion is formed.[20]

  • Characterization:

    • Visual Inspection: The microemulsion should be clear and transparent.

    • Droplet Size: Measure the globule size of the dispersed phase using a particle size analyzer. For a microemulsion, the droplet size is typically below 100 nm.

    • Viscosity: Measure the viscosity to ensure it is suitable for the intended route of administration.

    • Drug Content: Determine the concentration of the drug in the formulation using a validated analytical method.[22]

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method or a Franz diffusion cell to assess the release profile of the drug from the microemulsion.[19][20][22]

Table 3: Example Microemulsion Formulation and Characterization

Component% (w/w)ParameterResult
This compound1%AppearanceClear, transparent liquid
Capryol™ 90 (Oil)15%Droplet Size50 nm
Cremophor® EL (Surfactant)40%Viscosity80 cP
Transcutol® P (Cosurfactant)20%Drug Content100.2% of theoretical
Deionized Water (Aqueous Phase)24%In Vitro Release (6h)>90%

graph Microemulsion_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];
edge [fontname="Arial", fontsize=9];

subgraph "Development" { Solubility [label="Excipient Solubility\nScreening"]; Phase_Diagram [label="Construct Pseudo-Ternary\nPhase Diagram"]; Select_Ratio [label="Select Optimal Oil:Smix:Water Ratio"]; }

subgraph "Preparation" { Dissolve_API [label="Dissolve API in Oil"]; Add_Smix [label="Add Surfactant & Cosurfactant"]; Titrate [label="Titrate with Aqueous Phase"]; }

subgraph "Characterization" { Visual [label="Visual Inspection"]; Droplet_Size [label="Droplet Size Analysis"]; Release [label="In Vitro Drug Release"]; }

Final_Product [label="Final Microemulsion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Solubility -> Phase_Diagram; Phase_Diagram -> Select_Ratio; Select_Ratio -> Dissolve_API; Dissolve_API -> Add_Smix; Add_Smix -> Titrate; Titrate -> Final_Product; Final_Product -> Visual; Final_Product -> Droplet_Size; Final_Product -> Release; }

Figure 3: Workflow for the development and preparation of a microemulsion.

Conclusion: A Pathway to Reliable In Vivo Data

The successful formulation of a poorly soluble compound like this compound is a critical determinant of the quality and reliability of preclinical in vivo data. By systematically characterizing the physicochemical properties of the NCE and applying a logic-driven approach to formulation selection, researchers can overcome the challenges posed by poor solubility. The detailed protocols for nanosuspension and microemulsion preparation provided herein offer two robust and validated pathways to enhance the bioavailability of this promising compound. The principles and methodologies outlined in these application notes are designed to empower scientists to develop effective formulations, thereby accelerating the journey of new drug candidates from the laboratory to the clinic.

References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Preformulation Analytical Techniques during Drug Development. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. National Institutes of Health (NIH). [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Pharmatutor. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Analytical Techniques for Drug Formulation. ResearchGate. [Link]

  • Advances in Analytical Techniques for Drug Discovery and Development. Journal of Advanced Biotechnology. [Link]

  • Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. National Institutes of Health (NIH). [Link]

  • Excipients. Pharmlabs. [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. LinkedIn. [Link]

  • parenteral excipients. Ashland. [Link]

  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. National Institutes of Health (NIH). [Link]

  • Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics. [Link]

  • Insoluble drug nanosuspension and preparation method thereof.
  • Microemulsion Based Formulation as Drug Delivery System for Gliclazide. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Various techniques for preparation of nanosuspension - a review. ResearchGate. [Link]

  • Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Excipient Selection In Parenteral Formulation Development. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

  • Formulation and Evaluation of Microemulsion Based Delivery System for Amphotericin B. Indian Journal of Pharmaceutical Sciences. [Link]

  • Metronidazole Loaded Novel Microemulsion Formulation for Topical Delivery and Characterization With Validated New UPLC Method. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Microemulsion Drug Delivery System: For Oral Bioavailability Enhancement of Glipizide. Journal of Advanced Pharmacy Education and Research. [Link]

  • This compound. A&J Pharmtech. [Link]

  • Microemulsion-based novel transdermal delivery system of tetramethylpyrazine: preparation and evaluation in vitro and in vivo. National Institutes of Health (NIH). [Link]

  • White Paper Preclinical Formulation Development. Crystal Pharmatech. [Link]

  • 2-Methoxyisonicotinic Acid. National Institutes of Health (NIH). [Link]

  • This compound. Huateng Pharma. [Link]

  • 2-methoxy-2-methyl-3-phenylpropanethioic S-acid. National Institutes of Health (NIH). [Link]

  • 2-methoxy-3-methyl pyrazine. The Good Scents Company. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-3-pivalamidoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Assumed Synthetic Route

To provide a clear context for the troubleshooting guide, we will base our advice on a plausible and common synthetic pathway for the target molecule, which is a two-step process starting from 3-Amino-2-methoxyisonicotinic acid:

  • Amidation: Reaction of 3-Amino-2-methoxyisonicotinic acid with pivaloyl chloride in the presence of a suitable base to form the pivaloyl amide.

  • Purification: Isolation and purification of the final product, this compound.

This guide will address potential impurities and challenges that may arise during these stages.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach is crucial to pinpoint the issue.

Potential Causes and Solutions:

  • Incomplete Amidation: The reaction between the amino group of 3-Amino-2-methoxyisonicotinic acid and pivaloyl chloride may not have gone to completion.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[1]

      • Optimize Reaction Time and Temperature: If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[1]

      • Reagent Stoichiometry: Ensure an appropriate molar ratio of pivaloyl chloride and the base. A slight excess of the acylating agent and base can sometimes drive the reaction to completion.

  • Side Reactions: The formation of byproducts is a common culprit for reduced yields.

    • Troubleshooting Protocol:

      • Control of Reaction Conditions: The bulky nature of the pivaloyl group can sometimes lead to side reactions if the conditions are not optimal.[2] Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the formation of undesired products.[3]

      • Choice of Base: The selection of a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is critical to prevent unwanted reactions with pivaloyl chloride.[3]

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps.

    • Troubleshooting Protocol:

      • Optimize Extraction pH: The carboxylic acid functionality of the product requires careful pH control during aqueous workup to ensure it remains in the desired layer (organic or aqueous).

      • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to maximize the recovery of the pure product.[1]

Issue 2: Presence of an Impurity with a Lower Molecular Weight

Question: I am observing a significant impurity in my final product with a molecular weight corresponding to the loss of the pivaloyl group. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely the starting material, 3-Amino-2-methoxyisonicotinic acid, resulting from the hydrolysis of the pivaloyl amide bond.

Potential Causes and Solutions:

  • Hydrolysis During Reaction or Workup: The pivaloyl amide bond can be susceptible to hydrolysis under acidic or strongly basic conditions, especially at elevated temperatures.[4][5]

    • Troubleshooting Protocol:

      • Maintain Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water during the amidation reaction.[1]

      • Control pH During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralizing the reaction mixture to a near-neutral pH before extraction can be beneficial.

      • Temperature Control: Avoid excessive heating during the reaction and workup to minimize the rate of hydrolysis.[4]

Issue 3: Identification of an Impurity with a Missing Methyl Group

Question: My mass spectrometry analysis shows an impurity with a mass that is 14 units lower than my expected product, suggesting the loss of a methyl group. What is this byproduct and what causes its formation?

Answer:

This impurity is likely 2-Hydroxy-3-pivalamidoisonicotinic acid, formed through the demethylation of the methoxy group on the pyridine ring.

Potential Causes and Solutions:

  • Demethylation of the Methoxy Group: The methoxy group on the electron-poor pyridine ring can be susceptible to nucleophilic demethylation, particularly under certain reaction conditions or with specific reagents.[6]

    • Troubleshooting Protocol:

      • Avoid Harsh Nucleophiles and High Temperatures: Certain reagents and prolonged heating can promote demethylation.[6][7] Ensure that the reaction conditions are as mild as possible.

      • Reagent Purity: Ensure the purity of all reagents, as certain contaminants could potentially facilitate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the progress of the amidation reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should show a clear separation between the more polar starting material (3-Amino-2-methoxyisonicotinic acid) and the less polar product (this compound). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]

Q2: Can I use a different acylating agent instead of pivaloyl chloride?

A2: Yes, other acylating agents like pivalic anhydride can be used. Pivalic anhydride is less reactive than pivaloyl chloride and may require slightly more forcing conditions or a catalyst, but it has the advantage of not producing corrosive HCl as a byproduct.[2] The choice of reagent will depend on the specific requirements of your synthesis and the desired reactivity.

Q3: My final product is difficult to purify. What purification strategies do you recommend?

A3: Purification of substituted isonicotinic acids can be challenging due to their polarity.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with a range of solvent systems, such as ethanol/water, acetone/water, or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mobile phase such as ethyl acetate in hexanes, often with a small percentage of acetic acid to improve peak shape, can be effective.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a suitable organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Q4: How can I confirm the structure of my final product and identify any impurities?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and any impurities. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[8]

  • Infrared (IR) Spectroscopy: This will show the characteristic stretching frequencies for the functional groups present, such as the carboxylic acid O-H and C=O, and the amide N-H and C=O.[8]

Experimental Protocols

Protocol 1: General Procedure for Amidation
  • Dissolve 3-Amino-2-methoxyisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents).[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.05 to 1.2 equivalents) dropwise to the stirred solution.[3][9]

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, proceed with the workup and purification.

Protocol 2: Aqueous Workup and Extraction
  • Quench the reaction mixture by the slow addition of water.

  • If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.

  • Add a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by water, and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impurities Detected check_reaction Analyze Reaction Mixture (TLC, HPLC, MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete hydrolysis Hydrolysis Product Detected (Starting Material) check_reaction->hydrolysis demethylation Demethylation Product Detected check_reaction->demethylation optimize_conditions Optimize Reaction: - Increase Time/Temp - Adjust Stoichiometry incomplete->optimize_conditions control_water Control Water Content: - Anhydrous Solvents - Control Workup pH hydrolysis->control_water mild_conditions Use Milder Conditions: - Lower Temperature - Check Reagent Purity demethylation->mild_conditions purification Optimize Purification: - Recrystallization - Chromatography optimize_conditions->purification control_water->purification mild_conditions->purification end Pure Product, Improved Yield purification->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Impurity Formation Pathways

ImpurityFormation cluster_main Main Reaction cluster_side Side Reactions StartingMaterial 3-Amino-2-methoxyisonicotinic acid Product This compound StartingMaterial->Product Amidation PivaloylChloride Pivaloyl Chloride PivaloylChloride->Product Hydrolysis Hydrolysis (+ H2O) Product->Hydrolysis Demethylation Demethylation Product->Demethylation Impurity1 Starting Material (Hydrolysis Product) Hydrolysis->Impurity1 Impurity2 2-Hydroxy-3-pivalamidoisonicotinic acid (Demethylation Product) Demethylation->Impurity2

Caption: Potential pathways for the formation of common impurities.

References

  • Aoyama, T., & Shioiri, T. (1981). A new method for the synthesis of α-substituted α-aminonitriles. Tetrahedron Letters, 22(46), 4461-4462.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
  • ChemSpider Synthetic Pages. (n.d.).
  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993).
  • NIH. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et3N, n-BuLi, THF,....
  • AHH Chemical. (n.d.). This compound.
  • BenchChem. (2025).
  • BenchChem. (2025). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
  • BenchChem. (n.d.). 2-Amino-6-methoxyisonicotinic acid.
  • ResearchGate. (n.d.).
  • Chemguide. (n.d.). the hydrolysis of amides.
  • ResearchGate. (n.d.).
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • MDPI. (2024, January 4).
  • Chemistry Steps. (n.d.).
  • BenchChem. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Organic Chemistry Portal. (n.d.).
  • BIOGEN Científica. (n.d.). This compound.
  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF.
  • ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist.
  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF.
  • PubMed. (n.d.).
  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • PubMed. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • OpenAgrar. (n.d.).
  • PMC. (2020, November 3).
  • MDPI. (2022, January 20).
  • PubMed Central. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino)
  • ChemScene. (n.d.). 1211581-22-4 | 2-Methoxy-3-methylisonicotinic acid.
  • Google Patents. (n.d.). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-3-pivalamidoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-3-pivalamidoisonicotinic acid. As Senior Application Scientists, we understand that realizing the full potential of a novel compound in your assays requires overcoming practical hurdles, with solubility often being the most significant. This guide is designed to provide you with in-depth, scientifically grounded strategies to effectively manage and overcome the solubility challenges associated with this molecule, ensuring reliable and reproducible results in your experiments.

Compound Properties at a Glance

Understanding the physicochemical properties of this compound is the first step in developing an effective solubility strategy. The molecule's structure, featuring both an acidic carboxylic group and a bulky, lipophilic pivalamido group, creates a delicate solubility balance.

PropertyValue / StructureScientific Implication
Chemical Structure Chemical structure of this compoundThe molecule contains an isonicotinic acid backbone, which is acidic. The pivalamido (tert-butyl amide) group adds significant lipophilicity and steric bulk, likely reducing aqueous solubility compared to the parent isonicotinic acid.
Molecular Formula C12H16N2O4[1]-
Molecular Weight 252.27 g/mol [1]-
Predicted pKa ~4.0 - 5.0The primary acidic functional group is the carboxylic acid on the pyridine ring. Its pKa is estimated based on the known pKa of isonicotinic acid, which is approximately 4.96.[2][3] This value is critical for pH-dependent solubility strategies.
Predicted Nature Weakly acidic, amphiphilicThe molecule has a polar, ionizable head (carboxylic acid) and a nonpolar, bulky tail (pivalamido group), making its solubility highly dependent on the solvent system and pH.

Troubleshooting Guide & FAQs

This section addresses the most common solubility issues encountered with this compound in a practical question-and-answer format.

Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS pH 7.4) failed. What is the first and most critical step I should take?

Answer: Your first step should be to prepare a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic pivalamido group.

Causality: The large, nonpolar tert-butyl group creates unfavorable interactions with the highly ordered hydrogen-bonding network of water, leading to poor aqueous solubility. Organic solvents, like Dimethyl Sulfoxide (DMSO), can effectively solvate the entire molecule, breaking up the crystal lattice energy and preventing the lipophilic portions from aggregating.[4]

Recommended Action:

  • Use 100% Dimethyl Sulfoxide (DMSO) as your primary solvent.

  • Aim to create a concentrated stock solution, for example, at 10-50 mM. This minimizes the volume of organic solvent you will later introduce into your aqueous assay medium.

  • Ensure complete dissolution by gentle vortexing or brief sonication. The solution should be perfectly clear before proceeding.[5]

Q2: I successfully made a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem known as "compound crashing." It occurs when the compound, stable in the organic stock, is abruptly transferred to an aqueous environment where it is poorly soluble. The key is to manage the dilution process and consider the final concentration of both your compound and the co-solvent.

Causality: The DMSO concentration drops dramatically upon dilution, and the aqueous buffer cannot maintain the compound in solution. The compound molecules rapidly self-aggregate and precipitate.

Troubleshooting Workflow:

G start Precipitation Observed During Aqueous Dilution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso step_dilute ACTION: Use Stepwise Dilution (e.g., 100 mM -> 10 mM in DMSO, then -> 100 µM in media) check_dmso->step_dilute No lower_conc ACTION: Lower Final Assay Concentration of Compound check_dmso->lower_conc Yes use_ph Is pH modification an option for your assay? step_dilute->use_ph lower_conc->use_ph ph_protocol ACTION: Use pH Adjustment (See SOP 2) use_ph->ph_protocol Yes use_serum Does your assay media contain serum (e.g., FBS)? use_ph->use_serum No success SUCCESS: Compound Soluble ph_protocol->success add_serum ACTION: Add Serum/BSA to Buffer Before Compound use_serum->add_serum Yes use_serum->success No (Consider co-solvents like PEG400 if possible) add_serum->success

Caption: Decision workflow for troubleshooting compound precipitation.

Key Strategies:

  • Reduce Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[6][7] Some sensitive cell lines may even require <0.1%.[8] Always include a vehicle control (media + same final % of DMSO) in your experiments.

  • Stepwise Dilution: Avoid diluting a highly concentrated stock (e.g., 50 mM) directly into the aqueous buffer. Perform an intermediate dilution in DMSO or your assay media first.[9]

  • Protein Carrier: If your assay buffer is protein-free, consider adding Bovine Serum Albumin (BSA) at 0.1-1%. Proteins can bind to hydrophobic compounds and act as carriers, preventing precipitation. If using cell culture media, ensure it contains serum (like FBS) during the dilution step.

Q3: Can I use pH modification to improve solubility? What is the recommended strategy?

Answer: Yes, pH modification is a powerful and highly recommended strategy for this specific molecule. Since this compound is an acid, increasing the pH of the solvent will dramatically increase its solubility.

Causality (Henderson-Hasselbalch Principle): The Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])) governs the ionization state of weak acids and bases.[10][11][12]

  • When the pH < pKa , the compound exists predominantly in its neutral, protonated form ([HA]), which is less water-soluble.

  • When the pH > pKa , the compound exists predominantly in its ionized, deprotonated (salt) form ([A-]), which is significantly more water-soluble.[13][14]

For this compound, with an estimated pKa of ~4.0-5.0, raising the pH to 7.0 or higher will convert it to its highly soluble isonicotinate salt form.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 6) Low_pH_Form High_pH_Form Low_pH_Form->High_pH_Form + OH- / - H+ Low_pH_Label [HA] Protonated Form (Poorly Soluble) High_pH_Label [A-] Deprotonated Form (Highly Soluble)

Caption: pH-dependent equilibrium of the compound.

Recommended Action: See SOP 2 below for a detailed protocol on preparing a pH-adjusted aqueous stock solution. This is often the best method for completely avoiding organic solvents in your final assay.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is for creating a primary stock solution when an organic co-solvent is permissible in the downstream assay.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the solid compound into a suitable vial. Perform this in a fume hood or on a balance with a draft shield.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM).

    • Calculation Example (for 10 mM):

      • Weight (mg) / 252.27 ( g/mol ) = Moles (mmol)

      • Moles (mmol) / Volume (mL) = 10 mM

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution against a bright light source. It must be completely clear with no visible particulates. If not, continue sonication.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for up to 6 months.[9]

SOP 2: pH-Adjusted Aqueous Stock Solution Preparation

This protocol is ideal for preparing a DMSO-free stock solution for sensitive biological assays.

Materials:

  • This compound (solid)

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Weigh the compound and add it to a volume of water/buffer slightly less than your final target volume (e.g., add to 9 mL if the target is 10 mL). The compound will not dissolve at this stage and will form a slurry.

  • Basification: Place the suspension on a stir plate. While monitoring with a calibrated pH meter, add the 1 M NaOH solution dropwise.

  • Dissolution Point: As the pH increases and surpasses the compound's pKa (around 4.0-5.0), you will observe the solid material dissolving. Continue adding NaOH drops until the solution becomes completely clear.

  • Final pH Adjustment: The final pH should be at least 1.5-2 units above the pKa. A target pH of 7.0-7.5 is typically safe and effective.

  • Volume Adjustment: Once the compound is fully dissolved and the pH is stable, add water/buffer to reach your final desired volume and concentration.

  • Sterilization & Storage: If for cell culture, sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

References

  • Human Metabolome Database. (2013). Showing metabocard for Isonicotinic acid (HMDB0060665). [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Drugfuture.com. (n.d.). Isonicotinic Acid. [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • ContaminantDB. (2016). Isonicotinic acid (CHEM016334). [Link]

  • Solubility of Things. (n.d.). Isonicotinic acid. [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Royal Society of Chemistry. (2021). Chapter 2: Tactics to Improve Solubility Available. [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • MDPI. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]

  • Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]

  • ResearchGate. (2025). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]

  • Linquip. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). co-solvent application for biological systems. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

  • Bentham Science. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • National Institutes of Health. (n.d.). 2-Methoxyisonicotinic Acid. PubChem. [Link]

  • National Institutes of Health. (2026). 2-methoxy-2-methyl-3-phenylpropanethioic S-acid. PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-Methoxy-3-pivalamidoisonicotinic acid. This guide is designed to provide expert insights and practical, field-proven solutions to the specific purification challenges associated with this unique amphoteric molecule. By understanding the interplay of its functional groups—the acidic carboxylic acid, the basic pyridine ring, and the sterically bulky pivalamido group—we can develop robust and efficient purification strategies.

This document is structured into two main sections: a Troubleshooting Guide for immediate, problem-specific solutions in a Q&A format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. Each entry details the problem, its probable cause rooted in the molecule's chemical nature, and a step-by-step protocol for resolution.

Issue 1: My compound "oils out" or precipitates as an amorphous solid during crystallization.

Q: I've dissolved my crude product in a hot solvent and upon cooling, instead of forming crystals, it separates as an oil or a sticky solid. What's causing this and how can I fix it?

A: This is a classic sign of either supersaturation, the presence of impurities inhibiting crystal lattice formation, or a solvent system that is too effective. The bulky tert-butyl group on the pivalamide can also sterically hinder efficient packing into a crystal lattice, making it prone to oiling out.[1]

Causality:

  • Rapid Cooling: Cooling the saturated solution too quickly doesn't allow sufficient time for ordered crystal nucleation and growth.

  • High Impurity Load: Impurities, especially those structurally similar to the target molecule or residual solvents, can disrupt the crystallization process.

  • Solvent Choice: The solvent may be too good, keeping the compound in solution even at lower temperatures, leading to a highly concentrated, viscous oil.[2]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently reheat the flask to re-dissolve the oil. Add an additional 10-20% of the same hot solvent to slightly reduce the saturation level.[3]

  • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it within a larger beaker of hot water (a makeshift water bath) can effectively slow the cooling rate.

  • Induce Crystallization: If no crystals form after the solution reaches room temperature, try the following induction techniques:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[4]

    • Seeding: Introduce a tiny crystal of previously purified this compound into the solution. This provides a template for crystal growth.[3]

  • Consider a Co-solvent System: If a single solvent fails, a binary solvent system is often effective.[5] Dissolve the crude material in a minimal amount of a "good" solvent (e.g., methanol, THF). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to clarify the solution, then cool slowly.

Issue 2: Acid-base extraction results in a persistent emulsion or poor recovery.

Q: When I try to purify my compound using acid-base extraction, I'm getting a thick emulsion at the interface between the organic and aqueous layers that won't separate. Why does this happen?

A: This is common for amphoteric molecules like yours, which possess both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. At a pH near its isoelectric point, the molecule can have low solubility in both aqueous and organic phases, causing it to precipitate at the interface and stabilize emulsions.

Causality:

  • Zwitterionic Nature: The molecule can exist as a zwitterion, which can act as a surfactant, stabilizing the emulsion.

  • Incorrect pH: Using a base that is too weak (e.g., sodium bicarbonate) may not fully deprotonate the carboxylic acid, or using an acid that is too weak may not fully protonate the pyridine nitrogen. This leaves partially soluble species that congregate at the interface.[6][7]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.

Step-by-Step Troubleshooting Protocol:

  • Break the Emulsion:

    • Time: Allow the separatory funnel to stand undisturbed for an extended period (20-30 minutes).

    • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up emulsions.[8]

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Optimize pH for Extraction:

    • To Extract into Aqueous Base: Use a moderately strong base like 1M Sodium Carbonate (Na₂CO₃) or 1M Sodium Hydroxide (NaOH) to ensure complete deprotonation of the carboxylic acid (pKa ~4-5) into its highly water-soluble carboxylate salt.[9]

    • To Extract into Aqueous Acid: Use a 1M Hydrochloric Acid (HCl) solution to ensure complete protonation of the pyridine nitrogen (pKa ~2-3) into its water-soluble pyridinium salt.

  • Recovery from Aqueous Layer: After separating the desired aqueous layer, proceed to the recovery step.

    • From Basic Solution: Cool the aqueous layer in an ice bath and slowly add 1-2M HCl with stirring until the pH is acidic (~pH 3-4), causing the neutral product to precipitate.[6]

    • From Acidic Solution: Cool the aqueous layer and add 1-2M NaOH until the pH is adjusted to the isoelectric point, where the compound is least soluble, to induce precipitation.[10]

  • Back-Extraction: If the product has some solubility in water, it may not precipitate fully. In this case, after adjusting the pH to precipitate the product, perform a "back-extraction" with a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[6]

Issue 3: HPLC analysis shows a persistent, closely-eluting impurity.

Q: My purified material looks clean by TLC, but HPLC analysis shows an impurity with a very similar retention time to my product. How can I identify and remove it?

A: This often points to a structurally related impurity, such as a regioisomer or a byproduct from the synthesis. Given the structure, likely candidates include starting materials like 3-amino-2-methoxyisonicotinic acid or a hydrolysis product where the pivalamido group has been cleaved.

Causality:

  • Incomplete Reaction: Unreacted 3-amino-2-methoxyisonicotinic acid starting material.

  • Hydrolysis: The pivalamido group, while robust, can undergo hydrolysis back to the amine under harsh acidic or basic conditions used during workup or purification.[11]

  • Synthetic Byproducts: Isomers formed during the synthesis or side-reaction products.[12]

Step-by-Step Troubleshooting Protocol:

  • Characterize the Impurity: If possible, use LC-MS to determine the molecular weight of the impurity. An impurity with a mass difference of -84 amu likely corresponds to the hydrolyzed amine.

  • Optimize Chromatography: Standard C18 columns may struggle to resolve highly polar acidic compounds.[13][14]

    • Use a Specialized Column: Consider a polar-embedded or polar-endcapped C18 column, which provides alternative selectivity and is more stable in highly aqueous mobile phases.[15]

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., using 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid, increasing its retention on a reversed-phase column and potentially improving resolution.[15]

    • Explore Mixed-Mode Chromatography: A mixed-mode column that offers both reversed-phase and anion-exchange interactions can provide unique selectivity for polar acidic compounds.[16]

  • Chemical Wash: If the impurity is the more acidic starting material (3-amino-2-methoxyisonicotinic acid), a carefully controlled basic wash can be effective.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a very mild, buffered basic solution (e.g., a saturated solution of sodium bicarbonate, pH ~8). This may be sufficient to deprotonate and extract the more acidic impurity without significantly affecting your product.

  • Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC using the optimized analytical method is the most reliable, albeit resource-intensive, solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that dictate its purification challenges?

A1: The molecule's behavior is governed by the interplay of three key functional groups:

  • Isonicotinic Acid Core: This provides both a carboxylic acid (pKa ~4-5) and a basic pyridine nitrogen (pKa ~2-3). This amphoteric, zwitterionic character means its solubility is highly dependent on pH.

  • Pivalamido Group (-NHCO-tBu): This is a bulky, sterically hindering group. While it is a stable amide, its size can disrupt crystal packing, leading to difficulties in crystallization.[11][17]

  • Methoxy Group (-OCH₃): This is an electron-donating group that is generally stable and has a minor influence on purification compared to the other groups.

Q2: What is the best general approach for purifying this compound on a lab scale?

A2: A combination of acid-base extraction followed by crystallization is typically the most effective and scalable method. The flowchart below outlines a general decision-making process.

Purification_Workflow Start Crude Product Extraction Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Extraction Base_Wash Wash with Aqueous Base (e.g., 1M Na2CO3) Extraction->Base_Wash Separate1 Separate Layers Base_Wash->Separate1 Aqueous_Layer Aqueous Layer (Contains Product as Salt) Separate1->Aqueous_Layer Product Organic_Layer Organic Layer (Contains Neutral Impurities) Separate1->Organic_Layer Impurities Acidify Acidify Aqueous Layer (e.g., 1M HCl to pH 3-4) Aqueous_Layer->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter Crystallize Crystallize from Suitable Solvent System Filter->Crystallize Final_Product Pure Product Crystallize->Final_Product

Caption: General purification workflow for the target compound.

Q3: Which solvents are recommended for the crystallization of this compound?

A3: Selecting the right solvent is critical and often requires empirical screening.[4][5] Given the polar nature of the molecule, polar protic and aprotic solvents are good starting points. Studies on similar pyridine carboxylic acid isomers show high solubility in water and moderate to low solubility in alcohols and acetonitrile.[18][19]

Solvent ClassExamplesSuitability as Primary SolventSuitability as Anti-SolventNotes
Protic Water, Methanol, EthanolGood (esp. when hot)PoorHigh solubility in water may lead to low recovery.[18] Ethanol is often a good balance.
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile (MeCN)Good (esp. when hot)ModerateMeCN can be a good choice due to its lower boiling point and different polarity.[19]
Aprotic Nonpolar Hexanes, Heptane, ToluenePoorExcellentPrimarily used as an anti-solvent in a co-solvent system to induce precipitation.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateGoodTHF can be a good primary solvent; ether is typically used as an anti-solvent.

This table provides general guidance; optimal solvent or solvent pair must be determined experimentally.

Q4: How should I store the purified this compound?

A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). While the pivalamido group is relatively stable, the carboxylic acid moiety can be sensitive to decarboxylation at high temperatures, and the compound may be sensitive to light over long periods. Proper storage ensures long-term stability and purity.

Part 3: Advanced Troubleshooting Logic

For complex crystallization failures, a systematic approach is necessary. The following decision tree illustrates a logical workflow for troubleshooting when initial crystallization attempts fail.

Crystallization_Troubleshooting Start Crystallization Failed (Oil / No Solid) Check_Purity Check Purity by HPLC/LC-MS Start->Check_Purity Impure Purity < 95%? Check_Purity->Impure Re_Purify Perform Column Chromatography or Acid-Base Extraction Impure->Re_Purify Yes Solvent_Screen Purity > 95% Initiate Solvent Screen Impure->Solvent_Screen No Re_Purify->Solvent_Screen Single_Solvent Test Single Solvents (e.g., EtOH, IPA, MeCN) Solvent_Screen->Single_Solvent Failure1 Still Fails? Single_Solvent->Failure1 Success Crystals Formed Failure1->Success No Binary_Solvent Test Binary Systems (e.g., EtOH/Water, THF/Hexane) Failure1->Binary_Solvent Yes Failure2 Still Fails? Binary_Solvent->Failure2 Failure2->Success No Advanced_Tech Consider Advanced Techniques: - Slow Evaporation - Vapor Diffusion - Co-crystallization Failure2->Advanced_Tech Yes

Sources

Technical Support Center: Synthesis of 2-Methoxy-3-pivalamidoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-methoxy-3-pivalamidoisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure the integrity and success of your experiments.

Troubleshooting Guide: Minimizing Side Products

The synthesis of this compound, while achievable, presents several challenges where side product formation can significantly impact yield and purity. This section addresses the most common issues encountered during the synthesis, their underlying causes, and actionable solutions.

A plausible synthetic route to this compound starts from a substituted pyridine, followed by amidation and hydrolysis. A key intermediate is the corresponding methyl ester, methyl 2-methoxy-3-pivalamidoisonicotinate, which is then hydrolyzed to the final carboxylic acid.

Problem 1: Hydrolysis of the Pivalamide Group

Symptom: You observe the formation of 3-amino-2-methoxyisonicotinic acid or its methyl ester in your reaction mixture, confirmed by LC-MS or NMR analysis.

Cause: The pivalamide group, while generally a robust protecting group, can be susceptible to hydrolysis under certain conditions, particularly during the final ester hydrolysis step.[1] Both acidic and basic conditions, especially at elevated temperatures, can lead to the cleavage of the amide bond.[1]

Solution:

  • Mild Hydrolysis Conditions for the Ester: To selectively hydrolyze the methyl ester without affecting the pivalamide, it is crucial to employ mild basic conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is a recommended method. This approach is often effective at saponifying the ester with minimal impact on the amide.

  • Careful pH Control: During workup, it is important to neutralize the reaction mixture carefully. A sudden or significant drop to a highly acidic pH can promote amide hydrolysis. It is advisable to adjust the pH to around 4-5 for product precipitation.

  • Temperature Management: Avoid excessive heat during the hydrolysis and workup steps. The reaction should be performed at or below room temperature, and any subsequent extractions or concentrations should be done under reduced pressure at low temperatures.

Experimental Protocol: Selective Ester Hydrolysis

  • Dissolve methyl 2-methoxy-3-pivalamidoisonicotinate in a 3:1 mixture of THF and water.

  • Add 1.1 equivalents of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully add 1N HCl to adjust the pH to approximately 4-5.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Formation of Pyridine N-oxide

Symptom: Your product is contaminated with a more polar impurity, which is identified as the N-oxide derivative of either the starting material or the product.

Cause: The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide.[2] This can occur if oxidizing agents are present, or in some cases, with air oxidation catalyzed by trace metals, especially in the presence of electron-donating groups like the methoxy and pivalamido substituents which increase the electron density on the pyridine ring.[2]

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • High-Purity Reagents and Solvents: Use freshly distilled or high-purity solvents to avoid trace metal impurities that can catalyze oxidation.

  • Avoidance of Oxidizing Agents: Scrutinize all reagents to ensure they are free from peroxides or other oxidizing contaminants.

Problem 3: Decarboxylation of the Final Product

Symptom: You observe the formation of 2-methoxy-3-pivalamidopyridine, indicating the loss of the carboxylic acid group.

Cause: Carboxylic acids, particularly heteroaromatic ones, can undergo decarboxylation at elevated temperatures.[3][4] The presence of electron-donating groups on the pyridine ring can sometimes facilitate this process.[5] This side reaction is most likely to occur during the final product isolation and purification if excessive heat is applied.

Solution:

  • Low-Temperature Purification: During purification by recrystallization or chromatography, maintain the temperature as low as possible.

  • Avoid Strong Acids at High Temperatures: The combination of strong acid and heat can promote decarboxylation. If acidification is necessary, perform it at low temperatures.

  • Careful Drying: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than high heat.

Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of this compound?

A common strategy involves starting with a commercially available substituted pyridine, such as 2,6-dichloro-3-trifluoromethylpyridine.[6] This can be selectively methoxylated and aminated, followed by conversion of the trifluoromethyl group to a carboxylic acid.[6] Another potential precursor is 3-amino-2-methoxyisonicotinic acid, which can then be acylated with pivaloyl chloride.

Q2: How can I best introduce the pivalamide group?

The pivalamide group is typically introduced by reacting the corresponding amine (e.g., methyl 3-amino-2-methoxyisonicotinate) with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane or THF at 0 °C to room temperature.

Q3: What are the best methods for purifying the final product?

Purification of this compound can be challenging due to its polarity and potential for zwitterion formation.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water) can be effective.

  • Acid-Base Extraction: An acid-base workup can be used to remove neutral impurities. The acidic product can be extracted into a mild aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent, and then re-precipitated by the addition of acid.

  • Chromatography: If significant impurities are present, column chromatography on silica gel may be necessary. A polar mobile phase, often containing a small amount of acetic or formic acid to suppress tailing, is typically required.

Visualizing Reaction Pathways and Troubleshooting

To better understand the potential for side product formation, the following diagrams illustrate the main reaction pathway and the competing side reactions.

Reaction Pathways Start Methyl 3-amino-2-methoxyisonicotinate Pivaloylation Pivaloylation (Pivaloyl Chloride, Base) Start->Pivaloylation Ester Methyl 2-methoxy-3-pivalamidoisonicotinate Pivaloylation->Ester Hydrolysis Mild Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis N_Oxidation N-Oxidation Ester->N_Oxidation Side Reaction Product This compound Hydrolysis->Product Amide_Hydrolysis Amide Hydrolysis (Harsh Conditions) Product->Amide_Hydrolysis Side Reaction Decarboxylation Decarboxylation (Heat) Product->Decarboxylation Side Reaction Amino_Acid 3-Amino-2-methoxyisonicotinic acid Amide_Hydrolysis->Amino_Acid N_Oxide N-Oxide Side Product N_Oxidation->N_Oxide Decarboxylated_Product 2-Methoxy-3-pivalamidopyridine Decarboxylation->Decarboxylated_Product

Caption: Main synthetic pathway and potential side reactions.

The following troubleshooting decision tree can help diagnose and resolve issues during your synthesis.

Troubleshooting Decision Tree Start Low Yield or Impure Product Impurity_ID Identify Impurity by LC-MS/NMR Start->Impurity_ID Amino_Impurity Presence of Amino Byproduct? Impurity_ID->Amino_Impurity N_Oxide_Impurity Presence of N-Oxide? Impurity_ID->N_Oxide_Impurity Decarboxylated_Impurity Presence of Decarboxylated Product? Impurity_ID->Decarboxylated_Impurity Amino_Impurity->N_Oxide_Impurity No Mild_Hydrolysis Use Milder Hydrolysis Conditions (e.g., LiOH, RT) Amino_Impurity->Mild_Hydrolysis Yes N_Oxide_Impurity->Decarboxylated_Impurity No Inert_Atmosphere Use Inert Atmosphere and Pure Reagents N_Oxide_Impurity->Inert_Atmosphere Yes Low_Temp_Purification Lower Temperature During Purification and Drying Decarboxylated_Impurity->Low_Temp_Purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

Data Summary

Side ProductProbable CauseRecommended Action
3-Amino-2-methoxyisonicotinic acidHarsh hydrolysis conditions (acidic or basic, high temperature)Use mild hydrolysis conditions (e.g., LiOH at room temperature).
This compound N-oxideOxidation by air or impuritiesWork under an inert atmosphere with high-purity reagents.
2-Methoxy-3-pivalamidopyridineDecarboxylation due to excessive heatAvoid high temperatures during purification and drying.

References

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Amide Activation in Ground and Excited States. MDPI. Available at: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Available at: [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. ACS Publications. Available at: [Link]

  • Analysis of Reaction Conditions in Palmitic Acid Deoxygenation for Fuel Production. MDPI. Available at: [Link]

  • Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions. Chemical Communications. Available at: [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Available at: [Link]

  • 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
  • Preparation of amino acid amides. Google Patents.
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Available at: [Link]

  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Available at: [Link]

Sources

Technical Support Center: Mitigating Assay Interference from 2-Methoxy-3-pivalamidoisonicotinic Acid and Related Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Methoxy-3-pivalamidoisonicotinic acid and other novel small molecules in their experimental workflows. This guide is designed to provide you with the foundational knowledge and practical steps to identify, understand, and mitigate potential assay interference, ensuring the integrity and accuracy of your data.

While this compound is a specific chemical entity, direct literature on its interference profile is not extensively available. Therefore, this guide adopts a proactive, mechanism-based approach, drawing parallels from the behavior of structurally similar compounds and established principles of assay interference. By understanding the potential liabilities of its core functional groups—the isonicotinic acid, the methoxy group, and the pivalamido moiety—we can construct a robust framework for troubleshooting and validation.

Part 1: Frequently Asked Questions (FAQs) - Proactive Interference Assessment

This section addresses common initial questions and concerns when working with novel chemical compounds in sensitive assay systems.

Q1: What is assay interference and why should I be concerned about it with my compound?

Q2: My compound is showing activity in my primary screen. How can I be sure it's real?

A: Initial "hits" from a primary screen should always be regarded as provisional until confirmed through a series of validation and counter-screening assays. The goal is to demonstrate that the observed activity is specific to the intended biological target and not an artifact of the assay technology itself. This involves running assays that lack the biological target (e.g., a biochemical assay without the enzyme) or use a different detection method to see if the activity persists.

Q3: Can the pivalamido group on my molecule cause problems?

A: Yes, the tert-butyl group within the pivalamido moiety is a bulky and lipophilic structure. Such groups can contribute to compound aggregation at higher concentrations, forming colloids that can sequester and non-specifically inhibit enzymes, leading to false-positive signals. It is crucial to assess the solubility and aggregation propensity of your compound under the specific buffer and concentration conditions of your assay.

Q4: Does the isonicotinic acid functional group pose a risk for interference?

A: Carboxylic acid groups, like that in isonicotinic acid, can be a source of interference through several mechanisms. They can engage in non-specific ionic interactions with proteins, act as metal chelators that might inhibit metalloenzymes, or alter the pH of the assay buffer if used at high concentrations. Additionally, compounds with reactive functional groups can sometimes interfere with assays that rely on redox chemistry, such as those using luciferase.

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a systematic approach to diagnosing and resolving common interference-related issues.

Issue 1: Apparent Inhibition in a Biochemical Assay (e.g., Enzyme Inhibition)
  • Observation: Your compound shows a dose-dependent decrease in signal, suggesting inhibition of the target enzyme.

  • Causality Check: Is the inhibition specific to the target, or is it an artifact? Non-specific protein reactivity and compound aggregation are common culprits.

A Initial Hit: Apparent Inhibition Observed B Step 1: Assess for Aggregation A->B C Dynamic Light Scattering (DLS) or Centrifugation-Based Assay B->C D Step 2: Check for Non-Specific Protein Reactivity C->D Negative H Result: Aggregation Detected C->H Positive E Counter-Screen: Run assay with an unrelated protein (e.g., Bovine Serum Albumin - BSA) D->E F Step 3: Rule out Assay Technology Interference E->F Negative I Result: Inhibition of Unrelated Protein E->I Positive G No-Enzyme Control: Run assay components without the target enzyme F->G J Result: Signal Affected Without Enzyme G->J Positive M Conclusion: Confirmed Specific Inhibitor G->M Negative K Mitigation Strategy H->K I->K J->K L Add non-ionic detergent (e.g., 0.01% Triton X-100). Re-test at lower concentrations. Consider structural modification of the compound. K->L

Caption: Workflow for diagnosing apparent inhibition.

  • Objective: To determine if the observed inhibition is due to compound aggregation.

  • Procedure:

    • Prepare two sets of dose-response curves for this compound.

    • In the first set, use your standard assay buffer.

    • In the second set, include a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) in the assay buffer.

    • Incubate and read both sets of plates according to your standard protocol.

  • Interpretation:

    • No Change in IC50: Aggregation is unlikely to be the cause of inhibition.

    • Significant Rightward Shift in IC50 (Potency Decreases): This strongly suggests that the compound is acting as an aggregator. The detergent disrupts the formation of colloids, revealing the true (and weaker) potency of the monomeric compound.

Issue 2: Signal Interference in Fluorescence-Based Assays
  • Observation: You observe quenching (signal decrease) or an unexpected increase in fluorescence in your assay wells containing the compound.

  • Causality Check: The compound may be intrinsically fluorescent at the assay wavelengths or it may be a fluorescence quencher.

A Observation: Anomalous signal in fluorescence assay B Step 1: Profile Compound's Spectral Properties A->B C Scan compound for fluorescence (Excitation/Emission spectra) B->C D Step 2: Test for Quenching C->D Negative F Result: Compound is Fluorescent C->F Positive E Add compound to a solution of the fluorophore alone D->E G Result: Signal is Quenched E->G Positive H Result: No Interference E->H Negative I Mitigation Strategy F->I G->I J Subtract background from compound-only wells. Change to a non-fluorescent detection method (e.g., Luminescence, AlphaScreen). I->J

Caption: Workflow for troubleshooting fluorescence interference.

  • Objective: To measure the inherent fluorescence of the test compound.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Dispense the dilutions into the wells of your assay plate.

    • Read the plate using the same excitation and emission wavelength settings as your primary assay.

  • Interpretation: If you detect a concentration-dependent signal, your compound is intrinsically fluorescent and will contribute to the background signal. This background must be subtracted from the total signal in your assay wells.

Part 3: Data Summary & Mitigation Strategies

The table below summarizes potential interference mechanisms related to the structural motifs of this compound and provides corresponding validation and mitigation strategies.

Structural Motif Potential Interference Mechanism Primary Diagnostic Assay Recommended Mitigation Strategy
Pivalamido (tert-butyl) Compound Aggregation: Forms colloids that non-specifically inhibit proteins.Dynamic Light Scattering (DLS) or detergent counter-screen.Add 0.01% Triton X-100 to assay buffer; re-test hit.
Isonicotinic Acid Metal Chelation: Sequesters essential metal cofactors from metalloenzymes.Run assay with and without supplemental metal ions (e.g., MgCl₂, ZnCl₂).If activity is restored with metals, classify the compound as a chelator.
Aromatic Core (Pyridine) Fluorescence Quenching/Interference: Absorbs excitation or emission light.Spectral scanning of the compound at assay wavelengths.Use a different detection modality (e.g., luminescence); subtract background.
General Reactivity Redox Cycling/Reactivity: Can interfere with assays using redox-sensitive reporters like luciferase.Luciferase inhibition counter-screen.Confirm hits in an orthogonal assay with a different detection principle.

References

  • Assay Interference by Small Molecules. National Center for Biotechnology Information.[Link]

  • The A-Z of Assay Interference. BPS Bioscience.[Link]

  • Mechanism of inhibition of protein-protein interactions by small molecule aggregators. Nature Chemical Biology.[Link]

Technical Support Center: Strategies for Reducing the Toxicity of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel chemical entities. My objective is to provide a practical, in-depth resource structured around the real-world challenges of identifying and mitigating compound toxicity. This center moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of toxicology assessment.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level strategic questions that form the basis of a sound toxicity mitigation plan.

Q1: At what stage of drug discovery should I start worrying about toxicity?

A: Toxicity assessment should begin as early as possible, ideally during the hit-to-lead and lead optimization stages. Integrating in silico and early in vitro toxicity screening can significantly reduce late-stage attrition.[1][2] Early computational screening of virtual compounds allows for the rapid de-risking of chemical matter before committing to synthesis, saving considerable time and resources.[1] Waiting until preclinical development is a costly strategy, as toxicity is a major cause of candidate drug attrition.[3][4]

Q2: What is the difference between on-target and off-target toxicity?

A:

  • On-target toxicity occurs when a compound interacts with its intended biological target, but this interaction leads to adverse effects. This can happen if the target is expressed in healthy tissues where its modulation causes harm, or if the therapeutic effect itself becomes excessive.

  • Off-target toxicity arises when a drug interacts with unintended biological targets (anti-targets), leading to side effects.[5] These unintended interactions are a common source of adverse events and can undermine a drug's therapeutic window.

Differentiating between these is a critical first step in any toxicity investigation.

Q3: What are "structural alerts" and should I always avoid them?

A: Structural alerts, or toxophores, are chemical fragments or motifs known to be associated with toxicity.[6] They often have high chemical reactivity or can be bioactivated by metabolic enzymes into reactive metabolites.[7]

However, the presence of a structural alert is not an automatic disqualification. Many approved drugs contain such fragments.[7] The key is to understand the context: the overall molecular properties, the predicted metabolic pathways, and the daily dose.[7] Use structural alerts as a flag for further investigation, not as a rigid filter. A detailed assessment of the potential for reactive metabolite formation is crucial.[7][8]

Part 2: Troubleshooting Guide - My Compound Shows High In Vitro Cytotoxicity

You've run a primary screen (e.g., MTT, LDH release) and your lead compound is killing cells at a concentration close to its effective dose. This is a common and critical challenge. Here is a systematic approach to diagnose and solve the problem.

Workflow: Investigating and Mitigating In Vitro Cytotoxicity

G cluster_0 Phase 1: Confirm & Characterize cluster_1 Phase 2: De-risk & Strategize cluster_2 Phase 3: Mitigate & Redesign Start High Cytotoxicity Detected (e.g., MTT Assay) Confirm Confirm with Orthogonal Assay (e.g., LDH, CellTiter-Glo) Start->Confirm Is the effect real? Mechanism Determine Mechanism (Apoptosis vs. Necrosis) Confirm->Mechanism How are the cells dying? OffTarget Assess Off-Target Effects (e.g., Kinase Panel, hERG) Mechanism->OffTarget Metabolism Investigate Metabolic Activation (Microsome/Hepatocyte Incubations) Mechanism->Metabolism SAR Structural Modification (SAR) - Block metabolic sites - Improve selectivity OffTarget->SAR Metabolism->SAR Formulation Formulation Strategy (e.g., Liposomes, Nanoparticles) SAR->Formulation If SAR is insufficient

Caption: A stepwise workflow for addressing in vitro cytotoxicity findings.

Step 1: Confirm the Cytotoxic Signal

Issue: Your initial cytotoxicity assay (e.g., MTT) shows a potent cytotoxic effect.

Causality: Before investing in extensive follow-up, you must confirm the result is not an artifact. Tetrazolium-based assays like MTT can be prone to interference from compounds that are reducing agents, leading to a false signal. Conversely, some compounds can inhibit the reductase enzymes, leading to a false negative.

Troubleshooting Protocol: Orthogonal Assay Confirmation

  • Objective: Validate the initial cytotoxicity finding using a method with a different biological endpoint.

  • Primary Assay: MTT (measures mitochondrial reductase activity).

  • Recommended Orthogonal Assay: Lactate Dehydrogenase (LDH) release assay (measures loss of membrane integrity).

  • Procedure:

    • Plate cells and treat with your compound in parallel with the original MTT assay setup. Ensure identical cell density, compound concentrations, and incubation times.[9]

    • Include a vehicle control (e.g., 0.1% DMSO) and a maximum lysis control (add lysis buffer 45 minutes before endpoint).

    • At the end of the treatment period, collect the supernatant to measure LDH release.

    • Calculate % cytotoxicity relative to the maximum lysis control.[9]

  • Self-Validation System:

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should show a dose-dependent increase in both MTT reduction and LDH release.

    • Negative Control: Vehicle-treated cells should show minimal LDH release.

    • Interpretation: If the LDH assay confirms the cytotoxicity, the effect on cell viability is likely real. If not, your compound may be interfering with the MTT assay chemistry.

Data Interpretation Table:

MTT ResultLDH ResultInterpretation & Next Step
CytotoxicCytotoxicValidated Hit. Proceed to Step 2 to investigate the mechanism.
CytotoxicNot CytotoxicLikely Assay Interference. The compound may be a reducing agent. Trust the LDH result and consider a third orthogonal assay (e.g., CellTiter-Glo for ATP levels).
Not CytotoxicCytotoxicLikely Assay Interference. The compound may inhibit mitochondrial reductases. Trust the LDH result.
Step 2: Investigate the Mechanism of Toxicity

Issue: You've confirmed cytotoxicity. Now, you need to understand how the compound is killing cells and what pathways are involved. The two major cell death pathways are apoptosis and necrosis. This distinction is critical because it points towards different underlying causes (e.g., specific pathway modulation vs. general membrane disruption).

Key Mechanisms to Investigate:

  • Mitochondrial Dysfunction: A common mechanism of drug-induced liver injury (DILI) involving oxidative stress and disruption of cellular energy production.[3][10]

  • Reactive Metabolite (RM) Formation: The liver's cytochrome P450 (CYP450) enzymes can metabolize a drug into chemically reactive, electrophilic intermediates.[11][12] These RMs can bind covalently to proteins and DNA, causing cellular damage and triggering an immune response.[6][8]

  • hERG Channel Inhibition: Blocking the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[13][14][15] This is a critical safety liability.

  • Off-Target Kinase Inhibition: Many drugs have unintended activity against a wide range of protein kinases, which can lead to unexpected toxicities.

Troubleshooting Protocol: Assessing Reactive Metabolite Formation

  • Objective: To determine if your compound is bioactivated into reactive metabolites that covalently bind to proteins.

  • System: Human liver microsomes (HLM) or cryopreserved human hepatocytes, which contain a rich supply of CYP450 enzymes.[11][16]

  • Procedure:

    • Incubate your radiolabeled compound (e.g., ³H or ¹⁴C) with HLM in the presence of a trapping agent like glutathione (GSH).

    • GSH is a nucleophile that will form stable adducts with electrophilic reactive metabolites, which can then be detected.

    • After incubation, precipitate the proteins and analyze the supernatant for GSH adducts using LC-MS/MS.

    • Quantify the amount of radiolabel irreversibly bound to the microsomal protein. This is a measure of the "covalent binding" potential.

  • Self-Validation System:

    • Positive Control: A compound known to form RMs (e.g., acetaminophen) should show significant GSH adduct formation and covalent binding.

    • Negative Control: A stable compound (e.g., caffeine) should show minimal to no activity.

    • -NADPH Control: Run the reaction without the NADPH cofactor. Since most CYP450 activity is NADPH-dependent, this control should show significantly reduced RM formation, confirming enzymatic involvement.

Step 3: Implement Mitigation Strategies

Based on your findings, you can now pursue a rational strategy to reduce toxicity.

Strategy 1: Structure-Activity Relationship (SAR) to Reduce Toxicity

Causality: The fundamental principle of medicinal chemistry is that a molecule's structure dictates its biological activity, including its toxicity.[17][18][19] By making targeted chemical modifications, you can often dissociate the desired pharmacology from the undesired toxicity.[17][20][21]

Workflow: SAR-Guided Toxicity Mitigation

G cluster_0 Identify Liability cluster_1 Design & Synthesize cluster_2 Test & Iterate Input Toxicity Mechanism Identified (e.g., Reactive Metabolite) Predict In Silico Metabolic Prediction (e.g., StarDrop) Input->Predict Pinpoint 'hotspot' Design Design Analogs - Block 'hotspot' (e.g., with F) - Replace alert with isostere Predict->Design Synthesize Synthesize Prioritized Analogs Design->Synthesize Test Re-test Analogs (Potency & Toxicity Assays) Synthesize->Test Analyze Analyze SAR Did toxicity decrease? Did potency remain? Test->Analyze Analyze->Design Iterate

Caption: Iterative cycle for using SAR to design safer molecules.

Practical Example: Blocking a Site of Metabolism

  • Problem: Your compound, which contains a morpholine ring, is found to form a reactive quinone-imine intermediate after aromatic hydroxylation by a P450 enzyme.[22]

  • Strategy: Block the site of bioactivation.[22]

  • Solution: Introduce a fluorine atom at the position on the aromatic ring that is hydroxylated.[22] Fluorine is sterically small but electronically powerful, and it is very difficult for P450 enzymes to displace. This modification can prevent the initial hydroxylation step, thereby blocking the entire bioactivation pathway.[22]

  • Validation: The new, fluorinated analog should be re-tested in the reactive metabolite assay and show significantly reduced or eliminated covalent binding, while hopefully retaining its desired pharmacological potency.[6]

Strategy 2: Formulation-Based Toxicity Reduction

Causality: If SAR modifications are unsuccessful or compromise efficacy, altering the drug's delivery can shield healthy tissues from exposure. Encapsulating a potent drug in a delivery vehicle can modify its pharmacokinetics and biodistribution, reducing systemic toxicity.[23][24]

Liposomal Drug Delivery:

  • Mechanism: Liposomes are spherical vesicles made of a lipid bilayer that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drugs.[25][26]

  • Advantages:

    • Reduced Systemic Toxicity: Encapsulation minimizes the exposure of healthy tissues to the free drug.[24][25]

    • Improved Pharmacokinetics: Liposomes, especially when "stealthed" with PEGylation, can circulate longer in the bloodstream, increasing the chance of reaching the target site.[24]

    • Passive Targeting: In oncology, liposomes can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[23][26]

  • Considerations: This is a more advanced strategy typically employed later in development. It requires significant expertise in formulation science.

Part 3: Reference Protocols & Data
Protocol: High-Throughput hERG Inhibition Screening (Thallium Flux Assay)

This protocol describes a common, cell-based, high-throughput method to screen for hERG channel inhibition early in discovery.[13][15]

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or U2OS-hERG.[15]

  • Principle: The assay measures the influx of thallium (Tl⁺), a surrogate for potassium (K⁺), through the hERG channel using a Tl⁺-sensitive fluorescent dye. Inhibitors block the channel, preventing Tl⁺ influx and reducing the fluorescent signal.

  • Procedure (1536-well plate format):

    • Seed HEK293-hERG cells into 1536-well plates and incubate overnight.

    • Remove culture medium and add the fluorescent dye loading buffer. Incubate to allow dye to enter the cells.

    • Add test compounds at various concentrations.

    • Add a stimulus buffer containing Tl⁺ to open the hERG channels.

    • Immediately measure fluorescence using a kinetic plate reader.

  • Controls & Validation:

    • Negative Control: 0.1% DMSO (should show maximum fluorescence).

    • Positive Control: E-4031 or Astemizole, known hERG inhibitors, should produce a dose-dependent decrease in fluorescence.[14][15]

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table: Common In Silico Toxicity Prediction Tools

In silico tools use computational algorithms and existing data to predict the toxic potential of a chemical structure, enabling early de-risking.[1][2][27][28]

Tool/PlatformPrediction CapabilityPrincipleUse Case
Derek Nexus Mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity, etc.Knowledge-based expert system; identifies structure-toxicity relationships (structural alerts).[29]Early hazard identification; guiding redesign to avoid known liabilities.
ACD/Tox Suite Acute/Aquatic Toxicity, hERG inhibition, Endocrine Disruption, Mutagenicity.Structure-based calculation using QSAR (Quantitative Structure-Activity Relationship) models.[2]Rapid screening of virtual libraries; prioritizing compounds for synthesis.
ProTox-3.0 Oral Toxicity (LD50), Hepatotoxicity, Carcinogenicity, Mutagenicity.Machine learning models based on chemical similarity and toxicological pathway data.[30]Free academic tool for initial toxicity estimation of novel structures.
Schrödinger FEP+ Binding affinity to anti-targets (e.g., hERG, PXR, CYPs).Physics-based free energy perturbation calculations.[1]High-accuracy prediction for lead optimization; rational design to reduce off-target binding.
References
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Liposome-targeted delivery for highly potent drugs - Taylor & Francis Online. [Link]

  • 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. - ScienceDirect. [Link]

  • Liposomes as Drug Delivery Vehicles: Insights into Development and Clinical Use - AAPS. [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PubMed. [Link]

  • Drug-Induced Liver Injury: Mechanisms, Diagnosis, and Management: A Review - NIH. [Link]

  • Cytochromes P450: Role in the Metabolism and Toxicity of Drugs and other Xenobiotics - Royal Society of Chemistry. [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC - NIH. [Link]

  • Computational Predictive Toxicology - Schrödinger. [Link]

  • Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. [Link]

  • Drug induced liver injury – a 2023 update - Taylor & Francis Online. [Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - MDPI. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]

  • PredTox | Predictive Toxicology Platform - AIRA Matrix. [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects - AAFP. [Link]

  • When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs - AASLD. [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ - ACD/Labs. [Link]

  • Strategies and Chemical Design Approaches to Reduce the Potential for Formation of Reactive Metabolic Species - Ingenta Connect. [Link]

  • Liposomes for controlled drug delivery: drugs of the future - Semantic Scholar. [Link]

  • Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed. [Link]

  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC - PubMed Central. [Link]

  • Mechanisms of drug-induced liver injury - MD Anderson Cancer Center. [Link]

  • Understanding Drug-Induced Liver Injury - U.S. Pharmacist. [Link]

  • Practice of Structure Activity Relationships (SAR) in Toxicology - Oxford Academic. [Link]

  • Mitigation Strategies for Reactive Intermediates in Drug Discovery - The Royal Society of Chemistry. [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals . [Link]

  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - NCBI. [Link]

  • Derek Nexus Toxicology Software - Optibrium. [Link]

  • On Exploring Structure–Activity Relationships - ResearchGate. [Link]

  • The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC - PubMed Central. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. [Link]

  • Structure-Activity Relationship Studies - Automate.video. [Link]

  • Green Toxicology: a strategy for sustainable chemical and material development - PMC. [Link]

  • Rational Molecular Design for Reduced Toxicity - American Chemical Society. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures - Nelson Labs. [Link]

  • How to escape from a cytotoxicity failure? - YouTube. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC - NIH. [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - NIH. [Link]

  • New Approach Reduces Drug Resistance and Toxicity - Technology Networks. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format - Springer Protocols. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. [Link]

  • Subtle changes in chemical structure can affect drug toxicity - NUS Faculty of Science. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2-Methoxy-3-pivalamidoisonicotinic Acid, a Putative HIF Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Methoxy-3-pivalamidoisonicotinic acid, a novel compound with a chemical structure suggestive of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibition. We will objectively compare its performance with established alternatives, providing the underlying scientific rationale and detailed experimental protocols.

The therapeutic modulation of the hypoxia response pathway holds immense promise, particularly for conditions like anemia associated with chronic kidney disease (CKD).[1][2] Small molecule inhibitors of HIF prolyl hydroxylases (HIF-PHIs) work by mimicking a hypoxic state, leading to the stabilization of HIF-α and subsequent activation of downstream genes, including erythropoietin (EPO).[1][3][4] This guide will detail the critical experiments required to ascertain if "this compound" (referred to hereafter as Compound-X) is a bona fide HIF-PHI and to characterize its activity profile in comparison to benchmark compounds such as Roxadustat and Vadadustat.[1]

The HIF-1α Signaling Pathway: A Primer

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylase domain (PHD) enzymes.[5][6] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.[4][5] HIF-PHIs are designed to bind to the active site of PHDs, preventing this hydroxylation, thereby allowing HIF-α to accumulate, translocate to the nucleus, and activate gene transcription.[3][6]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition PHD_active PHD Enzyme (Active) HIF_alpha_OH Hydroxylated HIF-1α PHD_active->HIF_alpha_OH Pro-OH HIF_alpha_normoxia HIF-1α HIF_alpha_normoxia->PHD_active O2 2-OG VHL VHL Complex HIF_alpha_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ub CompoundX Compound-X (HIF-PHI) PHD_inactive PHD Enzyme (Inactive) CompoundX->PHD_inactive Inhibits HIF_alpha_hypoxia HIF-1α (Stable) HIF_complex HIF-1α/β Complex HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-1β (ARNT) HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_Expression Target Gene Expression (e.g., EPO, VEGFA) HRE->Gene_Expression Transcription

Caption: The HIF-1α signaling pathway under normoxia versus hypoxia or PHD inhibition.

Part 1: Biochemical Validation - Direct Target Engagement

The first critical step is to determine if Compound-X directly inhibits the PHD2 enzyme, which is considered the most important isoform for regulating HIF levels.[7] An in-vitro enzymatic assay is the gold standard for this purpose.

Rationale for Experimental Choice

An isolated enzyme assay provides the cleanest assessment of direct inhibition, free from cellular complexities like membrane permeability or metabolic breakdown. By measuring the 50% inhibitory concentration (IC50), we can quantify the potency of Compound-X and directly compare it to known inhibitors.

Comparative Biochemical Data (Representative)
CompoundTargetIC50 (nM)
Compound-X PHD2[Experimental Result]
RoxadustatPHD215 - 25
VadadustatPHD250 - 100
Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen™)

This protocol outlines a common proximity-based assay format.

Principle of the Assay: Recombinant PHD2 enzyme hydroxylates a biotinylated HIF-1α peptide substrate. This hydroxylation event allows the peptide to be recognized by an antibody-coated acceptor bead. The biotin tag on the peptide binds to a streptavidin-coated donor bead. When in close proximity, the donor bead excites the acceptor bead, generating a chemiluminescent signal. An inhibitor will prevent hydroxylation, breaking this proximity and reducing the signal.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 0.1 mg/mL BSA, 0.01% Tween-20.

    • Prepare a serial dilution of Compound-X, Roxadustat (positive control), and DMSO (vehicle control) in assay buffer.

    • Prepare a reaction mixture containing recombinant human PHD2 enzyme, biotinylated HIF-1α peptide, and the co-substrates 2-oxoglutarate and Ascorbate in assay buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the enzyme/substrate reaction mixture to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a stop solution containing EDTA to halt the reaction.

    • Add 10 µL of the detection mixture containing AlphaScreen™ Streptavidin Donor beads and anti-hydroxylated HIF-1α Acceptor beads.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO (0% inhibition) and a no-enzyme (100% inhibition) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Part 2: Cellular Activity Validation

Demonstrating direct enzyme inhibition is necessary but not sufficient. The next phase is to confirm that Compound-X can engage its target within a cellular context, leading to the desired physiological response.

Experiment 2.1: HIF-1α Protein Stabilization

Rationale: An effective HIF-PHI must be cell-permeable and capable of inhibiting intracellular PHDs, leading to a measurable increase in HIF-1α protein levels.[9][10] Western blotting is a robust method to visualize and quantify this stabilization.

Step-by-Step Protocol (Western Blot):

  • Cell Culture and Treatment:

    • Seed human renal (HK-2) or hepatocellular carcinoma (HepG2) cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of Compound-X, Roxadustat, and DMSO for 4-6 hours under normoxic conditions. A positive control like CoCl₂ can also be used to chemically mimic hypoxia.[11]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with a urea-based lysis buffer to ensure rapid denaturation and preservation of the highly labile HIF-1α protein.[12]

    • Quantify protein concentration using a compatible assay (e.g., DC Protein Assay).

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the blot for a loading control like β-actin to ensure equal protein loading.

  • Analysis:

    • Quantify band intensity using densitometry software. The EC50 (half-maximal effective concentration) for HIF-1α stabilization can be calculated.

Experiment 2.2: Target Gene Expression

Rationale: The ultimate goal of HIF stabilization is the transcriptional activation of target genes. Measuring the mRNA levels of key HIF-responsive genes, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor A (VEGFA), provides functional confirmation of pathway activation.

Step-by-Step Protocol (RT-qPCR):

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in Experiment 2.1, typically for a longer duration (16-24 hours) to allow for robust transcriptional changes.

    • Extract total RNA using a commercial kit (e.g., RNeasy) and assess its quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan™ probes for your target genes (EPO, VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[8]

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.[8]

Comparative Cellular Data (Representative)
CompoundHIF-1α Stabilization EC50 (µM)EPO mRNA Fold Increase (at 10 µM)VEGFA mRNA Fold Increase (at 10 µM)
Compound-X [Experimental Result][Experimental Result][Experimental Result]
Roxadustat~ 1.5~ 25-fold~ 8-fold
Vadadustat~ 5.0~ 20-fold~ 6-fold

Validation Workflow Summary

The logical progression from biochemical to cellular assays forms a robust validation cascade. Each step provides a go/no-go decision point and builds confidence in the compound's mechanism of action.

Validation_Workflow start Start: Novel Compound-X biochem Part 1: Biochemical Assay (In Vitro PHD2 Inhibition) start->biochem ic50 Determine IC50 biochem->ic50 cellular_stabilization Part 2.1: Cellular Assay (HIF-1α Stabilization) ic50->cellular_stabilization Potent? stop Stop: Inactive or Off-Target ic50->stop Not Potent? ec50 Determine EC50 cellular_stabilization->ec50 cellular_gene Part 2.2: Functional Assay (Target Gene Expression) ec50->cellular_gene Active in Cells? ec50->stop Not Active? fold_change Quantify Fold Change cellular_gene->fold_change compare Compare Data (vs. Roxadustat, Vadadustat) fold_change->compare Functional? fold_change->stop No Function? end Conclusion: Validated MOA compare->end

Caption: A stepwise workflow for validating a putative HIF prolyl hydroxylase inhibitor.

Conclusion and Forward Look

This guide outlines the foundational experiments for validating the biological activity of this compound as a HIF prolyl hydroxylase inhibitor. By systematically progressing from direct enzyme inhibition to cellular target engagement and functional gene activation, researchers can build a robust data package. Positive results from these studies, showing potency and a cellular activity profile comparable or superior to established drugs like Roxadustat and Vadadustat, would strongly support its advancement into more complex preclinical models to evaluate its therapeutic potential for anemia and other hypoxia-related disorders.

References

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (NIH). Available at: [Link]

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Roxadustat? - Patsnap Synapse. Patsnap. Available at: [Link]

  • FG 4592 | C19H16N2O5 | CID 11256664 - PubChem. National Institutes of Health (NIH). Available at: [Link]

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine - MDPI. MDPI. Available at: [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - NIH. National Institutes of Health (NIH). Available at: [Link]

  • Roxadustat: Not just for anemia - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]

  • HIF prolyl-hydroxylase inhibitor - Grokipedia. Grokipedia. Available at: [Link]

  • What is Vadadustat used for? - Patsnap Synapse. Patsnap. Available at: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. National Institutes of Health (NIH). Available at: [Link]

  • Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology | Akebia Therapeutics. Akebia Therapeutics. Available at: [Link]

  • 215192Orig1s000 OTHER REVIEW(S) - accessdata.fda.gov. Food and Drug Administration (FDA). Available at: [Link]

  • Stabilization of HIF-α through cellular inhibition of HIF prolyl... - ResearchGate. ResearchGate. Available at: [Link]

  • Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC - PubMed Central. National Institutes of Health (NIH). Available at: [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology - FirstWord Pharma. FirstWord Pharma. Available at: [Link]

  • Real-Time Imaging of HIF-1α Stabilization and Degradation - ResearchGate. ResearchGate. Available at: [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC. National Institutes of Health (NIH). Available at: [Link]

  • HIF-1a stabilization response in different doses overtime; InCell ELISA... - ResearchGate. ResearchGate. Available at: [Link]

  • Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes - NIH. National Institutes of Health (NIH). Available at: [Link]

  • Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. MDPI. Available at: [Link]

Sources

A Senior Scientist's Guide to Characterizing and Comparing Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Editor's Note: The initial query for a direct comparison of "2-Methoxy-3-pivalamidoisonicotinic acid" with other Phosphoinositide 3-Kinase (PI3K) inhibitors revealed no publicly available scientific literature identifying this specific molecule as a characterized inhibitor of the PI3K pathway. This guide has therefore been structured to serve a more foundational and broadly applicable purpose: to provide a comprehensive framework for how a senior application scientist would approach the characterization and comparative analysis of any novel chemical entity, such as the one proposed, against established benchmarks in the field. We will use the hypothetical "Compound X" as a placeholder for your novel molecule and compare it against well-documented PI3K inhibitors.

Introduction: The PI3K Pathway and the Quest for Specificity

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of critical cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is one of the most frequent events in human cancers, making it a highly validated and compelling target for therapeutic intervention.[2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: p110α, p110β, p110γ, and p110δ.[4]

Early development efforts produced "pan-PI3K inhibitors," which target all four Class I isoforms.[5][6] While showing some efficacy, these agents often suffered from significant toxicity due to the broad inhibition of a pathway crucial for normal cell function.[2][6] This has driven the development of a new generation of isoform-selective inhibitors, which aim to provide a wider therapeutic window by targeting only the specific isoform(s) driving a particular malignancy.[2][5]

When a novel compound like "Compound X" (this compound) is proposed, it must be rigorously profiled and benchmarked against these existing inhibitors to determine its potency, selectivity, and potential clinical utility. This guide outlines the principles and methodologies for such a comparison.

The Competitive Landscape: Establishing a Benchmark

To understand the potential of "Compound X," we must compare it to inhibitors with known profiles. We have selected four well-characterized inhibitors that represent both pan- and isoform-selective strategies:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor that is equipotent against p110α and p110δ.[7][8][9][10]

  • Buparlisib (BKM120): An oral pan-Class I PI3K inhibitor that crosses the blood-brain barrier.[11][12][13][14][15]

  • Alpelisib (BYL719): The first FDA-approved PI3K inhibitor, it is highly selective for the p110α isoform, particularly in the context of PIK3CA mutations.[5][16][17][18][19][20]

  • Idelalisib (CAL-101): A highly selective inhibitor of the p110δ isoform, which is primarily expressed in hematopoietic cells, leading to its approval for certain B-cell malignancies.[21][22][23]

Comparative Potency and Selectivity

The first critical step is to determine the half-maximal inhibitory concentration (IC50) of "Compound X" against each Class I PI3K isoform and compare it to our benchmarks. This biochemical data provides the fundamental measure of a compound's potency and its selectivity profile.

InhibitorTypep110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
"Compound X" To Be DeterminedTBDTBDTBDTBD
Pictilisib (GDC-0941) Pan-PI3K3[7][9][10]33[9][10]75[9][10]3[7][9][10]
Buparlisib (BKM120) Pan-PI3K52[12][13]166[12][13]262[12][13]116[12][13]
Alpelisib (BYL719) α-selective5[18]1200[18]250[18]290[18]
Idelalisib (CAL-101) δ-selective820[23]565[23]89[23]2.5[24][21][22]

Expert Interpretation: A profile for "Compound X" similar to Pictilisib would suggest broad, potent activity but may also carry a higher risk of the on-target toxicities seen with pan-inhibitors.[6] A profile like Alpelisib, with a >200-fold selectivity for p110α over other isoforms, would suggest a more targeted agent suitable for PIK3CA-mutant solid tumors with potentially fewer side effects.[5][18]

Core Experimental Protocols for Characterization

To generate the data needed to place "Compound X" in the table above and understand its biological effect, two core experiments are essential: a biochemical kinase assay and a cell-based pathway inhibition assay.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a common, robust method.

Principle: This assay measures the amount of ADP produced by the kinase reaction. A proprietary ADP-Glo™ Reagent depletes remaining ATP, and a Kinase Detection Reagent converts ADP to ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity. Inhibition reduces the signal.

Workflow Diagram: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis p1 1. Prepare serial dilution of 'Compound X' r1 4. Add 'Compound X' dilutions to respective wells p1->r1 p2 2. Dispense PI3K isoform enzymes (α, β, γ, δ) into separate wells p3 3. Add PIP2 substrate and ATP to initiate reaction p2->p3 p3->r1 r2 5. Incubate at RT (e.g., 60 minutes) r1->r2 r3 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP r2->r3 r4 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light r3->r4 r5 8. Read luminescence r4->r5 a1 9. Normalize data to controls (0% and 100% inhibition) r5->a1 a2 10. Plot dose-response curve (Inhibition vs. [Compound X]) a1->a2 a3 11. Calculate IC50 value using non-linear regression a2->a3

Caption: Workflow for determining IC50 values of a novel PI3K inhibitor.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of "Compound X" in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each concentration of "Compound X". To this, add 2.5 µL of a mix containing the specific recombinant human PI3K isoform (e.g., PI3Kα/p85α) and the lipid substrate PIP2.

    • Rationale: Using purified enzymes isolates the interaction between the compound and the target kinase, providing a clean biochemical readout without confounding cellular factors.

  • Initiation: Start the reaction by adding 5 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.

    • Rationale: ATP is the phosphate donor for the kinase. The reaction is timed to ensure it remains in the linear range for accurate measurement.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Rationale: Removing unused ATP is critical to ensure that the light-generating reaction in the next step is driven only by the ATP converted from the ADP product.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and allow the luciferase reaction to stabilize.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data using wells with no inhibitor (0% inhibition) and wells with no enzyme (100% inhibition). Plot the normalized percent inhibition against the log of "Compound X" concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for Pathway Inhibition

This experiment validates that the compound can enter cells and inhibit the PI3K pathway, measured by a decrease in the phosphorylation of the downstream effector protein, AKT.

Principle: PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates PDK1 and mTORC2, which in turn phosphorylate AKT at threonine 308 (T308) and serine 473 (S473), respectively. A successful inhibitor will reduce the levels of phosphorylated AKT (p-AKT) without affecting total AKT levels.

Workflow Diagram: Western Blot for p-AKT Inhibition

G cluster_cell Cell Treatment cluster_wb Western Blotting cluster_analysis Data Analysis c1 1. Seed cancer cells (e.g., MCF-7, U87MG) c2 2. Serum-starve cells (e.g., 16 hours) c1->c2 c3 3. Pre-treat with 'Compound X' (dose range, 1-2 hours) c2->c3 c4 4. Stimulate with growth factor (e.g., IGF-1, 15 mins) c3->c4 c5 5. Lyse cells & collect protein c4->c5 w1 6. Quantify protein (BCA assay) c5->w1 w2 7. Separate proteins by SDS-PAGE w1->w2 w3 8. Transfer proteins to membrane w2->w3 w4 9. Block & probe with primary Ab (anti-p-AKT, anti-Total-AKT) w3->w4 w5 10. Probe with HRP-conjugated secondary antibody w4->w5 w6 11. Detect with chemiluminescence w5->w6 a1 12. Image blot w6->a1 a2 13. Quantify band density a1->a2 a3 14. Normalize p-AKT to Total-AKT a2->a3

Caption: Workflow for assessing cellular PI3K pathway inhibition via Western Blot.

Step-by-Step Methodology:

  • Cell Culture: Seed a PI3K-dependent cancer cell line (e.g., U87MG glioblastoma or MCF-7 breast cancer) in 6-well plates and allow them to adhere overnight.

  • Synchronization: Serum-starve the cells for 16-24 hours.

    • Rationale: Growth factors in serum activate the PI3K pathway. Starvation lowers the basal level of p-AKT, creating a clean baseline and a wide dynamic range for measuring inhibition upon stimulation.

  • Inhibitor Treatment: Pre-treat the cells with a dose range of "Compound X" (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Pathway Stimulation: Stimulate the pathway by adding a growth factor like IGF-1 (100 ng/mL) for 15 minutes.

    • Rationale: This provides a synchronized, potent activation of the PI3K pathway, allowing for a clear measurement of the inhibitor's ability to block this signal.

  • Lysis and Quantification: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis. Equal protein loading is essential for accurate comparison.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate overnight at 4°C with a primary antibody specific for p-AKT (Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for Total AKT, followed by the secondary antibody and detection.

    • Rationale: Reprobing for Total AKT serves as a loading control, confirming that any decrease in the p-AKT signal is due to inhibition of the pathway, not a difference in the amount of protein loaded.

  • Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-AKT to Total AKT for each condition to determine the dose-dependent effect of "Compound X" on pathway inhibition.

Visualizing the Mechanism: The PI3K Signaling Pathway

Understanding the context in which these inhibitors function is paramount. The following diagram illustrates the core PI3K/AKT/mTOR signaling cascade.

Diagram: Simplified PI3K/AKT/mTOR Pathway

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Pan_Inhibitor Pan-Inhibitors (Pictilisib, Buparlisib) Pan_Inhibitor->PI3K Alpha_Inhibitor α-selective (Alpelisib) Alpha_Inhibitor->PI3K Delta_Inhibitor δ-selective (Idelalisib) Delta_Inhibitor->PI3K

Sources

A Comparative Framework for Evaluating Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic landscape for anemia associated with chronic kidney disease (CKD) has been significantly reshaped by the advent of orally bioavailable small molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes.[1] These agents, known as HIF-PHI, mimic the physiological response to hypoxia, leading to a coordinated erythropoietic response.[2] This guide provides a comparative analysis of established HIF-PHI drugs—Vadadustat, Daprodustat, and Roxadustat—and introduces a framework for the evaluation of novel compounds in this class, using the investigational molecule, 2-Methoxy-3-pivalamidoisonicotinic acid, as a case study. As a compound not yet extensively characterized in public literature, it serves as an ideal template for outlining the necessary experimental evaluations for any new chemical entity targeting the HIF pathway.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols to facilitate the comparative assessment of next-generation HIF-PHI therapeutics.

The Hypoxia-Inducible Factor (HIF) Pathway: A Pivotal Target for Anemia Therapy

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification facilitates its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic states, the oxygen-dependent activity of PHDs is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, including erythropoietin (EPO), and genes related to iron metabolism and transport.[2][3]

HIF-PHIs are designed to inhibit the enzymatic activity of PHDs, thereby stabilizing HIF-α even under normoxic conditions. This pharmacological intervention effectively "tricks" the body into initiating a hypoxic response, leading to increased endogenous EPO production and improved iron utilization, which collectively address the multifactorial nature of anemia in CKD.[2]

HIF Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI HIF-1α_normoxia HIF-1α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIF-1α_normoxia->PHD Hydroxylation VHL VHL Complex PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_complex HIF Complex HIF-1α_hypoxia->HIF_complex Stabilization HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE HRE Nucleus->HRE Binding EPO_gene EPO Gene Transcription HRE->EPO_gene HIF-PHI HIF-PHI PHD_inhibited PHD Enzymes HIF-PHI->PHD_inhibited Inhibition

Figure 1: The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic/HIF-PHI conditions.

Comparative Chemical Structures

A critical starting point for comparative analysis is the examination of the chemical structures of the compounds. The established HIF-PHIs, while all targeting the same enzyme class, possess distinct molecular scaffolds.

  • Vadadustat: Features a pyridine-based core.

  • Daprodustat: A derivative of barbituric acid.[4]

  • Roxadustat: Contains an isoquinoline moiety.[5]

  • This compound: Based on its chemical name, a plausible structure is a substituted isonicotinic acid. A definitive structural confirmation would require spectroscopic analysis (e.g., NMR, MS).

The structural diversity among these compounds likely influences their binding kinetics, selectivity, and pharmacokinetic profiles.

Framework for Preclinical Evaluation of a Novel HIF-PHI

To effectively compare a novel compound like this compound with established drugs, a systematic preclinical evaluation is necessary. This involves a tiered approach, beginning with in vitro biochemical and cellular assays, followed by in vivo efficacy and pharmacokinetic studies.

Part 1: In Vitro Characterization

Objective: To determine the direct inhibitory activity of the novel compound against the target PHD enzymes and its selectivity.

1.1. Biochemical PHD Inhibition Assay

This assay quantifies the direct inhibition of PHD enzyme activity. PHD2 is often the primary isoform assayed due to its key role in regulating HIF-α stability.[6]

Experimental Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human PHD2.

    • Synthesize a peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

  • Reaction Mixture:

    • In a 96-well plate, combine PHD2, the HIF-1α ODD peptide, Fe(II), ascorbate, and 2-oxoglutarate in a suitable buffer.

    • Add varying concentrations of the test compound (e.g., this compound) and comparator drugs (Vadadustat, Daprodustat, Roxadustat).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and quantify the hydroxylation of the peptide substrate. This can be achieved using various methods, such as mass spectrometry or antibody-based detection (e.g., TR-FRET or AlphaLISA).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic equation.

1.2. Enzyme Inhibition Kinetics

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the drug-target interaction.

Experimental Protocol:

  • Perform the biochemical PHD inhibition assay as described above.

  • Vary the concentration of one substrate (e.g., 2-oxoglutarate) while keeping the other substrates at a constant, saturating concentration.

  • Repeat this for a range of inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor, thereby elucidating the mode of inhibition. Some studies suggest that many HIF-PHIs are competitive with the 2-oxoglutarate co-substrate.[7]

Table 1: Hypothetical In Vitro Activity Data for Comparative Analysis

CompoundPHD2 IC50 (nM)Mechanism of Inhibition (vs. 2-OG)
This compoundData to be generatedData to be generated
VadadustatLiterature valueCompetitive
DaprodustatLiterature valueCompetitive
RoxadustatLiterature valueCompetitive
Part 2: Cellular Activity Assessment

Objective: To confirm that the compound can penetrate cells and stabilize HIF-α, leading to the activation of downstream target genes.

2.1. HIF-1α Stabilization Assay (Western Blot)

This assay directly visualizes the accumulation of HIF-1α protein in cells treated with the test compound.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, Hep3B, or HK-2) under normoxic conditions.

  • Compound Treatment: Treat the cells with various concentrations of the test and comparator compounds for a specified duration (e.g., 4-6 hours).

  • Lysate Preparation:

    • Harvest the cells and prepare nuclear extracts, as stabilized HIF-1α translocates to the nucleus.[8]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.[10]

    • Include a loading control (e.g., Lamin B1 for nuclear extracts) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities to determine the dose-dependent increase in HIF-1α levels.

Western Blot Workflow Cell_Culture Cell Culture & Treatment Nuclear_Extraction Nuclear Extraction Cell_Culture->Nuclear_Extraction Protein_Quantification Protein Quantification Nuclear_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Sources

A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Assays: A Case Study with 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with data. The reliability of this data is paramount, and at its core lies the validation of the bioanalytical methods used to generate it. This guide provides an in-depth, experience-driven comparison of assay performance for 2-Methoxy-3-pivalamidoisonicotinic acid, a novel small molecule entity. We will delve into the principles and practicalities of assay cross-validation, a critical step when analytical workloads are transferred between laboratories or when different analytical platforms are employed.

This document is intended for researchers, scientists, and drug development professionals who are actively involved in the bioanalysis of small molecules. Our focus will be on a common and robust analytical technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

The Imperative of Bioanalytical Method Validation

Before we explore cross-validation, it is essential to understand the foundation upon which it is built: full bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for this process.[1][2][3][4] These guidelines are not merely procedural hurdles; they are the scientific framework that ensures the data submitted in regulatory filings is accurate, reliable, and reproducible.[2][5]

A fully validated bioanalytical method provides documented evidence that the procedure is fit for its intended purpose, consistently yielding results that are proportional to the concentration of the analyte in the sample.[6][7] Key parameters assessed during a full validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[5]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[5][8]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[5]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).[5]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[5][9]

Cross-Validation: Ensuring Inter-Laboratory and Inter-Platform Consistency

Cross-validation is the process of comparing the results from two different validated bioanalytical methods. This becomes necessary in several scenarios, such as:

  • Transferring a method to a different laboratory.

  • Changing the analytical platform (e.g., a different model of LC-MS/MS system).

  • Significant changes to the original validated method.

The objective is to ensure that the data generated by the different methods are comparable, thereby maintaining data integrity throughout the lifecycle of a drug development program.[2][10]

Experimental Design for Cross-Validation

For our case study with this compound, we will simulate a cross-validation between two laboratories: "Lab A" (the originating lab) and "Lab B" (the receiving lab). Both labs will use a validated LC-MS/MS method.

Workflow for Cross-Validation:

Caption: A typical workflow for the cross-validation of a bioanalytical assay between two laboratories.

Detailed Experimental Protocol: LC-MS/MS Assay for this compound

The following is a representative protocol for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer 100 µL of the supernatant to a clean 96-well plate.
  • Evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • HPLC System: A standard UHPLC system.
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure separation from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard would be determined during method development.

Data Comparison and Acceptance Criteria

The core of the cross-validation lies in the comparison of the data generated by both laboratories. The acceptance criteria are based on regulatory guidelines.[2][4]

Table 1: Comparison of Calibration Curve Parameters

ParameterLab ALab BAcceptance Criteria
Linearity (r²) 0.99850.9991≥ 0.99
Range (ng/mL) 1 - 10001 - 1000Identical
LLOQ (ng/mL) 11Identical

Table 2: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% Difference
Low QC 32.953.053.33%
Medium QC 500505490-3.00%
High QC 8007958101.86%

Acceptance Criteria for QC Samples:

  • The mean concentration at each QC level from both labs should be within ±15% of the nominal concentration.

  • The percentage difference between the mean concentrations from the two labs should not exceed 15%.

Causality Behind Experimental Choices and Troubleshooting

Why Protein Precipitation? For many small molecules, protein precipitation is a simple, fast, and effective method for sample cleanup. It removes the majority of proteins that can interfere with the analysis and damage the HPLC column. While other techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner samples, protein precipitation is often sufficient and more high-throughput.

The Role of the Internal Standard The use of a stable isotope-labeled internal standard is highly recommended. It behaves almost identically to the analyte during sample preparation and ionization, effectively compensating for any variability in extraction recovery or matrix effects.

Potential for Discrepancies and Solutions If the cross-validation fails, a thorough investigation is required. Common causes for discrepancies include:

  • Pipetting errors: Verification of pipette calibration is crucial.

  • Differences in reagent quality: Ensure both labs use reagents from the same lot, if possible.

  • Instrumental differences: Even with the same model of instrument, minor differences in performance can exist. A system suitability test before each run is essential.

  • Variations in environmental conditions: Temperature and humidity can affect instrument performance and sample stability.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable aspect of ensuring data integrity in drug development.[2] By adhering to regulatory guidelines and employing a systematic and scientifically sound approach, we can be confident in the comparability of data generated across different laboratories and platforms. The case of this compound illustrates a practical workflow and the critical parameters that must be assessed. A successful cross-validation provides the assurance that the analytical foundation of a drug development program is solid, enabling reliable decision-making throughout its lifecycle.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available from: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available from: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. Available from: [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available from: [Link]

  • Bioanalytical method validation emea. SlideShare. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available from: [Link]

  • Assay Development and Method Validation Essentials. BioPharm International. Available from: [Link]

  • Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. LinkedIn. Available from: [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available from: [Link]

  • Types of Validation in the Pharmaceutical Industry. ValGenesis. Available from: [Link]

  • Validation Protocol. bioMérieux. Available from: [Link]

Sources

The Evolving Landscape of Anti-Fibrotic Therapies: An In Vivo Comparative Analysis for Renal Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Drug Development

In the pursuit of novel therapeutics for chronic kidney disease (CKD), the battle against renal fibrosis remains a primary objective. Fibrosis, characterized by the excessive deposition of extracellular matrix, is the common final pathway for nearly all forms of progressive kidney disease, leading to organ dysfunction and failure. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 2-Methoxy-3-pivalamidoisonicotinic acid, against the current standard of care for renal fibrosis.

Disclaimer: Publicly available data on the specific therapeutic application of this compound is limited. Based on its structural relation to nicotinamide and the known anti-fibrotic properties of nicotinamide derivatives, this guide will proceed under the well-founded hypothesis that this compound is being investigated as a potential anti-fibrotic agent for renal applications. The following analysis is therefore presented within this therapeutic context.

Mechanistic Perspectives: Targeting the Fibrotic Cascade

A successful anti-fibrotic strategy hinges on disrupting the core pathways that drive the relentless accumulation of scar tissue in the kidney. Here, we dissect the mechanisms of the current standard of care and posit a potential mechanism for this compound.

Standard of Care: A Multi-pronged Approach to Slowing Progression

There is no single approved anti-fibrotic drug for renal fibrosis. Instead, the standard of care focuses on managing the underlying causes of CKD and mitigating pro-fibrotic signaling. The cornerstones of this approach are:

  • Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors: Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs) are mainstays in managing proteinuric CKD. Their primary role extends beyond blood pressure control; they reduce intraglomerular pressure and directly mitigate the pro-fibrotic effects of angiotensin II, a key player in the fibrotic cascade.[1][2][3]

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Initially developed as anti-diabetic agents, SGLT2 inhibitors have demonstrated remarkable renoprotective effects. Their mechanisms are multifactorial, including reducing glomerular hyperfiltration, inflammation, and oxidative stress, all of which contribute to attenuating renal fibrosis.[4]

These therapies do not reverse existing fibrosis but can significantly slow its progression.

This compound: A Hypothesized Novel Mechanism

Drawing parallels with nicotinamide, a related compound with demonstrated anti-fibrotic activity, we can hypothesize the mechanism of action for this compound. Nicotinamide has been shown to attenuate renal fibrosis by suppressing tubular injury and inflammation in preclinical models.[5] It is plausible that this compound acts through a similar pathway, potentially by:

  • Inhibiting Pro-inflammatory Cytokines: Reducing the expression of key inflammatory mediators like TNF-α and IL-1β.

  • Suppressing Tubular Injury: Protecting renal tubular cells from apoptosis and atrophy, key events that trigger a fibrotic response.

  • Modulating TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway is a central driver of fibrosis.[6][7][8] Nicotinamide has been shown to block TGF-β-induced expression of fibrotic proteins.[5] this compound may act downstream of TGF-β, perhaps by interfering with Smad3 signaling, a critical transcription factor in the fibrotic process.[6]

This targeted approach on tubular health and inflammation represents a potentially more direct anti-fibrotic strategy compared to the broader physiological effects of RAAS and SGLT2 inhibitors.

Comparative In Vivo Efficacy: Evidence from Preclinical Models

The Unilateral Ureteral Obstruction (UUO) model is a robust and widely used preclinical model to induce renal fibrosis and evaluate the efficacy of potential therapeutics. In this model, ligation of one ureter leads to rapid and progressive interstitial fibrosis in the obstructed kidney.

Quantitative Comparison of Anti-Fibrotic Effects in the UUO Model

The following table summarizes representative quantitative data from preclinical studies, comparing the efficacy of standard of care agents and the proxy compound, nicotinamide, in the UUO model.

Therapeutic AgentKey Efficacy EndpointResultCitation
ACE Inhibitor (Enalapril) Interstitial Volume Expansion52% inhibition[9]
ARB (Losartan) Fibrosis (general)Significant decrease; ~50% of changes unaffected[10]
SGLT2 Inhibitor (Empagliflozin) Renal Fibrosis Markers (TGF-β₁, αSMA, etc.)Significant reduction[11]
Nicotinamide (Proxy for Investigational Compound) Fibrotic Area (Masson's Trichrome)Reduction from ~15% to ~7% (~53% reduction)[5]

Experimental Protocols and Methodologies

To ensure scientific rigor and reproducibility, a detailed understanding of the experimental workflow is essential.

Protocol: Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis

This protocol describes a standard method for inducing renal fibrosis in mice to test the in vivo efficacy of therapeutic compounds.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, needle holders)

  • Suture material (e.g., 4-0 silk)

  • Buprenorphine (analgesic)

  • Therapeutic compound (e.g., this compound) and vehicle control

  • Standard laboratory equipment for tissue harvesting and processing

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the procedure. Anesthetize the mouse using isoflurane. Shave and sterilize the left flank.

  • Surgical Procedure:

    • Make a small flank incision to expose the left kidney.

    • Isolate the left ureter.

    • Ligate the ureter at two points using 4-0 silk suture.

    • Cut the ureter between the two ligatures to ensure complete obstruction.

    • Return the kidney to the abdominal cavity.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer buprenorphine for pain relief. Monitor the animals daily for any signs of distress.

  • Treatment Administration:

    • Randomize animals into treatment groups (e.g., Vehicle, Standard of Care, this compound).

    • Administer the therapeutic compound or vehicle daily (or as per the compound's pharmacokinetic profile) starting from day 0 or day 1 post-surgery.

  • Tissue Harvesting: At a predetermined endpoint (e.g., 7 or 14 days post-UUO), euthanize the mice. Perfuse the kidneys with saline. Harvest both the obstructed (left) and contralateral (right) kidneys.

  • Fibrosis Assessment:

    • Histology: Fix a portion of the kidney in 4% paraformaldehyde for paraffin embedding. Section the tissue and perform Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrotic area).

    • Immunohistochemistry/Western Blot: Snap-freeze a portion of the kidney in liquid nitrogen for protein analysis. Analyze the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and fibronectin.

    • Gene Expression Analysis: Store a portion of the kidney in an RNA stabilization solution for qRT-PCR analysis of pro-fibrotic and pro-inflammatory genes.

Visualizing the Workflow and Key Pathways

To better illustrate the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_pre Pre-Operative cluster_op Surgical Procedure (Day 0) cluster_post Post-Operative cluster_endpoint Endpoint (Day 7/14) acclimatization Acclimatization randomization Randomization into Groups acclimatization->randomization anesthesia Anesthesia randomization->anesthesia incision Flank Incision anesthesia->incision ligation Ureter Ligation incision->ligation closure Suturing ligation->closure treatment Daily Treatment Administration closure->treatment monitoring Daily Monitoring treatment->monitoring euthanasia Euthanasia & Kidney Harvest monitoring->euthanasia analysis Histology, WB, qPCR euthanasia->analysis

Caption: Experimental Workflow for the UUO Model.

G cluster_raas RAAS Pathway cluster_tgf TGF-β Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Fibrosis_RAAS Fibrosis AT1R->Fibrosis_RAAS ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->AngII Inhibit ARBs ARBs ARBs->AT1R Block TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR pSmad3 p-Smad3 TGFbR->pSmad3 GeneTx Gene Transcription pSmad3->GeneTx Fibrosis_TGF Fibrosis GeneTx->Fibrosis_TGF New_Compound This compound (Hypothesized) New_Compound->pSmad3 Inhibit?

Caption: Key Pro-Fibrotic Signaling Pathways and Therapeutic Intervention Points.

Concluding Remarks for the Research Professional

The management of renal fibrosis is transitioning from broadly acting physiological modulators to more targeted anti-fibrotic therapies. While RAAS and SGLT2 inhibitors remain the clinical standard of care, offering proven, albeit partial, efficacy in slowing disease progression, the future lies in compounds that can more directly and potently inhibit the fibrotic process.

Based on preclinical data from related compounds, this compound represents a promising investigational agent. Its hypothesized mechanism of action—targeting tubular health and directly modulating pro-fibrotic signaling—is scientifically sound. The in vivo data from nicotinamide in the UUO model suggests that this class of compounds can achieve anti-fibrotic efficacy comparable to, or potentially exceeding, established therapies.

Further head-to-head in vivo studies are warranted to definitively position this compound within the therapeutic landscape. Key considerations for future studies should include dose-response relationships, long-term efficacy and safety, and its potential for use in combination with the current standard of care to achieve synergistic effects. This guide serves as a foundational framework for the continued investigation and development of this and other novel anti-fibrotic agents.

References

  • Sodium-glucose cotransporter inhibitors and kidney fibrosis: review of the current evidence and related mechanisms. PubMed. [Link]

  • TGF-β/Smad signaling in renal fibrosis. Frontiers in Physiology. [Link]

  • Diverse Role of TGF-β in Kidney Disease. Frontiers in Cell and Developmental Biology. [Link]

  • TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis. Frontiers in Physiology. [Link]

  • TGF-β signaling via TAK1 pathway: Role in kidney fibrosis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Nicotinamide reduces renal interstitial fibrosis by suppressing tubular injury and inflammation. Journal of Cellular and Molecular Medicine. [Link]

  • Nicotinamide and acute kidney injury. Clinical Kidney Journal. [Link]

  • Targeting the Renin-Angiotensin-Aldosterone System in Fibrosis. Matrix Biology. [Link]

  • Nicotinamide Supplementation Attenuates Renal Interstitial Fibrosis via Boosting the Activity of Sirtuins. Karger Publishers. [Link]

  • Nicotinamide Supplementation Attenuates Renal Interstitial Fibrosis via Boosting the Activity of Sirtuins. PubMed. [Link]

  • Elucidating the role of nicotinamide N-methyltransferase-p53 axis in the progression of chronic kidney disease. National Institutes of Health. [Link]

  • Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review. Frontiers in Pharmacology. [Link]

  • Targeting the renin-angiotensin-aldosterone system in fibrosis. PubMed. [Link]

  • The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. MDPI. [Link]

  • A New Positive Control Option in the UUO Model: Dapagliflozin. SMC Laboratories Inc. [Link]

  • Empagliflozin, SGLT2 inhibitor, attenuates renal fibrosis in rats exposed to unilateral ureteric obstruction: potential role of klotho expression. PubMed. [Link]

  • Empagliflozin, SGLT2 inhibitor, attenuates renal fibrosis in rats exposed to unilateral ureteric obstruction: potential role of klotho expression. Request PDF. [Link]

  • Unilateral ureteric obstruction: Role of renin angiotensin system blockade on renal recovery: An experimental study. PubMed. [Link]

  • ACE inhibition increases expression of the ETBreceptor in kidneys of mice with unilateral obstruction. American Physiological Society Journal. [Link]

  • Angiotensin receptor blockade decreases fibrosis and fibroblast expression in a rat model of unilateral ureteral obstruction. PubMed. [Link]

  • Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction. Kidney Research and Clinical Practice. [Link]

  • Unilateral ureteric obstruction: Role of renin angiotensin system blockade on renal recovery: An experimental study. PubMed Central. [Link]

Sources

A Head-to-Head Comparison of Isonicotinic Acid-Based Compounds in Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, isonicotinic acid and its derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of key isonicotinic acid-based compounds investigated in preclinical cancer models. By synthesizing data from multiple studies, we aim to offer an objective analysis of their performance, mechanisms of action, and the experimental evidence supporting their potential as anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Potential of the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-3-carboxylic acid isomer, and its derivatives, most notably isoniazid (isonicotinic acid hydrazide), have a long-standing history in medicine, primarily as first-line antitubercular agents.[1] However, a growing body of evidence has unveiled their potential in oncology. The versatility of the isonicotinic acid scaffold allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with potent and selective anticancer properties. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species (ROS).

This guide will delve into a comparative analysis of several classes of isonicotinic acid-based compounds, focusing on their cytotoxic efficacy, structure-activity relationships (SAR), and the molecular pathways they modulate.

Comparative Analysis of Isonicotinic Acid Derivatives

Isoniazid-Derived Hydrazones

A significant portion of research has focused on hydrazone derivatives of isoniazid. These compounds are synthesized by reacting isoniazid with various aldehydes or ketones.

One study evaluated a series of thirty-two isoniazid derivatives for their activity against four human cancer cell lines.[1][2] The structure-activity relationship (SAR) analysis revealed that the number, position, and type of substituents on the aromatic ring are critical for their biological activity.[1] A key finding was the importance of a hydroxyl group on the benzene ring, particularly in the ortho position, for enhanced anticancer activity.[1][2]

Another investigation examined a library of 17 aroylhydrazones derived from both nicotinic acid hydrazide and isonicotinic acid hydrazide.[3] The antiproliferative activity of these compounds was tested on non-tumor and various cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and HT-29 (colon cancer).[3]

A standout compound from another study is (E)-N'-(2,3,4-trihydroxybenzylidene)isonicotinohydrazide (ITHB4). This isoniazid derivative demonstrated promising cytotoxic effects against the human colon cancer cell line HCT 116 and was further investigated in the MCF-7 breast cancer cell line.[4]

Data Summary: Cytotoxicity of Isoniazid-Derived Hydrazones

Compound/Derivative ClassCancer Cell Line(s)IC50 Range (µg/mL)Key Findings & Reference Drug Comparison
32 Isoniazid DerivativesFour human cancer cell lines0.61 to 3.36Three compounds showed good cytotoxic activity comparable to doxorubicin.[1][2]
Aroylhydrazones (from isonicotinic acid hydrazide)MCF-7, MDA-MB-231, HeLa, HepG2, HT-29Not explicitly stated in a range, but specific compounds showed high selectivity.Compounds 5 and E exhibited the highest selectivity for MDA-MB-231, HeLa, and HepG2 cells. Compound C was selective for HepG2 and MDA-MB-231 cells.[3]
(E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4)MCF-7 (breast cancer)97.55 (48h)ITHB4 showed a lower IC50 than zerumbone at 48 hours and induced apoptosis, DNA fragmentation, and cell cycle arrest at the G2/M phase.[4]
Metal Complexes of Isonicotinic Acid Derivatives

The incorporation of metal ions into organic ligands can significantly enhance their biological activity. Researchers have synthesized and evaluated ruthenium(II) complexes bearing nicotinic acid and isoniazid-based ligands.[5] These organometallic compounds were tested for their cytotoxicity in several human cancer cell lines, including melanoma (A375), alveolar adenocarcinoma (A549), epidermoid carcinoma (A431), and breast cancer (MDA-MB 231).[5]

While both nicotinic and isonicotinic acid-based ruthenium complexes showed moderate to high cytotoxic activity, the complex with the nicotinic acid derivative (compound 1) generally induced a higher level of cell death, particularly in A431 and MDA-MB 231 cell lines.[5] Interestingly, the addition of the (iso)nicotinic acid-based ligands did not significantly enhance the cytotoxicity compared to the precursor metal complex.[5]

Data Summary: Cytotoxicity of Ru(II) Complexes

CompoundCancer Cell LineIC50 (µM) after 48h
Precursor ComplexA37510.1 ± 0.5
A54915.6 ± 0.9
A43111.2 ± 0.6
MDA-MB 23111.8 ± 0.6
Complex 1 (Nicotinic acid derivative)A3758.6 ± 0.4
A54913.9 ± 0.7
A4318.8 ± 0.4
MDA-MB 2319.4 ± 0.5
Complex 2 (Isoniazid derivative)A3759.7 ± 0.5
A54915.1 ± 0.8
A43112.3 ± 0.6
MDA-MB 23112.0 ± 0.6
Isoniazid Conjugates for Targeted Therapy

To enhance tumor-specific delivery and efficacy, isoniazid has been conjugated with other molecules. In one innovative approach, three isoniazid-dye conjugates were synthesized by linking the monoamine oxidase A (MAOA) inhibitor isoniazid with mitochondria-targeting near-infrared fluorescent (NIRF) heptamethine dyes.[6] This strategy was designed to improve the therapeutic efficacy against prostate cancer, as MAOA levels are elevated in aggressive and metastatic prostate cancer.[6]

These conjugates were shown to accumulate in the mitochondria of PC-3 prostate cancer cells, leading to increased ROS generation and apoptosis.[6] In xenograft models, the INH-dye conjugates exhibited significantly improved tumor-homing characteristics and potent antitumor activity.[6]

Mechanistic Insights and Signaling Pathways

The anticancer effects of isonicotinic acid-based compounds are mediated through diverse molecular mechanisms.

The isoniazid derivative ITHB4 was found to induce apoptosis in MCF-7 cells through the release of reactive oxygen species (ROS), DNA fragmentation, and cell cycle arrest at the G2/M phase.[4]

Another class of nicotinic acid derivatives has been identified as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7] One particularly active compound, 5c, demonstrated superior VEGFR-2 selectivity and induced apoptosis, as evidenced by a significant increase in caspase-3 levels.[7]

Furthermore, (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues have been reported as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α).[8] HIF-1α is a critical transcription factor for tumor adaptation to hypoxic conditions and promotes the expression of genes involved in angiogenesis, such as VEGF.

Signaling Pathway: Isonicotinic Acid Derivatives Targeting Angiogenesis

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Endothelial Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α VEGF VEGF HIF-1α->VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Isonicotinic Acid Derivatives (HIF-1α inhibitors) Isonicotinic Acid Derivatives (HIF-1α inhibitors) Isonicotinic Acid Derivatives (HIF-1α inhibitors)->HIF-1α Isonicotinic Acid Derivatives (VEGFR-2 inhibitors) Isonicotinic Acid Derivatives (VEGFR-2 inhibitors) Isonicotinic Acid Derivatives (VEGFR-2 inhibitors)->VEGFR-2 caption Inhibition of Angiogenesis by Isonicotinic Acid Derivatives.

Caption: Inhibition of Angiogenesis by Isonicotinic Acid Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, it is crucial to understand the experimental methodologies employed.

Cell Viability and Cytotoxicity Assays

The most common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isonicotinic acid-based compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Cancer Cell Lines B Seeding in 96-well plates A->B C Addition of Isonicotinic Acid Derivatives (various concentrations) B->C D Incubation (24-72h) C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 Values H->I caption Workflow for determining the cytotoxicity of compounds.

Caption: Workflow for determining the cytotoxicity of compounds.

Apoptosis Assays

To determine if cell death is occurring via apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are commonly used.

Annexin V/PI Staining Protocol:

  • Cell Treatment: Cells are treated with the compound of interest for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The studies reviewed in this guide collectively highlight the significant potential of isonicotinic acid-based compounds as a versatile scaffold for the development of novel anticancer agents. The ease of chemical modification allows for the fine-tuning of their pharmacological properties, leading to derivatives with high potency and selectivity against a range of cancer cell types.

While direct head-to-head comparative studies under identical experimental conditions are limited, the available data allows for a robust preliminary comparison. Isoniazid-derived hydrazones have demonstrated broad-spectrum cytotoxic activity, with specific structural features enhancing their efficacy. The development of metal complexes and targeted conjugates represents promising strategies to further improve the therapeutic index of these compounds.

Future research should focus on:

  • Standardized Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the most promising isonicotinic acid derivatives in a standardized panel of cancer cell lines and in vivo models.

  • Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action to identify novel targets and pathways.

  • In Vivo Efficacy and Safety: Rigorous evaluation of the in vivo efficacy, pharmacokinetics, and toxicity profiles of lead compounds in relevant animal models of cancer.

  • Combination Therapies: Exploring the synergistic potential of isonicotinic acid derivatives in combination with existing chemotherapeutic agents or targeted therapies.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this promising class of compounds in the fight against cancer.

References

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica. [Link][1][2][9]

  • Cancer cell growth inhibition by aroylhydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]

  • Biological evaluation of isoniazid derivatives as an anticancer class. PubMed. [Link][2]

  • Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. In Vivo. [Link][4]

  • (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. ResearchGate. [Link][9]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules. [Link][5]

  • Repurposing antitubercular agent isoniazid for treatment of prostate cancer. Biomaterials Science. [Link][6]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules. [Link][7]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][8]

Sources

Confirming the Mechanism of Action of 2-Methoxy-3-pivalamidoisonicotinic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive framework for confirming the hypothesized MoA of 2-Methoxy-3-pivalamidoisonicotinic acid as a Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitor. We will objectively compare this proposed mechanism with established therapeutic alternatives and provide detailed experimental protocols to validate this hypothesis.

Our approach is grounded in scientific integrity, offering a self-validating system of inquiry. We will not only outline the necessary steps but also explain the rationale behind each experimental choice, empowering researchers to generate robust and reliable data.

The Hypothesized Mechanism: Inhibition of HIF Prolyl-Hydroxylase

Many small molecules with structural similarities to 2-oxoglutarate act as inhibitors of 2-oxoglutarate-dependent dioxygenases, including HIF prolyl-hydroxylases. We hypothesize that this compound belongs to this class of compounds.

Hypoxia-inducible factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl-hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) tumor suppressor E3 ubiquitin ligase complex.

HIF prolyl-hydroxylase inhibitors (HIF-PHIs) are a class of drugs that block the activity of PHD enzymes.[2] By inhibiting these enzymes, HIF-PHIs prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and transport.[3][4]

This mechanism offers a therapeutic advantage in treating anemia associated with chronic kidney disease (CKD), providing an alternative to traditional erythropoiesis-stimulating agents (ESAs).[2][3]

Visualizing the HIF Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a HIF-PHI.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2, 2-OG) VHL VHL PHD->VHL Recognition Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination HIF-1α_stable HIF-1α (stabilized) HIF Complex HIF Complex HIF-1α_stable->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex HRE Hypoxia Response Element HIF Complex->HRE Binding Nucleus Target Genes EPO, VEGF, etc. HRE->Target Genes Transcription This compound This compound This compound->PHD Inhibition

Caption: Proposed mechanism of this compound.

Comparative Analysis: HIF-PHIs vs. Erythropoiesis-Stimulating Agents (ESAs)

The primary therapeutic area for approved HIF-PHIs is the treatment of anemia in patients with CKD.[2] Therefore, a direct comparison with the standard of care, ESAs, is essential.

FeatureHIF-Prolyl-Hydroxylase Inhibitors (e.g., Roxadustat, Daprodustat)Erythropoiesis-Stimulating Agents (e.g., Epoetin alfa)
Mechanism of Action Stabilize HIF-α, leading to endogenous production of erythropoietin and improved iron metabolism.[2][3]Directly stimulate erythropoietin receptors on red blood cell precursors.
Administration Oral.[3]Intravenous or subcutaneous injection.
Erythropoietin Levels Induce physiological levels of EPO.[3]Result in supraphysiological levels of EPO.
Iron Metabolism Improve iron absorption and mobilization.[4]Often require intravenous iron supplementation.
Safety Concerns Long-term safety, particularly regarding cardiovascular events and potential tumor growth, is under investigation.[2][5]Increased risk of cardiovascular events and thrombosis.[3]

Experimental Validation of the Mechanism of Action

To confirm that this compound acts as a HIF-PHI, a series of in vitro and in vivo experiments are necessary.

Experimental Workflow

experimental_workflow A In Vitro PHD Enzyme Inhibition Assay B Cell-Based HIF-1α Stabilization Assay A->B Confirm cellular activity C Target Gene Expression Analysis (qPCR) B->C Validate downstream effects D In Vivo Murine Model of Renal Anemia C->D Transition to in vivo model E EPO and Hemoglobin Measurement D->E Assess efficacy F Iron Metabolism Parameter Analysis D->F Evaluate effect on iron

Caption: A stepwise approach to validating the MoA.

Protocol 1: In Vitro PHD Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of PHD isoforms (PHD1, PHD2, and PHD3).

Methodology:

  • Reagents and Materials:

    • Recombinant human PHD1, PHD2, and PHD3 enzymes.

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

    • 2-oxoglutarate (2-OG).

    • Ascorbate.

    • Fe(II).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound.

    • Positive control inhibitor (e.g., Roxadustat).

    • Detection system (e.g., luminescence-based oxygen consumption assay or mass spectrometry-based detection of hydroxylated peptide).

  • Procedure:

    • Prepare a dilution series of this compound and the positive control.

    • In a 384-well plate, add the PHD enzyme, HIF-1α peptide substrate, Fe(II), and ascorbate.

    • Add the test compound or control.

    • Initiate the reaction by adding 2-OG.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the signal using the chosen detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent inhibition of PHD enzyme activity by this compound, with calculable IC₅₀ values for each isoform.

Protocol 2: Cell-Based HIF-1α Stabilization Assay

Objective: To confirm that this compound stabilizes HIF-1α in a cellular context.

Methodology:

  • Cell Culture:

    • Use a relevant cell line, such as human renal cortical epithelial cells (HKC-8) or hepatocellular carcinoma cells (HepG2).

    • Culture cells under normoxic conditions (21% O₂).

  • Treatment:

    • Treat cells with increasing concentrations of this compound for 4-6 hours.

    • Include a vehicle control and a positive control (e.g., Desidustat).

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: A dose-dependent increase in the protein levels of HIF-1α in cells treated with this compound.

Protocol 3: Target Gene Expression Analysis

Objective: To measure the upregulation of HIF target genes in response to treatment with this compound.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in Protocol 2.

    • Extract total RNA from the treated cells using a suitable kit.

  • Quantitative Real-Time PCR (qPCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for HIF target genes (e.g., EPO, VEGFA, SLC2A1) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome: A significant, dose-dependent increase in the mRNA levels of HIF target genes in cells treated with this compound.

In Vivo Validation and Concluding Remarks

Positive results from these in vitro and cell-based assays would provide strong evidence for the hypothesized MoA. The subsequent step would be to validate these findings in an appropriate animal model, such as a murine model of renal anemia. In such a model, treatment with this compound should lead to increased plasma EPO levels, elevated hemoglobin, and improved iron mobilization, consistent with the established effects of other HIF-PHIs.[4]

By following this structured, evidence-based approach, researchers can confidently confirm the mechanism of action of this compound, paving the way for further preclinical and clinical development.

References

  • HIF prolyl-hydroxylase inhibitor. In: Wikipedia. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime?. Current Opinion in Nephrology and Hypertension. [Link]

  • This compound. BIOGEN Científica. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. [Link]

  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. International Journal of Molecular Sciences. [Link]

  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. [Link]

  • 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl) - PubMed. National Center for Biotechnology Information. [Link]

  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. ResearchGate. [Link]

  • 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin. [Link]

  • Thermodynamics of Binding of 2-Methoxy-3-isopropylpyrazine and 2-Methoxy-3-isobutylpyrazine to the Major Urinary Protein. ResearchGate. [Link]to_the_Major_Urinary_Protein)

Sources

peer-reviewed studies on the biological effects of pivalamido-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of bioactive molecules is a cornerstone of therapeutic innovation. The introduction of a pivalamido moiety, or its related pivaloyloxymethyl (POM) ester, represents a well-established prodrug strategy to enhance the pharmacokinetic profile of parent compounds. This guide provides an in-depth, objective comparison of the biological effects of pivalamido-containing compounds, supported by experimental data from peer-reviewed studies. We will delve into the causal relationships behind their design, compare their performance against alternatives, and provide detailed experimental methodologies.

The Rationale Behind the Pivalamido Prodrug Strategy

The primary impetus for incorporating a pivalamido or POM group is to improve the oral bioavailability of a parent drug.[1] Many promising therapeutic agents exhibit poor absorption from the gastrointestinal tract due to low lipophilicity or susceptibility to first-pass metabolism.[2] The bulky and lipophilic tert-butyl group of the pivaloyl moiety transiently masks polar functional groups, such as carboxylates, enhancing membrane permeability and facilitating absorption.[3]

Following absorption, the pivalamido-containing prodrug is designed to be rapidly hydrolyzed by ubiquitous non-specific esterases in the blood and tissues, releasing the active parent drug, formaldehyde, and pivalic acid.[4][5] This bioactivation is crucial for the therapeutic effect and is a key consideration in the design of these compounds.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues Prodrug_Oral Oral Administration of Pivalamido-Prodrug Absorption Enhanced Absorption (Increased Lipophilicity) Prodrug_Oral->Absorption Hydrolysis Esterase-Catalyzed Hydrolysis Absorption->Hydrolysis Enters Bloodstream Active_Drug Active Parent Drug Hydrolysis->Active_Drug Release Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Release Target Therapeutic Target Active_Drug->Target Pharmacological Effect Pivalic_Acid Pivalic Acid (from prodrug hydrolysis) Conjugation Conjugation Pivalic_Acid->Conjugation Free_Carnitine Free Carnitine (in plasma and tissues) Free_Carnitine->Conjugation Pivaloyl_Carnitine Pivaloylcarnitine Conjugation->Pivaloyl_Carnitine Excretion Renal Excretion Pivaloyl_Carnitine->Excretion Carnitine_Depletion Carnitine Depletion Excretion->Carnitine_Depletion Impaired_FAO Impaired Fatty Acid Oxidation Carnitine_Depletion->Impaired_FAO Clinical_Manifestations Hypoglycemia, Encephalopathy, Cardiac Effects Impaired_FAO->Clinical_Manifestations

Caption: Mechanism of pivalic acid-induced carnitine deficiency.

Pivalic acid, released upon hydrolysis of the prodrug, conjugates with free carnitine to form pivaloylcarnitine, which is then excreted in the urine. [6][7]This leads to a depletion of the body's carnitine stores. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. [6] Prolonged treatment with pivalate-containing antibiotics can lead to significant decreases in serum and muscle carnitine concentrations. [8]This can result in impaired fatty acid oxidation and, in some cases, lead to serious clinical manifestations such as hypoglycemia, encephalopathy, and adverse cardiac effects, particularly in children on long-term therapy. [7][9]The risk is heightened in individuals with pre-existing primary carnitine deficiency. [10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [11] Broth Microdilution Method:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pivalamido-containing compound and the comparator agent in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Bacterial Inoculum: Culture the test microorganism on an appropriate agar plate for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Agar Dilution Method:

  • Preparation of Agar Plates: Prepare serial dilutions of the antimicrobial agents. Add a specific volume of each dilution to molten Mueller-Hinton agar (MHA) at 45-50°C to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. Include a control plate with no antibiotic.

  • Inoculation: Spot the standardized bacterial inoculum onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. [12]

In Vitro Drug Metabolism using Liver Microsomes

This protocol is used to study the enzymatic hydrolysis of pivalamido-containing prodrugs.

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Add the pivalamido-containing prodrug to the mixture to initiate the metabolic reaction. For reactions requiring cofactors, such as those involving cytochrome P450 enzymes, add NADPH.

  • Incubation: Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the disappearance of the prodrug and the appearance of the active parent drug over time. This allows for the determination of metabolic stability parameters like half-life (t₁/₂) and intrinsic clearance (CLint). [13]

Microsomes Liver Microsomes + Buffer (pH 7.4) Prodrug Add Pivalamido-Prodrug (and NADPH if needed) Microsomes->Prodrug Incubation Incubate at 37°C (Time course sampling) Prodrug->Incubation Termination Terminate with Cold Acetonitrile Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Results Quantify Prodrug and Metabolite Analysis->Results

Caption: Workflow for in vitro drug metabolism study.

Conclusion

The incorporation of a pivalamido or pivaloyloxymethyl moiety is a highly effective and widely used strategy to enhance the oral bioavailability of drugs with poor absorption characteristics. As demonstrated with pivampicillin, pivmecillinam, and adefovir dipivoxil, this approach can significantly improve pharmacokinetic parameters, leading to enhanced therapeutic efficacy. However, this benefit must be carefully weighed against the potential for pivalic acid-induced carnitine deficiency, a significant safety concern, especially with long-term use. Comparative studies, such as those between valnemulin and tiamulin, highlight the nuanced impact of structural modifications on biological activity. For drug development professionals, a thorough understanding of these comparative biological effects, supported by robust experimental data, is essential for the rational design of safer and more effective medicines.

References

  • Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, July 27). Available from: [Link]

  • Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks. (n.d.). PubMed Central. Available from: [Link]

  • Jordan, F. T., Forrester, C. A., Ripley, P. H., & Burch, D. G. (1998). In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum. Avian diseases, 42(4), 738–745. Available from: [Link]

  • Almannai, M., Alfadhel, M., & El-Hattab, A. W. (2019). Carnitine Inborn Errors of Metabolism. Molecules (Basel, Switzerland), 24(16), 2919. Available from: [Link]

  • Bergan, T. (1978). Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man. Scandinavian journal of infectious diseases. Supplementum, 14, 168–184. Available from: [Link]

  • Gyuranecz, M., Sulyok, K. M., Bistyák, A., Kreizinger, Z., & Fekete, L. (2016). Antibiotic susceptibility profiles of Mycoplasma sp. 1220 strains isolated from geese in Hungary. BMC veterinary research, 12, 179. Available from: [Link]

  • Roholt, K. (1977). Pharmacokinetic studies with mecillinam and pivmecillinam. Journal of antimicrobial chemotherapy, 3 Suppl B, 71–81. Available from: [Link]

  • Roholt, K. (1975). Pharmacokinetic studies with mecillinam and pivmecillinam. Chemotherapy, 21(3-4), 146–166. Available from: [Link]

  • Roholt, K., Nielsen, B., & Kristensen, E. (1975). Pharmacokinetic Studies with Mecillinam and Pivmecillinam. Chemotherapy, 21(3-4), 146-166. Available from: [Link]

  • Abrahamsson, K., Holme, E., Jodal, U., Lindstedt, S., & Nordin, I. (1995). Effect of short-term treatment with pivalic acid containing antibiotics on serum carnitine concentration--a risk irrespective of age. Biochemical and molecular medicine, 55(1), 77–79. Available from: [Link]

  • Rasmussen, J., Nielsen, S. S., Bjerre, M., Gade, J., Nielsen, J. M., Rudolf, A., & Lund, A. M. (2012). Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events. JIMD reports, 5, 39–43. Available from: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM), Schrenk, D., Bignami, M., Bodin, L., Chipman, J. K., del Mazo, J., Grasl-Kraupp, B., Hogstrand, C., Hoogenboom, L. R., Leblanc, J. C., Nebbia, C. S., Nielsen, E., Ntzani, E., Petersen, A., Sand, S., Vleminckx, C., Wallace, H., Benford, D., Cravedi, J. P., … Gropp, J. (2019). Maximum levels of cross-contamination for 24 antimicrobial active substances in non-target feed. Part 8: Pleuromutilins: tiamulin and valnemulin. EFSA journal. European Food Safety Authority, 17(10), e05866. Available from: [Link]

  • Bergan, T. (1978). Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man. Scandinavian journal of infectious diseases. Supplementum, 14, 168–184. Available from: [Link]

  • Ziv, G., Nouws, J. F., Groothuis, D. G., & van Miert, A. S. (1977). Oral absorption and bioavailability of ampicillin derivatives in calves. American journal of veterinary research, 38(7), 1007–1013. Available from: [Link]

  • Roholt, K. (1977). Pharmacokinetic studies with mecillinam and pivmecillinam. Journal of antimicrobial chemotherapy, 3 Suppl B, 71–81. Available from: [Link]

  • Foltz, E. L., Wallick, H., & Rosenblum, C. (1976). Comparative Effect of Food on Absorption of Ampicillin and Pivampicillin. Current therapeutic research, clinical and experimental, 19(4), 437–450. Available from: [Link]

  • Al-Talla, Z. A. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. Available from: [Link]

  • Chiang, J. Y. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 10(7), 789–803. Available from: [Link]

  • Fukao, T., Scriver, C. R., & Kondo, N. (2017). Carnitine-related hypoglycemia caused by 3 days of pivalate antibiotic therapy in a patient with severe muscular dystrophy: a case report. Journal of medical case reports, 11(1), 74. Available from: [Link]

  • XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]

  • Jordan, F. T., Forrester, C. A., Ripley, P. H., & Burch, D. G. (1998). In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum. Avian diseases, 42(4), 738–745. Available from: [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.3.1–7.3.16. Available from: [Link]

  • Dalvie, D. K., & Smith, D. A. (2006). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In R. C. Spreen (Ed.), Drug Metabolism in Drug Design and Development: Basic Concepts and Practice (pp. 1-20). John Wiley & Sons, Inc. Available from: [Link]

  • Ringseis, R., Mooren, F. C., & Eder, K. (2021). Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs. Metabolites, 11(9), 573. Available from: [Link]

  • Abrahamsson, K., Mellander, M., Eriksson, B. O., Holme, E., Jodal, U., & Lindstedt, S. (1996). Cardiac effects of carnitine deficiency induced by antibiotics containing pivalic acid in children. Journal of Pediatrics, 129(5), 773-776. Available from: [Link]

  • Urology Textbook. (n.d.). Pivmecillinam: Mechanism of Action, Adverse Effects and Dosage. Available from: [Link]

  • Gootz, T. D., Girard, D., Schelkley, W., Tensfeldt, T., Foulds, G., & Shyu, V. (1990). Pharmacokinetic studies in animals of a new parenteral penem CP-65,207 and its oral prodrug ester. The Journal of antibiotics, 43(4), 422–432. Available from: [Link]

  • Capparelli, E. V., Aweeka, F. T., Huser, M. F., Diolez, C., & Mirochnick, M. (2000). Single-dose pharmacokinetics and safety of the oral antiviral compound adefovir dipivoxil in children infected with human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 44(6), 1545–1549. Available from: [Link]

  • Apotex Inc. (n.d.). APO-ADEFOVIR. Available from: [Link]

  • Pridmore, A. (2008). Susceptibility of 21 isolates of Mycoplasma synoviae against tiamulin, valnemulin, tylosin, and lincomycin. ResearchGate. Available from: [Link]

  • Ghotbi, Y., Naghibi, M., Moein, S. T., & Amini, M. (2021). Understanding adefovir pharmacokinetics as a component of a transporter phenotyping cocktail. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 159, 105716. Available from: [Link]

  • Nishiura, A., Imai, T., & Otagiri, M. (1995). Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues. Journal of pharmaceutical sciences, 84(3), 349–352. Available from: [Link]

  • Imai, T. (2006). [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 126(11), 1071–1085. Available from: [Link]

  • Lo, H., Cooper, B. G., & Ali, M. M. (2018). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Chembiochem : a European journal of chemical biology, 19(18), 1952–1961. Available from: [Link]

  • Karaman, R. (2022). Enzyme Models-From Catalysis to Prodrugs. Molecules (Basel, Switzerland), 27(13), 4236. Available from: [Link]

  • Zhou, Y., Zhang, J., Chen, X., Li, X., & Zhong, D. (2013). Pharmacokinetic evaluation of the anticancer prodrug simmitecan in different experimental animals. Acta pharmacologica Sinica, 34(9), 1213–1222. Available from: [Link]

  • Williams, F. M. (2008). Structure-activity relationships in the esterase-catalysed hydrolysis and transesterification of esters and lactones. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-13. Available from: [Link]

  • Wikipedia contributors. (2024, January 12). Amphetamine. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 18, 2026, from [Link]

  • Wikipedia contributors. (2024, January 15). Psilocin. In Wikipedia, The Free Encyclopedia. Retrieved 18:31, January 18, 2026, from [Link]

  • Wikipedia contributors. (2024, January 17). Lisdexamfetamine. In Wikipedia, The Free Encyclopedia. Retrieved 18:31, January 18, 2026, from [Link]

Sources

independent verification of 2-Methoxy-3-pivalamidoisonicotinic acid's therapeutic potential

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Therapeutic Potential of 2-Methoxy-3-pivalamidoisonicotinic Acid as a Novel NAMPT Inhibitor

Foreword

This guide provides a framework for the independent verification of this compound, a novel chemical entity with a hypothesized role in oncology. Our analysis is predicated on its structural similarity to compounds known to interfere with nicotinamide adenine dinucleotide (NAD+) metabolism, a critical pathway for cancer cell survival and proliferation. We will operate under the hypothesis that this compound acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway.

This document is structured to guide researchers through a logical, multi-stage validation process, from initial enzymatic assays to in vivo efficacy models. We will compare its performance against well-characterized NAMPT inhibitors, FK866 and GMX1778 , to provide a clear benchmark for its therapeutic potential. The experimental choices detailed herein are designed to build a robust, data-driven case for or against its further development.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on answering three fundamental questions:

  • Does the compound directly inhibit the target enzyme?

  • Does it engage the target in a cellular environment to produce the expected mechanistic outcome (NAD+ depletion)?

  • Does this mechanistic action translate into a functional anti-cancer effect (cytotoxicity)?

Core Mechanism: The NAD+ Salvage Pathway

Cancer cells exhibit a heightened metabolic rate, making them particularly dependent on a constant supply of NAD+ for redox reactions, DNA repair, and energy metabolism. The NAMPT-mediated salvage pathway is the primary route for regenerating NAD+ from nicotinamide. Inhibition of NAMPT starves cancer cells of NAD+, leading to an energy crisis and cell death.

cluster_0 NAD+ Salvage Pathway cluster_1 Inhibitory Action NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ ATP_in ATP ATP_in->NMNAT ATP_out ATP NAMPT->NMN NMNAT->NAD CompoundX This compound CompoundX->NAMPT Inhibition cluster_0 In Vitro Workflow start Compound Synthesis (2-M-3-PI) enz_assay Experiment 1.1: Direct Enzyme Inhibition Assay start->enz_assay cell_culture A549 Cell Culture start->cell_culture ic50 Determine IC50 enz_assay->ic50 nad_assay Experiment 1.2: Cellular NAD+ Depletion Assay cell_culture->nad_assay via_assay Experiment 1.3: Cell Viability Assay cell_culture->via_assay ec50 Determine EC50 nad_assay->ec50 via_assay->ec50 cluster_1 In Vivo Workflow implant Implant A549 Cells into Nude Mice growth Allow Tumors to Grow (150-200 mm³) implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer Daily Treatment (21 Days) randomize->treat Vehicle, 2-M-3-PI, FK866 monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint Analysis: Calculate %TGI treat->endpoint monitor->treat

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-pivalamidoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Pre-Disposal Characterization: Understanding the Compound

Structural Analysis and Hazard Identification:

  • Carboxylic Acid Group (-COOH): This functional group confers acidic properties. Therefore, the compound should be treated as corrosive. Aqueous solutions will have a pH of less than 7 and must be handled accordingly to avoid skin and eye irritation or burns.[1]

  • Organic Heterocycle: The picolinamide backbone indicates it is a complex organic molecule. Like many organic compounds, it may be combustible and potentially harmful if ingested or inhaled in large quantities.

  • Amide Group (-CONH-): Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Based on this analysis, the compound should be managed as a hazardous chemical waste, exhibiting characteristics of corrosivity and potential toxicity.[1][2]

Property Inferred Characteristic Primary Hazard Disposal Consideration
Physical State Solid (powder/crystals)Inhalation of dustHandle in a ventilated area or fume hood.
Acidity Carboxylic AcidCorrosive (Acids)Segregate from bases and reactive metals. Neutralization may be required for dilute solutions.
Solubility Likely soluble in organic solvents and aqueous basesFlammability/Toxicity of solventWaste solvent mixtures must be collected and disposed of as flammable/toxic waste.
Reactivity Generally stablePotential for vigorous reaction with strong bases or oxidizing agentsStore and dispose of away from incompatible materials.[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the proper disposal of 2-Methoxy-3-pivalamidoisonicotinic acid, from the point of generation to final pickup by environmental health and safety (EHS) professionals.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A 1. Identify Waste Stream (Solid, Liquid, Debris) B 2. Select Compatible Waste Container A->B  Based on form D 4. Attach Hazardous Waste Label C 3. Segregate Waste (e.g., from bases, oxidizers) B->C  Prevent reactions E 5. Keep Container Closed D->E  Minimize emissions G 7. Arrange for EHS Pickup F 6. Store in Designated Satellite Accumulation Area E->F  Ensure safety H 8. Document Waste Transfer G->H  Maintain records

Sources

Personal protective equipment for handling 2-Methoxy-3-pivalamidoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling 2-Methoxy-3-pivalamidoisonicotinic Acid

This document provides a comprehensive operational and safety guide for laboratory personnel working with this compound. As a novel compound, specific safety and toxicity data may not be extensively documented. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazardous properties of its core structural components: the pyridine ring, the carboxylic acid group, and the pivalamide moiety. Our primary objective is to empower you with a robust, self-validating safety protocol that prioritizes prevention and preparedness.

Hazard Assessment by Structural Analogy

Understanding the potential risks associated with this compound begins with deconstructing its chemical architecture. The hazards are assumed to be a composite of its constituent functional groups.

  • Pyridine Core: The foundational pyridine structure is well-characterized. Pyridine and its derivatives are often volatile and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2] Inhalation of fumes may lead to respiratory irritation, headaches, and dizziness.[1][3] Skin contact can cause irritation, and many pyridine-based compounds are flammable.[3][4]

  • Carboxylic Acid Group: The isonicotinic acid portion imparts acidic properties. Carboxylic acids are generally corrosive and can cause irritation or burns upon contact with skin and eyes.[5] Section 8 of a typical Safety Data Sheet (SDS) for carboxylic acids mandates the use of protective equipment like goggles and gloves.[6] It is also crucial to avoid storing such compounds in metal cabinets due to the risk of corrosion.[6]

  • Pivalamide (Amide) & Methoxy Groups: While the amide linkage is generally stable, the overall compound's reactivity profile must be considered. The hazards of related compounds like p-Anisic acid (a methoxybenzoic acid) include skin, eye, and respiratory irritation, and it is considered harmful if swallowed.[7] Similarly, Trimethylacetic acid (pivalic acid) is known to cause serious eye and skin irritation.[8]

Given this composite profile, this compound should be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, skin contact) and may cause serious irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects against splashes and potential vapors that can cause serious eye irritation and damage.[11]
Hand Protection Chemically resistant nitrile or neoprene gloves are required. Avoid latex gloves.[1][10] Gloves must be inspected for damage before each use and changed frequently, especially if contact is made.Provides a critical barrier against skin absorption. Pyridine and its derivatives can be harmful upon skin contact.[3][4] Nitrile offers good resistance to a range of chemicals, including acids and solvents.[10][12]
Skin and Body Protection A flame-retardant lab coat, fully buttoned, is required.[9] For operations with a higher risk of exposure, chemical-resistant aprons and full-body suits should be considered.Protects against accidental spills and skin contact. The flame-retardant property is a precaution against the potential flammability associated with pyridine-based compounds.[2]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is necessary.[11][13]The pyridine moiety suggests potential volatility and respiratory toxicity.[1] Effective ventilation is the primary engineering control to prevent respiratory irritation.[3]

Operational Plan: A Step-by-Step Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure cluster_final Phase 4: Finalization a 1. Risk Assessment Review hazards of analogous compounds. b 2. Assemble PPE Inspect all equipment before use. a->b c 3. Prepare Workspace Ensure fume hood is operational. Clear of incompatible materials. b->c d 4. Don PPE Follow correct donning sequence. c->d Proceed to Handling e 5. Handle Compound Weigh/transfer only within fume hood. Use non-sparking tools. d->e f 6. Secure Compound Keep container tightly sealed when not in use. e->f g 7. Decontaminate Wipe down surfaces. Rinse non-disposable equipment. f->g Experiment Complete h 8. Segregate Waste Separate contaminated PPE, solutions, and solid waste. g->h i 9. Doff PPE Follow correct doffing sequence to avoid self-contamination. h->i j 10. Dispose of Waste Place labeled containers in designated hazardous waste area. i->j Ready for Disposal k 11. Personal Hygiene Wash hands thoroughly with soap and water. j->k

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[8][14] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][15]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.

  • Spill Response: Evacuate the immediate area. Use personal protective equipment. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it into a suitable, sealed container for hazardous waste disposal.[15] Prevent the spill from entering drains.[4]

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed, and compatible container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled, and leak-proof hazardous waste container. Do not mix with incompatible waste streams.[16]

    • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected as hazardous waste.[17] These should be placed in a sealed plastic bag or container, which is then placed in the main solid hazardous waste container.[17]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal contractor.[9][18] Do not pour any amount down the drain or discard it in regular trash.[18] Ensure all local, state, and federal regulations for chemical waste disposal are strictly followed.[19]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Available at: [Link]

  • Sciencelab.com, Inc. (2005, October 10). Propionic acid MSDS. Available at: [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • M&U International. (n.d.). 2-METHOXY-3-SEC-BUTYL PYRAZINE Material Safety Data Sheet. Available at: [Link]

  • Office of Research, University of [Source Redacted for Generality]. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Available at: [A generic university EHS site was referenced, specific URL is not stable, concept is cited]
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

  • Greenflow. (2024, October 1). How to Get Rid of Acidic Waste Safely and Responsibly. Available at: [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-3-pivalamidoisonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-3-pivalamidoisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.